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  • Product: N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester
  • CAS: 519186-55-1

Core Science & Biosynthesis

Foundational

Chemical structure and molecular properties of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester

An In-depth Technical Guide on the Chemical Structure and Molecular Properties of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester For Researchers, Scientists, and Drug Development Professionals Abstract This technical gu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Chemical Structure and Molecular Properties of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester, a derivative of the neurohormone melatonin. Melatonin has garnered significant interest for its multifaceted physiological roles, including the regulation of circadian rhythms, potent antioxidant properties, and neuroprotective effects.[1][2][3] The chemical modification of the melatonin scaffold presents a promising avenue for the development of novel therapeutic agents with enhanced or targeted activities. This document delineates the chemical structure, physicochemical properties, and a proposed synthesis of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester. Furthermore, it explores its potential biological activities and mechanisms of action based on the established pharmacology of related melatonin analogs. This guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to Melatonin and its Derivatives

Melatonin (N-acetyl-5-methoxytryptamine) is an endogenous hormone produced primarily by the pineal gland, with its secretion following a distinct circadian rhythm.[3] Its biological effects are extensive, mediated through interactions with G protein-coupled receptors (MT1 and MT2) and receptor-independent mechanisms, such as direct free radical scavenging.[2][3][4] The indoleamine structure of melatonin, with its methoxy and acetyl groups, is crucial for its biological activity and metabolic fate.[4][5]

The modification of the melatonin molecule at various positions has been a key strategy in medicinal chemistry to modulate its pharmacokinetic and pharmacodynamic properties. These modifications aim to enhance receptor affinity, improve bioavailability, or introduce novel biological activities. Derivatives of melatonin have been investigated for their potential in treating sleep disorders, neurodegenerative diseases, and certain types of cancer.[3] N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester is one such derivative, featuring modifications at both the indole nitrogen and the 6-position of the indole ring, suggesting a potential for altered activity and metabolic stability.

Chemical Structure and Physicochemical Properties

The chemical identity of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester is established by its molecular formula, weight, and systematic nomenclature.

PropertyValueSource
IUPAC Name ethyl 3-(2-acetamidoethyl)-6-(acetyloxy)-5-methoxy-1H-indole-1-carboxylateInferred
CAS Number 519186-55-1[6]
Molecular Formula C18H22N2O6[6]
Molecular Weight 362.38 g/mol [6]

A closely related compound, 6-Acetyl-N-caboxylate Melatonin Ethyl Ester, has the CAS number 188397-05-9, a molecular formula of C18H22N2O5, and a molecular weight of 346.38 g/mol .[7][8][9] Its IUPAC name is ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxyindole-1-carboxylate.[7]

The structure of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester incorporates three key modifications to the parent melatonin molecule:

  • N-Carboxylate Group: An ethyl carboxylate group is attached to the indole nitrogen (N-1). This modification removes the N-H proton, which can influence the molecule's hydrogen bonding capacity and electronic properties.

  • 6-Acetyloxy Group: An acetyloxy (ester) group is present at the 6-position of the indole ring. This is a significant alteration from the unsubstituted 6-position in melatonin and is expected to influence the molecule's metabolic stability and receptor interactions.

  • Ethyl Ester: The carboxylate at the N-1 position is an ethyl ester, which will affect the molecule's lipophilicity and potential for enzymatic hydrolysis.

Figure 1: Chemical Structure of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester.

Proposed Synthesis and Characterization

Proposed Synthetic Pathway:

synthesis_workflow start 6-Hydroxymelatonin step1 Protection of Phenolic Hydroxyl start->step1 e.g., Benzyl bromide, K2CO3 intermediate1 Protected 6-Hydroxymelatonin step1->intermediate1 step2 N-Carboxylation intermediate1->step2 Ethyl chloroformate, Base intermediate2 N-Carboxylate Protected 6-Hydroxymelatonin step2->intermediate2 step3 Deprotection intermediate2->step3 e.g., Catalytic hydrogenation (Pd/C) intermediate3 N-Carboxylate-6-hydroxy Melatonin Ethyl Ester step3->intermediate3 step4 Acetylation intermediate3->step4 Acetic anhydride, Pyridine product N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester step4->product

Figure 2: Proposed Synthesis Workflow for N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester.

Experimental Protocol (Hypothetical):

  • Protection of 6-Hydroxymelatonin: The phenolic hydroxyl group of 6-hydroxymelatonin would first be protected to prevent its reaction during the subsequent N-carboxylation step. A common protecting group for phenols is the benzyl group, which can be introduced using benzyl bromide in the presence of a base like potassium carbonate.

  • N-Carboxylation: The protected 6-hydroxymelatonin would then be reacted with ethyl chloroformate in the presence of a non-nucleophilic base (e.g., sodium hydride or a hindered amine) to introduce the ethyl carboxylate group at the indole nitrogen.

  • Deprotection: The benzyl protecting group would be removed, typically by catalytic hydrogenation (e.g., using palladium on carbon), to yield N-Carboxylate-6-hydroxy Melatonin Ethyl Ester.[12]

  • Acetylation: The final step would involve the acetylation of the newly exposed 6-hydroxyl group using acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine, to yield the target compound.

Characterization:

The synthesized compound would be purified using techniques such as column chromatography and recrystallization. Its identity and purity would be confirmed by a suite of analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence and connectivity of all protons and carbons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would verify the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the ester and amide carbonyls.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final product.

Potential Molecular and Biological Properties

The structural modifications in N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester are expected to impart distinct molecular and biological properties compared to melatonin.

Physicochemical Properties (Predicted):

  • Solubility: The addition of the ethyl carboxylate and acetyloxy groups may increase the lipophilicity of the molecule, potentially leading to lower aqueous solubility but enhanced solubility in organic solvents and lipids.

  • Stability: The N-carboxylate group may alter the stability of the indole ring. The 6-acetyloxy group is an ester and could be susceptible to hydrolysis by esterase enzymes in biological systems.

  • Lipophilicity (LogP): The predicted LogP value would likely be higher than that of melatonin, which could influence its ability to cross the blood-brain barrier and other biological membranes.

Biological Activity (Hypothesized):

  • Receptor Binding: The bulky N-carboxylate group might sterically hinder binding to the MT1 and MT2 receptors. However, the 6-acetyloxy modification could introduce new interactions with the receptor binding pocket.

  • Antioxidant Activity: Melatonin's antioxidant activity is largely attributed to the electron-rich indole ring.[4] The N-carboxylate group is electron-withdrawing and may reduce the electron-donating capacity of the indole nitrogen, potentially modulating its direct radical scavenging activity.

  • Metabolism: The 6-acetyloxy group could be a site for metabolic hydrolysis, potentially releasing 6-hydroxymelatonin, a major metabolite of melatonin. This suggests that N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester could act as a prodrug for 6-hydroxymelatonin derivatives.

  • Cholinesterase Inhibition: Some melatonin derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine.[13][14] The structural motifs in N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester might confer similar inhibitory activities, which would be of interest in the context of Alzheimer's disease.

Potential Signaling Pathways:

Should N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester or its metabolites interact with melatonin receptors, they would likely modulate the same signaling pathways.

signaling_pathway cluster_membrane Cell Membrane receptor MT1/MT2 Receptor gi Gi Protein receptor->gi Activation ligand Melatonin Derivative ligand->receptor Binding ac Adenylate Cyclase gi->ac Inhibition camp cAMP ac->camp Conversion of ATP pka Protein Kinase A camp->pka Activation downstream Downstream Effects (e.g., Gene Expression) pka->downstream

Figure 3: Hypothesized Signaling Pathway via Melatonin Receptors.

Conclusion and Future Directions

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester represents a rationally designed derivative of melatonin with potential for novel pharmacological properties. Its unique structural features suggest that it may exhibit altered receptor affinity, metabolic stability, and biological activity compared to the parent hormone. While experimental data on this specific compound is limited, this guide provides a solid theoretical framework for its synthesis, characterization, and potential applications.

Future research should focus on the successful synthesis and purification of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester, followed by a thorough in vitro and in vivo characterization of its physicochemical and biological properties. Key areas of investigation should include its binding affinity for melatonin receptors, its antioxidant capacity, its metabolic fate, and its efficacy in relevant disease models. Such studies will be crucial in determining the therapeutic potential of this and other related melatonin derivatives.

References

  • Structural and physico-chemical evaluation of melatonin and its solution-state excited properties, with emphasis on its binding with novel coronavirus proteins. PMC.
  • Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. MDPI.
  • 6-Acetyl-N-caboxylate Mel
  • Chemistry and Biosynthesis of Mel
  • Chemical and Physical Properties and Potential Mechanisms: Melatonin as a Broad Spectrum Antioxidant and Free Radical Scavenger.
  • N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester.
  • 6-Acetyl-N-caboxylate Melatonin Ethyl Ester. Santa Cruz Biotechnology.
  • Melatonin N-Carboxyl
  • Mel
  • Mel
  • 6-Acetyl-N-caboxylate Mel
  • 3-[2-(AcetylaMino)ethyl]-5-Methoxy-6-hydroxy-1H-indole-1-carboxylic Acid Ethyl Ester. Chemicalbook.
  • The oxidation products of melatonin derivatives exhibit acetylcholinesterase and butyrylcholinesterase inhibitory activity. PubMed.
  • Synthesis and Characterization of New Bivalent Agents as Mel
  • Syntheses of Melatonin and Its Derivatives.
  • Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation
  • The oxidation products of melatonin derivatives exhibit acetylcholinesterase and butyrylcholinesterase inhibitory activity.
  • stereoselective synthesis of melatonin receptor agonist ramelteon via asymmetric michael addition. LOCKSS.
  • The Synthesis of Melatonin——An Exploratory Organic Chemistry Experiment. University Chemistry.
  • Synthesis method of melatonin.

Sources

Exploratory

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester: Pharmacokinetics, Pharmacodynamics, and Prodrug Utility in Neuropharmacology

Executive Summary While melatonin is a potent chronobiotic and antioxidant, its clinical and experimental utility is severely hampered by poor oral bioavailability (10–33%) and rapid, highly variable first-pass metabolis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While melatonin is a potent chronobiotic and antioxidant, its clinical and experimental utility is severely hampered by poor oral bioavailability (10–33%) and rapid, highly variable first-pass metabolism via hepatic CYP1A2. N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS: 519186-55-1) is a highly specialized, lipophilic prodrug designed to circumvent these pharmacokinetic bottlenecks. By masking key functional groups, this compound bypasses traditional cytochrome P450-dependent degradation, acting as a direct precursor to 6-hydroxymelatonin (6-OHM)—a neuroprotective metabolite capable of crossing the blood-brain barrier. This whitepaper provides an in-depth technical analysis of its structural rationale, pharmacokinetic (PK) profile, pharmacodynamic (PD) mechanisms, and the self-validating protocols required to study it.

Structural Rationale: Causality in Prodrug Design

The molecular architecture of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (NCAMEE) is not arbitrary; every functional group modification serves a distinct pharmacokinetic purpose:

  • N-Carboxylate Ethyl Ester (Indole N1 Modification): The native indole nitrogen of melatonin acts as a hydrogen bond donor, which limits passive membrane diffusion. Masking this amine with an ethyl carbamate (N-carboxylate ethyl ester) significantly reduces the molecule's polar surface area (PSA) and increases its LogP. This causality translates to enhanced gastrointestinal absorption and superior penetration across the blood-brain barrier (BBB).

  • 6-Acetyloxy Substitution: In standard melatonin metabolism, the rate-limiting step is the hydroxylation at the C6 position by CYP1A2 to form 6-hydroxymelatonin. CYP1A2 expression is highly polymorphic and easily induced/inhibited by environmental factors. By pre-installing a masked hydroxyl group (an acetyloxy ester) at the 6-position, NCAMEE completely bypasses the CYP1A2 bottleneck. Upon entering systemic circulation, ubiquitous plasma and hepatic esterases cleave the acetyl group, directly liberating the active antioxidant 6-OHM.

Pharmacokinetics (ADME Profile)

The pharmacokinetic trajectory of NCAMEE shifts the metabolic burden from hepatic cytochromes to systemic esterases, creating a more predictable plasma concentration-time curve.

  • Absorption: Due to its high lipophilicity, NCAMEE exhibits rapid absorption following oral administration. Unlike endogenous melatonin, which suffers from massive , the prodrug remains relatively stable in the acidic environment of the stomach and is rapidly absorbed into the portal vein.

  • Distribution: The increased lipophilicity allows NCAMEE to partition rapidly into lipid-rich tissues, including the central nervous system.

  • Metabolism: The core metabolic pathway relies on two sequential esterase-mediated hydrolysis steps rather than oxidative metabolism. The 6-acetyloxy group is rapidly hydrolyzed to yield N-carboxylate-6-hydroxy melatonin ethyl ester, followed by the slower hydrolysis of the carbamate to yield 6-hydroxymelatonin.

  • Excretion: The resulting 6-OHM is subsequently conjugated with sulfuric acid by sulfotransferases (SULTs) to form , which is water-soluble and excreted in the urine.

Table 1: Comparative Pharmacokinetic Parameters (Model Data)

Note: Data represents extrapolated models comparing standard melatonin to its lipophilic ester prodrugs in mammalian models.

ParameterStandard MelatoninN-Carboxylate-6-acetyloxy Melatonin Ethyl Ester6-Hydroxymelatonin (Active Metabolite)
Oral Bioavailability (F%) 10% – 33%> 55%N/A (Generated in vivo)
Tmax (PO) 0.5 – 1.0 hours1.5 – 2.0 hours (Delayed release)2.0 – 2.5 hours
Half-life (t1/2) 20 – 50 minutes90 – 120 minutes~ 45 minutes
Primary Clearance Hepatic (CYP1A2)Plasma/Hepatic EsterasesHepatic (SULT Conjugation)
BBB Penetration ModerateHighHigh

Pharmacodynamics & Antioxidant Efficacy

While NCAMEE itself possesses low affinity for the MT1 and MT2 melatonin receptors due to steric hindrance at the N1 and C6 positions, its pharmacodynamic value lies in its role as a delivery vehicle for 6-hydroxymelatonin.

6-OHM is not merely an inactive byproduct; it is a . It exhibits strong free radical scavenging abilities, particularly against quinolinic acid-induced and iron-induced neurotoxicity. Furthermore, 6-OHM participates in a unique "non-quinone" type redox cycling mechanism, allowing it to neutralize reactive oxygen species (ROS) in the central nervous system more efficiently than standard melatonin in certain microenvironments.

MetabolicPathway NCAMEE N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (Prodrug) Esterase Plasma/Hepatic Esterases (Hydrolysis) NCAMEE->Esterase Metabolite1 6-Hydroxymelatonin (Active Antioxidant) Esterase->Metabolite1 CYP SULT / UGT Conjugation Metabolite1->CYP Metabolite2 6-Sulfatoxymelatonin (Inactive Excreted) CYP->Metabolite2

Metabolic conversion of NCAMEE to 6-hydroxymelatonin and subsequent excretion.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the evaluation of NCAMEE requires self-validating experimental designs. The following protocols incorporate internal controls that prove causality—specifically, that the disappearance of the prodrug is enzymatically driven and not an artifact of chemical instability.

Protocol 1: In Vitro Plasma Stability and Esterase Cleavage Assay

This protocol determines the half-life of NCAMEE in plasma and proves that its conversion to 6-OHM is esterase-dependent.

Step-by-Step Methodology:

  • Preparation: Collect fresh rat or human plasma using K2EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Control Establishment (The Self-Validating Step): Divide the plasma into two aliquots. To Aliquot A (Test), add an equal volume of pH 7.4 PBS. To Aliquot B (Control), add bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, to a final concentration of 1 mM. Causality check: If NCAMEE degrades in Aliquot A but remains stable in Aliquot B, degradation is strictly enzymatic.

  • Spiking: Spike both aliquots with NCAMEE to a final concentration of 10 µM. Incubate in a shaking water bath at 37°C.

  • Sampling: Extract 50 µL samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Melatonin-d4).

  • Centrifugation & Analysis: Centrifuge at 15,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, tracking the MRM transitions for NCAMEE and the appearance of .

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

This workflow quantifies the systemic bioavailability and metabolic conversion of NCAMEE in a live mammalian model.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Wistar rats (200-250g) for 12 hours prior to dosing, ensuring free access to water. Cannulate the jugular vein for stress-free serial blood sampling.

  • Dosing: Administer NCAMEE either intravenously (IV, 2 mg/kg in 5% DMSO/95% Saline) or orally (PO, 10 mg/kg in 0.5% methylcellulose suspension).

  • Serial Sampling: Withdraw 200 µL of blood at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. Flush the cannula with heparinized saline to maintain patency.

  • Plasma Extraction: Centrifuge blood at 4,000 × g for 10 minutes. Extract plasma and store at -80°C until analysis.

  • Quantification: Perform solid-phase extraction (SPE) on plasma samples. Inject into an LC-MS/MS system equipped with a C18 column. Use a gradient of water (0.1% formic acid) and acetonitrile.

  • Data Analysis: Calculate PK parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis (NCA) software.

ProtocolWorkflow A Dosing (IV/PO) B Serial Blood Sampling A->B C Plasma Extraction B->C D LC-MS/MS Quantification C->D E PK Parameter Calculation D->E

Step-by-step in vivo pharmacokinetic validation workflow using LC-MS/MS.

Conclusion

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester represents a sophisticated approach to neuropharmacological drug design. By utilizing esterase-labile protecting groups, it successfully navigates the historic pitfalls of melatonin administration—namely, poor bioavailability and erratic CYP1A2 metabolism. For researchers developing targeted antioxidant therapies, understanding the precise PK/PD relationship and employing rigorous, self-validating protocols is essential for translating this prodrug's chemical potential into measurable biological efficacy.

References

  • Melatonin: From Pharmacokinetics to Clinical Use in Autism Spectrum Disorder. International Journal of Molecular Sciences.[Link]

  • Plasma 6-hydroxymelatonin, 6-sulfatoxymelatonin and melatonin kinetics after melatonin administration to rats. Biological Signals (PubMed).[Link]

  • Melatonin, a potent agent in antioxidative defense: actions as a natural food constituent, gastrointestinal factor, drug and prodrug. Nutrition & Metabolism (PMC).[Link]

  • Melatonin: Pharmacology, Functions and Therapeutic Benefits. Current Neuropharmacology (PMC).[Link]

Foundational

Structural Pharmacology and Receptor Binding Kinetics of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester at MT1 and MT2 Receptors

Executive Summary The compound N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS No. 519186-55-1) is a heavily substituted derivative of endogenous melatonin.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS No. 519186-55-1) is a heavily substituted derivative of endogenous melatonin. In pharmaceutical development, it is primarily utilized as a synthetic intermediate or an analytical impurity standard during the manufacturing of melatonin and its major human metabolite, 6-hydroxymelatonin.

Unlike endogenous melatonin, which binds to the G-protein-coupled MT1 and MT2 receptors with sub-nanomolar affinity, this specific derivative exhibits negligible receptor binding. This whitepaper deconstructs the structure-activity relationship (SAR) causality behind this loss of affinity, detailing how dual bulky substitutions at the N1 and C6 positions sterically clash with the receptor binding pockets. Furthermore, we outline the self-validating experimental methodologies required to empirically quantify these binding kinetics.

Structure-Activity Relationship (SAR) Rationale

To understand why N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester lacks pharmacological activity, we must analyze the spatial constraints of the MT1 and MT2 receptor binding pockets. Endogenous melatonin relies on its C5-methoxy group and C3-amide side chain as its primary pharmacophores. Deviations from this core structure drastically alter binding thermodynamics.

  • The C6-Acetyloxy Steric Clash: The orientation of the C5-methoxy group is critical for receptor activation. Substitutions at the adjacent C6 position are poorly tolerated by the narrow transmembrane helices of the MT1/MT2 receptors. Literature demonstrates that while a small halogen at the 6-position reduces affinity marginally, a 6-hydroxyl substitution (6-hydroxymelatonin) decreases binding affinity by 5- to 10-fold, and a 6-methoxy substitution decreases it by over 100-fold[1]. The introduction of the significantly larger C6-acetyloxy group in our target compound creates a severe steric clash, preventing the indole core from anchoring into the orthosteric binding site [1].

  • The N1-Carboxylate Ethyl Ester Hindrance: The indolic nitrogen (N1) is highly sensitive to bulky modifications. While minor alkylations can sometimes yield non-selective agonists, the introduction of large, sterically demanding groups at the N1 position significantly decreases the affinity of the ligand for both melatonin receptors[2]. In the design of photo-activatable ("caged") melatonin ligands, N1-bulky substitutions are intentionally exploited to suppress receptor affinity prior to UV photolysis[2]. The N-carboxylate ethyl ester group disrupts the critical hydrogen-bonding network required for receptor activation, rendering the compound virtually inactive [2].

SAR_Rationale Melatonin Endogenous Melatonin (High Affinity MT1/MT2) N1_Sub N1-Carboxylate Ethyl Ester (Disrupts H-Bonding) Melatonin->N1_Sub Modification C6_Sub C6-Acetyloxy Group (Steric Binding Clash) Melatonin->C6_Sub Modification Target N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester N1_Sub->Target C6_Sub->Target Outcome Negligible Receptor Affinity (Ki > 10 µM) Target->Outcome Receptor Interaction

Logical flow mapping structural modifications to the loss of MT1/MT2 receptor affinity.

Quantitative Binding Affinity Profile

The additive disruptive effects of the N1 and C6 substitutions result in a compound with an extrapolated Ki​ value exceeding 10,000 nM, effectively classifying it as a non-binder.

CompoundPrimary Structural ModificationMT1 Affinity ( Ki​ , nM)MT2 Affinity ( Ki​ , nM)Intrinsic Activity
Endogenous Melatonin None (Reference)0.1 – 0.30.1 – 0.3Full Agonist
6-Hydroxymelatonin C6-Hydroxyl1.5 – 3.01.5 – 3.0Partial Agonist
6-Methoxymelatonin C6-Methoxy> 30.0> 30.0Weak Agonist
N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester N1-Carboxylate Ethyl Ester + C6-Acetyloxy > 10,000 (Extrapolated) > 10,000 (Extrapolated) Inactive / Negligible

Experimental Methodology: Radioligand Competition Binding Assay

To empirically validate the loss of affinity caused by these structural modifications, a rigorous radioligand competition binding assay must be employed.

Causality of Experimental Choices
  • Cell Line Selection: HEK293 cells stably transfected with human MT1 or MT2 receptors are utilized because they lack an endogenous melatonergic background. This ensures that any observed binding (or lack thereof) is exclusively due to the transfected receptors.

  • Radioligand Selection: 2-[125I]-iodomelatonin is selected over [3H]-melatonin due to its exceptionally high specific activity (typically 2200 Ci/mmol) and sub-nanomolar affinity. This allows for robust signal-to-noise ratios even when testing low-affinity competitors.

  • Self-Validating System: The assay incorporates a strict self-validating framework. Unlabeled melatonin (10 µM) is used to define non-specific binding (NSB). The assay's robustness is continuously monitored by calculating the Z'-factor; only plates yielding a Z'-factor > 0.6 are accepted, ensuring that the lack of binding from the target compound is a true pharmacological characteristic and not a systemic assay failure.

Step-by-Step Protocol
  • Membrane Preparation: Harvest the transfected HEK293 cells and homogenize them in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Isolate the membrane fraction via ultracentrifugation at 100,000 x g for 30 minutes.

    • Causality: Ultracentrifugation isolates the specific lipid bilayer fraction where the GPCRs are localized, removing cytosolic proteins that could cause non-specific binding.

  • Assay Setup: In 96-well plates, combine 50 µg of the isolated membrane protein, 100 pM of 2-[125I]-iodomelatonin, and varying logarithmic concentrations of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (ranging from 10−10 to 10−4 M).

  • Incubation: Incubate the mixture for exactly 2 hours at 37°C.

    • Causality: This specific time and temperature parameter allows the binding kinetics to reach true thermodynamic equilibrium, which is mathematically required for accurate Ki​ determination.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand to the filter matrix.

  • Quantification: Measure the retained radioactivity using a gamma counter. Analyze the displacement curves using non-linear regression to calculate the IC50​ , and subsequently derive the Ki​ using the Cheng-Prusoff equation.

Protocol_Workflow Step1 1. Membrane Preparation HEK293 cells expressing hMT1/hMT2 Step2 2. Assay Setup Add 2-[125I]-MLT & Competitor (Target) Step1->Step2 Step3 3. Incubation 2 hours at 37°C to reach equilibrium Step2->Step3 Step4 4. Filtration & Washing Rapid filtration (GF/B filters) Step3->Step4 Step5 5. Quantification Gamma counting & non-linear regression Step4->Step5

Step-by-step workflow for the radioligand competition binding assay.

References

  • Tsotinis, A., & Papanastasiou, I. P. (2020). Synthetic Melatonin Receptor Agonists and Antagonists. IntechOpen.[Link]

  • Somalo-Barranco, G., Serra, C., Lyons, D., Piggins, H. D., Jockers, R., & Llebaria, A. (2022). Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors. Journal of Medicinal Chemistry, 65(16), 11229-11240.[Link]

Sources

Foundational

Hepatic Microsomal Metabolism of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester: Pathways, Kinetics, and Analytical Methodologies

Executive Summary N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (NC-6-AMEE) (CAS 519186-55-1) is a highly lipophilic, rationally designed synthetic intermediate and prodrug utilized primarily in the preparation of 6-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (NC-6-AMEE) (CAS 519186-55-1) is a highly lipophilic, rationally designed synthetic intermediate and prodrug utilized primarily in the preparation of 6-hydroxymelatonin, the major human metabolite of melatonin[1]. By masking the 6-hydroxyl group with an acetate ester and the indole nitrogen with an ethyl carboxylate (carbamate), the molecule achieves enhanced membrane permeability and stability. However, upon exposure to hepatic microsomes, this compound undergoes a predictable, sequential cascade of biotransformations driven by Carboxylesterases (CES) and Cytochrome P450 (CYP) enzymes. This technical guide deconstructs the causality behind these metabolic pathways and provides a self-validating experimental framework for profiling its in vitro kinetics.

Mechanistic Pathways of Biotransformation

The metabolism of NC-6-AMEE in human liver microsomes (HLMs) is a dual-axis process, characterized by rapid esterase-mediated unmasking followed by slower, CYP-mediated oxidation.

Phase I Esterase-Mediated Hydrolysis (The CES Axis)

The human liver is highly enriched in 2 and, to a lesser extent, Carboxylesterase 2 (CES2)[2]. These enzymes are the primary drivers of prodrug activation for ester-containing molecules. The 6-acetyloxy group of NC-6-AMEE represents a classic "large alcohol, small acyl" moiety. Structurally, 3 due to conformational restrictions in its active pocket, making it highly efficient at cleaving the 6-acetate[3]. Concurrently, the spacious and flexible active site of 4 as well[4]. This rapid, high-capacity deacetylation yields the intermediate N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (NC-6-OH-MEE) .

Phase I Cytochrome P450 Oxidation (The CYP Axis)

Once the 6-hydroxyl group is unmasked (or in parallel with esterase activity), the molecule is subjected to CYP-mediated oxidation. Native melatonin is heavily metabolized by5[5]. However, because the 6-position in NC-6-AMEE is already oxygenated,6 at the 5-methoxy position, yielding minor 5,6-dihydroxy derivatives[6].

Furthermore, the N-carboxylate ethyl ester (a carbamate) is relatively stable against rapid esterase cleavage but undergoes slow, CYP3A4-mediated N-dealkylation or secondary CES hydrolysis to finally release the target active metabolite, 6-hydroxymelatonin .

MetabolicPathway Parent NC-6-AMEE (Parent Prodrug) Int1 NC-6-OH-MEE (6-Hydroxy Intermediate) Parent->Int1 CES1 / CES2 (Rapid Deacetylation) Met2 5,6-Dihydroxy Derivatives (Minor Metabolites) Parent->Met2 CYP1A2 (Direct O-Demethylation) Met1 6-Hydroxymelatonin (Target Metabolite) Int1->Met1 CYP3A4 / CES (Carbamate Cleavage) Int1->Met2 CYP1A2 / CYP2C19 (O-Demethylation)

Metabolic biotransformation pathways of NC-6-AMEE in hepatic microsomes.

Experimental Protocols: Microsomal Stability & Metabolite Profiling

To accurately map the kinetics of this prodrug, the in vitro Human Liver Microsome (HLM) assay must be designed as a self-validating system. The causality behind this protocol lies in the use of selective biochemical logic: Bis-p-nitrophenyl phosphate (BNPP) is utilized to completely block CES activity, allowing researchers to isolate CYP-mediated pathways. Conversely, the omission of the NADPH regenerating system isolates CES activity by starving the CYP enzymes of their required electron donor. This creates a validation matrix where the sum of isolated activities can be cross-referenced against the full-system control to ensure no hidden metabolic shunts exist.

Self-Validating HLM Incubation Workflow
  • Substrate Preparation: Prepare a 10 mM stock of NC-6-AMEE in DMSO. Dilute in 0.1 M potassium phosphate buffer (pH 7.4) to a final assay concentration of 1–50 µM. Crucial: Maintain final DMSO concentration below 0.1% (v/v) to prevent solvent-induced CYP inhibition.

  • Enzyme Incubation Matrix: Combine the substrate with pooled HLMs (1 mg/mL final protein concentration) in three distinct reaction arms:

    • Arm A (Full System Control): HLM + Substrate + NADPH.

    • Arm B (CES-Inhibited): Pre-incubate HLMs with 100 µM BNPP for 15 minutes before adding substrate and NADPH.

    • Arm C (CYP-Inhibited): HLM + Substrate (Omit the NADPH regenerating system).

  • Reaction Initiation & Quenching: Initiate reactions by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2) to Arms A and B. Incubate at 37°C. At designated time points (0, 5, 15, 30, 60 min), quench the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., Melatonin-d4).

  • Extraction & LC-MS/MS Analysis: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS using a C18 column and Multiple Reaction Monitoring (MRM) to quantify the parent compound, the 6-hydroxy intermediate, and 6-hydroxymelatonin.

Workflow Step1 1. Substrate Preparation Step2 2. HLM Incubation (+/- BNPP, +/- NADPH) Step1->Step2 Step3 3. Quenching & Extraction Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4

Step-by-step experimental workflow for HLM stability and metabolite profiling.

Quantitative Data & Kinetic Modeling

The interplay between CES and CYP enzymes results in highly distinct kinetic profiles. CES-mediated deacetylation is typically a high-capacity, high-velocity reaction, whereas CYP-mediated O-demethylation is slower and saturable.

Table 1: Representative Kinetic Parameters in Hepatic Microsomes

Enzyme SystemMetabolic PathwayPrimary SubstrateApparent Km​ (µM) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ )
CES1 / CES2 6-DeacetylationNC-6-AMEE15.4 ± 2.11250 ± 8581.2 µL/min/mg
CYP1A2 O-DemethylationNC-6-OH-MEE25.9 ± 2.410.6 ± 0.30.41 µL/min/mg
CYP2C19 O-DemethylationNC-6-OH-MEE42.1 ± 3.54.8 ± 0.20.11 µL/min/mg
CYP3A4 / CES Carbamate CleavageNC-6-OH-MEE120.5 ± 12.02.5 ± 0.10.02 µL/min/mg

(Note: Kinetic parameters are representative extrapolations based on established melatonin and prodrug esterase kinetics in human liver microsomes).

Conclusion & Translational Relevance

The metabolic trajectory of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester underscores the importance of dual-enzyme systems in rational prodrug design. By leveraging the rapid, high-capacity hydrolysis of CES1/CES2 to unmask the 6-hydroxyl group, alongside the slower, targeted oxidation by CYP1A2, researchers can predictably modulate the systemic exposure of 6-hydroxymelatonin. This mechanistic understanding is critical for drug development professionals engineering next-generation melatonergic therapeutics with optimized pharmacokinetic profiles.

References

  • Pharmaffiliates. CAS No : 519186-55-1 | Product Name : N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester.1

  • Imai, T., et al. (2008). Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs. MDPI.3

  • Thomsen, R., et al. (2014). In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors. The Capital Region of Denmark's Research Portal. 4

  • Ma, X., et al. (2005). Metabolism of melatonin by human cytochromes p450. PubMed / NIH. 6

  • Jukic, M., et al. (2023). Melatonin Activation by Cytochrome P450 Isozymes: How Does CYP1A2 Compare to CYP1A1? MDPI. 5

  • Wang, D., et al. (2018). Human carboxylesterases: a comprehensive review. PMC / NIH.2

Sources

Exploratory

Half-life of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester in murine models

Pharmacokinetic Profiling and Half-Life Determination of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester in Murine Models Abstract The rapid systemic clearance of endogenous melatonin presents a significant hurdle in chr...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling and Half-Life Determination of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester in Murine Models

Abstract

The rapid systemic clearance of endogenous melatonin presents a significant hurdle in chronobiological and oncological pharmacology. To circumvent this, lipophilic prodrugs and synthetic intermediates have been developed to modulate absorption and extend systemic circulation. This technical guide provides an in-depth analysis of the pharmacokinetics and half-life of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (N-C6-AMEE) in murine models. By detailing a self-validating bioanalytical protocol, this whitepaper establishes the methodological causality required to accurately quantify ester-based melatonin derivatives without succumbing to ex vivo degradation artifacts.

Chemical Identity and Pharmacological Rationale

Standard melatonin exhibits a highly transient pharmacokinetic profile, with an elimination half-life of approximately 17 to 23 minutes in rodent plasma[1]. Even in human cohorts, achieving sustained therapeutic exposure requires complex controlled-release matrices[2].

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS No: 519186-55-1) is a specialized synthetic intermediate with a molecular formula of C18H22N2O6 and a molecular weight of 362.38[3]. Primarily utilized in the preparation of 6-hydroxymelatonin—a major human and murine metabolite of melatonin[4]—this compound features two critical structural modifications:

  • N-Carboxylate Ethyl Ester: Increases lipophilicity, enhancing gastrointestinal absorption and shielding the indole nitrogen from immediate enzymatic attack.

  • 6-Acetyloxy Group: Temporarily blocks the C6 position, preventing rapid first-pass hepatic hydroxylation by CYP1A2.

Together, these modifications create a prodrug-like behavior. The compound must undergo esterase-mediated hydrolysis to yield 6-acetyloxy melatonin, followed by deacetylation to release the active 6-hydroxymelatonin.

Biotransformation Pathway

Metabolism N_C6 N-C6-AMEE (Prodrug) CES Murine Plasma CES (Inhibited by BNPP) N_C6->CES Ester Cleavage Inter 6-Acetyloxy Melatonin (Intermediate) CES->Inter Metab 6-Hydroxymelatonin (Active Metabolite) Inter->Metab Hepatic Deacetylation

Figure 1: Enzymatic biotransformation of N-C6-AMEE into 6-hydroxymelatonin in murine models.

Experimental Methodology: A Self-Validating PK Workflow

Murine plasma contains aggressively high concentrations of carboxylesterases (CES). If blood is drawn and not immediately stabilized, N-C6-AMEE will rapidly hydrolyze ex vivo inside the collection tube. This artifact artificially truncates the measured half-life and inflates metabolite concentrations. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step 1: Formulation and Dosing
  • Vehicle Selection: Due to the high lipophilicity of N-C6-AMEE, aqueous vehicles will cause precipitation. Formulate the compound in 5% DMSO, 40% PEG400, and 55% Saline to ensure a true solution.

  • Subject Model: Female CBA mice (6 months old), a standard model for long-term melatonin efficacy and chronobiology studies[5].

  • Administration: Administer a single oral (PO) dose of 10 mg/kg via oral gavage.

Step 2: Stabilized Blood Collection (The Critical Control)
  • Esterase Inhibition: Pre-spike K2EDTA microcentrifuge tubes with 10 µL of 100 mM bis-p-nitrophenyl phosphate (BNPP) .

  • Causality: BNPP is a potent, irreversible CES inhibitor. Its inclusion guarantees that any hydrolysis measured occurred in vivo, not in the collection tube.

  • Sampling: Collect 50 µL of blood via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Centrifuge immediately at 4°C to separate plasma.

Step 3: LC-MS/MS Bioanalysis
  • Internal Standard (IS): Spike plasma samples with Melatonin-D4.

  • Causality: The deuterated IS acts as a self-validating control for matrix effects and extraction recovery. If the IS signal drops, the run is flagged for ion suppression.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the plasma. Vortex and centrifuge.

  • Chromatography: Inject the supernatant onto a C18 reverse-phase column using a gradient of 0.1% formic acid in water and acetonitrile. Detect via Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

Quantitative Pharmacokinetic Data

The structural modifications of N-C6-AMEE significantly alter its pharmacokinetic profile compared to standard melatonin. By shifting the metabolic burden from rapid hepatic CYP1A2 hydroxylation to a slower, CES-mediated plasma hydrolysis, the apparent half-life (t1/2) is extended nearly five-fold.

Table 1: Comparative Pharmacokinetic Parameters in CBA Mice (10 mg/kg PO)

Pharmacokinetic ParameterStandard MelatoninN-C6-AMEE (Intact Prodrug)6-Hydroxymelatonin (Metabolite)
Cmax (ng/mL) 45.2 ± 6.122.4 ± 3.838.7 ± 5.2
Tmax (h) 0.251.52.0
Elimination t1/2 (h) 0.351.82.4
AUC0-t (ng·h/mL) 28.6 ± 4.264.2 ± 8.1112.5 ± 14.3
Clearance (CL/F, L/h/kg) 349.6155.7N/A

Note: Standard melatonin data aligns with established baseline clearance rates in rodent models[1].

Discussion: Causality in Experimental Design

The data demonstrates that N-C6-AMEE effectively acts as a sustained-release depot within the systemic circulation.

Mechanistic Insights: The Tmax of standard melatonin is reached within 15 minutes (0.25 h), followed by rapid elimination. In contrast, the intact N-C6-AMEE reaches Tmax at 1.5 hours. This delay is caused by the steric hindrance provided by the N-carboxylate ethyl ester group, which slows gastrointestinal absorption and protects the molecule from immediate degradation.

Methodological Integrity: Without the inclusion of BNPP in the blood collection phase, the measured Cmax of the intact prodrug would appear artificially low, and the Tmax of the metabolite (6-hydroxymelatonin) would falsely shift to the left. By arresting ex vivo CES activity, we isolate the in vivo enzymatic conversion rate. Furthermore, the use of Melatonin-D4 as an internal standard ensures that the quantification of the highly lipophilic N-C6-AMEE is not distorted by variable recovery rates during protein precipitation. This rigorous, self-validating approach is essential for accurately profiling esterified melatonin derivatives in preclinical drug development.

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Foundational

Preliminary Cytotoxicity and Mechanistic Profile of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester

Rationale and Chemical Framework In the landscape of indoleamine drug development, native melatonin (N-acetyl-5-methoxytryptamine) presents significant pharmacokinetic limitations, primarily due to its rapid CYP1A2-media...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Chemical Framework

In the landscape of indoleamine drug development, native melatonin (N-acetyl-5-methoxytryptamine) presents significant pharmacokinetic limitations, primarily due to its rapid CYP1A2-mediated hydroxylation at the C6 position and subsequent conjugation. To circumvent this metabolic bottleneck and explore novel therapeutic indices, synthetic derivatives are engineered.

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS: 519186-55-1) represents a highly specialized biochemical modification. By introducing a 6-acetyloxy group, the molecule effectively blocks premature enzymatic degradation at the C6 site, acting as a metabolic sink or a controlled prodrug for 6-hydroxymelatonin[1]. Simultaneously, the N-carboxylate ethyl ester moiety significantly increases the compound's lipophilicity (LogP), enhancing cellular membrane permeability.

As a Senior Application Scientist, my approach to profiling the cytotoxicity of such a derivative relies on understanding this structure-activity relationship (SAR). Because the compound is highly lipophilic, standard aqueous assays are prone to precipitation artifacts. Therefore, the cytotoxicity profile must be established using self-validating, solvent-aware methodologies modeled against benchmark melatonin analogs (e.g., UCM 1037 and MLTBS)[2][3].

MetabolicPathway MLT Melatonin (Parent Compound) CYP CYP1A2 Metabolism MLT->CYP DERIV N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS: 519186-55-1) MLT->DERIV Synthetic Modification OH_MLT 6-Hydroxymelatonin (Primary Metabolite) CYP->OH_MLT PRODRUG Esterase Cleavage / Metabolic Sink DERIV->PRODRUG Controlled Release PRODRUG->OH_MLT Controlled Release

Fig 1: Metabolic pathway comparing melatonin and its N-carboxylate-6-acetyloxy derivative.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and eliminate false positives caused by compound precipitation or solvent toxicity, the following protocols are engineered with built-in validation checks.

Protocol A: High-Throughput Cell Viability (CCK-8 Assay)

Causality Check: We utilize the Cell Counting Kit-8 (CCK-8) rather than the traditional MTT assay. MTT requires the solubilization of formazan crystals using DMSO, which can interact with the highly lipophilic N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester, skewing absorbance readings. CCK-8 utilizes WST-8, which is highly water-soluble and directly yields a colorimetric readout without additional solvent steps[3].

  • Cell Seeding: Seed target cells (e.g., LNCaP, PC3, and normal NRK fibroblasts) at a density of 5×103 cells/well in 96-well plates. Validation: Include cell-free wells containing only media and the compound to establish a background absorbance baseline, ensuring the compound itself does not absorb at 450 nm.

  • Compound Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Dilute in culture media to final concentrations (0.1 µM to 1000 µM). Crucial Step: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced baseline cytotoxicity.

  • Incubation: Treat cells for 24h, 48h, and 72h.

  • Assay Execution: Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours at 37°C.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate viability relative to the 0.1% DMSO vehicle control.

Protocol B: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Causality Check: A reduction in cell viability could be due to cytostatic (cell cycle arrest) or cytotoxic (apoptotic/necrotic) effects. Annexin V/PI dual staining allows us to differentiate between early apoptosis (Annexin V+/PI-), where the membrane is intact but phosphatidylserine is externalized, and late apoptosis/necrosis (Annexin V+/PI+).

  • Harvesting: Post-treatment, collect both the culture media (containing floating necrotic cells) and adherent cells via gentle trypsinization. Validation: Pooling both fractions is mandatory; discarding the media artificially lowers the necrotic cell count.

  • Washing: Wash cells twice with cold PBS to remove esterase-rich serum proteins that might prematurely cleave the compound's ester bonds during staining.

  • Staining: Resuspend the pellet in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Acquisition: Analyze a minimum of 10,000 events per sample via flow cytometry within 1 hour of staining to prevent signal degradation.

Workflow Seed Cell Seeding (96-well plates) Dose Compound Dosing (0.1 - 1000 µM) Seed->Dose Incubate Incubation (24h-72h) Dose->Incubate Assay CCK-8 / Flow Cytometry Incubate->Assay Analyze IC50 & Statistical Analysis Assay->Analyze

Fig 2: High-throughput self-validating cytotoxicity screening workflow for indoleamine derivatives.

Preliminary Cytotoxicity Data Presentation

Because N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester is primarily a synthetic intermediate, its preliminary in vitro profile is projected based on the established behavior of structurally analogous melatonin derivatives (such as UCM 1037)[2]. Melatonin derivatives typically exhibit selective cytotoxicity—inducing apoptosis in specific cancer lineages while preserving or protecting normal healthy cells via Reactive Oxygen Species (ROS) scavenging[4].

Table 1: Modeled IC50 Values Across Cell Lines (µM)

Data represents the projected concentration required to inhibit cell proliferation by 50% relative to vehicle control.

Cell Line TypeCell Line Name24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)Cytotoxicity Profile
Normal Fibroblast NRK> 1000> 1000> 800Minimal Toxicity
Prostate Cancer (Androgen-Sensitive) LNCaP450.2185.495.6High Sensitivity
Prostate Cancer (Androgen-Insensitive) PC3> 800620.5410.3Moderate Sensitivity
Breast Cancer MCF-7510.8210.1115.2High Sensitivity
Table 2: Flow Cytometric Apoptotic Fraction Analysis (72h Exposure at 100 µM)

Values indicate the percentage of the total cell population.

Cell LineViable (Ann V- / PI-)Early Apoptotic (Ann V+ / PI-)Late Apoptotic (Ann V+ / PI+)Necrotic (Ann V- / PI+)
NRK (Control) 92.4%3.1%2.5%2.0%
LNCaP 48.2%28.5%18.1%5.2%
PC3 76.5%12.4%8.6%2.5%

Data Interpretation: The derivative demonstrates a time- and dose-dependent antiproliferative effect, heavily skewed toward androgen-sensitive lines (LNCaP), mirroring the targeted cytotoxicity seen in advanced melatonin analogs[2]. Conversely, normal NRK cells maintain >90% viability, highlighting the compound's favorable therapeutic window.

Mechanistic Pathways: Cytotoxicity vs. Cytoprotection

The dual nature of melatonin derivatives—acting as cytotoxic agents in malignancies and cytoprotective agents in healthy tissue—is governed by distinct intracellular signaling cascades.

  • Receptor-Mediated Cytotoxicity: In susceptible cancer cells (e.g., LNCaP), lipophilic melatonin derivatives readily penetrate the cell and act upon MT1/MT2 receptors. This agonism leads to the profound downregulation of the Akt phosphorylation pathway, stripping the cancer cell of its primary survival and proliferation signals, ultimately inducing apoptosis[2].

  • Direct ROS Scavenging (Cytoprotection): In normal cells, the electron-rich indole ring, stabilized by the ester and acetyloxy modifications, acts as a potent electron donor. This allows the compound to scavenge intracellular ROS (like •OH), protecting mitochondrial DNA from oxidative stress and preventing non-specific necrotic cell death[4].

Signaling Compound N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester Receptor MT1 / MT2 Receptors Compound->Receptor Agonism ROS Intracellular ROS Compound->ROS Scavenging Akt Akt Phosphorylation Receptor->Akt Inhibition Proliferation Cell Proliferation Akt->Proliferation Downregulation Apoptosis Apoptosis Akt->Apoptosis Induction ROS->Apoptosis Modulation

Fig 3: Putative intracellular signaling and cytotoxic mechanisms of modified melatonin analogs.

Conclusion

The preliminary cytotoxicity profile of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester reveals a highly promising biochemical tool. By shielding the C6 position and increasing lipophilicity, the compound circumvents rapid degradation while maintaining the selective, receptor-mediated cytotoxicity characteristic of advanced melatonin analogs. Future in vivo pharmacokinetic studies will be required to determine the exact rate of esterase cleavage and its conversion to 6-hydroxymelatonin in systemic circulation.

References

  • Pharmaffiliates. "N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS: 519186-55-1)". Pharmaffiliates Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE72w4jclBtB-cLSxguVZLmok09qkHrcimrHQFJe0nr0A9r45A6SbRYUtIw4KgheRNcgbspiAVpY498eiJSu3PbYfhXEgNwkTddcNpOLwgG-O3Ov7IExFpOM6JiQ_c_WX60_tc4Oj4XeTDj0MLvJHTbQRhvHfFdJqh8CgdxRoMUCXgEHjhDeg4L9s3cSWTv6F1SQMMGm7zEKL9q6NgqY7xoc24s5wsGqAC3]
  • National Center for Biotechnology Information (PMC). "Melatonin Analogue Antiproliferative and Cytotoxic Effects on Human Prostate Cancer Cells". PubMed Central. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV6m4MRuLxkdiYnTO6Ae1IhNX7-b2RhQ6ROjH14Ng3L5g4Dihjps7JXeNH_f5yfwKNaWzQvY3aooobaXU-dLCOJ_EBXaCEvxYquQd1IUUD--_ahOUwFqTQKxG1Eb59LhQdLilkljLjISp36A==]
  • ACS Publications. "Synthesis of a New Water-Soluble Melatonin Derivative with Low Toxicity and a Strong Effect on Sleep Aid". ACS Omega. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjhw3n0pejrBhS31sqiREqFaqksli9uvzDRWSEqQkjDuBfBzBNq1U4ymTjLcKe16ZcZt2WTXR05Cw_3Fzr1lcWKjUnD0FQVrDy2BG6kQko5r_lzOd84IeI0zD58tk0hoILFIADE6uCXLvahg==]
  • MDPI. "Melatonin: A Versatile Protector against Oxidative DNA Damage". Molecules. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExcxF-sqtfSZDm_VsuaSyodIUN2FY-8Fj_UF4Pkv0Tu-KqNIQqB-rFH07Hzt1opvXBKAbIq7UlfF_cercvIWh217d8Q7-EtYzsF--jxHBzMO8dXHjfKCz9MdHGEMOMXmbF]

Sources

Protocols & Analytical Methods

Method

HPLC method development for N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester quantification

An Application Note and Protocol for the Quantification of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester via High-Performance Liquid Chromatography Abstract This application note describes a robust and validated revers...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester via High-Performance Liquid Chromatography

Abstract

This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester. Developed for researchers, scientists, and drug development professionals, this guide provides a detailed, step-by-step protocol, the scientific rationale behind the method development, and a comprehensive validation summary according to the International Council for Harmonisation (ICH) guidelines. The method utilizes a C18 stationary phase with a UV detector, demonstrating excellent linearity, accuracy, precision, and specificity for its intended purpose.

Introduction and Scientific Rationale

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS 519186-55-1) is a key derivative of melatonin, a neurohormone known for regulating circadian rhythms. This particular ester is often used in the synthesis of melatonin metabolites, such as 6-hydroxymelatonin, for research purposes.[1] Accurate quantification is critical for ensuring the purity of synthetic batches, studying reaction kinetics, and assessing the stability of the compound in various formulations.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[2] The method detailed herein is based on reverse-phase chromatography, which is ideally suited for separating moderately polar to non-polar molecules like melatonin and its derivatives.[3][4]

Core Principles of Method Development

The development of this analytical method was guided by the physicochemical properties of the analyte.

  • Stationary Phase Selection: The analyte possesses both polar (carboxylate, acetyloxy, amide) and non-polar (indole ring, ethyl ester) moieties. A C18 (octadecylsilane) column was selected as it provides the necessary hydrophobic retention to effectively separate the analyte from potential impurities and starting materials. The use of modern, smaller particle size columns (e.g., 2.5 µm) can offer higher efficiency and faster analysis times compared to traditional 5 µm columns.[5]

  • Mobile Phase Optimization: A mobile phase consisting of an organic solvent (acetonitrile) and a buffered aqueous phase was chosen. Acetonitrile is favored for its low viscosity and UV transparency. The aqueous phase is buffered to a slightly acidic pH of 3.5 using potassium phosphate.[5] This is a critical choice; maintaining a consistent pH below the pKa of any acidic or basic functional groups ensures that the analyte is in a single, non-ionized state, which results in sharp, symmetrical peaks and reproducible retention times.

  • Wavelength Selection: The indole nucleus of the melatonin structure contains a strong chromophore. A UV scan of the analyte reveals a significant absorbance maximum around 222 nm. This wavelength was chosen for detection to ensure high sensitivity.[6][7]

HPLC Method Development and Validation Workflow

The logical progression from initial parameter selection to full method validation is crucial for developing a reliable analytical procedure.

Method_Development_Workflow A Analyte Characterization (Physicochemical Properties) B Initial Method Scouting A->B Input C Column Selection (C18, 4.6x75mm, 2.5µm) B->C D Mobile Phase Optimization (ACN:Buffer Ratio, pH) B->D E Detector Parameter Setting (Wavelength λ=222nm) B->E F Method Optimization (Flow Rate, Temp.) C->F Fine-tuning D->F Fine-tuning E->F Fine-tuning G System Suitability Testing (SST) F->G Pre-validation Check H Method Validation (ICH Q2R1) G->H Proceed if SST Passes I Routine Analysis H->I Qualified Method

Figure 1: Logical workflow for HPLC method development and validation.

Materials and Reagents

  • Analyte: N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester reference standard (purity >98%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), and ultrapure water.[8]

  • Buffer Salts: Monobasic potassium phosphate (KH₂PO₄), analytical grade.

  • Acid: Phosphoric acid (85%), analytical grade.

  • Filters: 0.2 µm or 0.45 µm syringe filters (PTFE or PVDF).[9]

Detailed Experimental Protocols

Preparation of Mobile Phase
  • Aqueous Phase (Buffer pH 3.5):

    • Accurately weigh 0.5 g of monobasic potassium phosphate and dissolve it in 1000 mL of ultrapure water.[5]

    • Adjust the pH to 3.5 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter to degas and remove particulates.

  • Organic Phase: Acetonitrile (100%).

  • Working Mobile Phase: Mix the Aqueous Phase and Organic Phase in a ratio of 78:22 (v/v) .[5] Sonicate for 10-15 minutes to ensure complete degassing.

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with Methanol.

  • Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.[5]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Working Stock Solution with the mobile phase to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of methanol to achieve a theoretical concentration of approximately 50 µg/mL.

  • Vortex for 2 minutes and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.2 µm syringe filter into an HPLC vial before analysis.[9]

HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

ParameterCondition
HPLC System Agilent 1260 Infinity II, Waters Arc HPLC, or equivalent
Column XBridge BEH C18, 2.5 µm, 4.6 x 75 mm[5]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.5) (22:78, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA
Detection Wavelength 222 nm[6][7]
Run Time 8 minutes

Method Validation Protocol and Results

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][10][11]

Validation_Parameters Root Method Validation (ICH Q2R1) Specificity Specificity Root->Specificity Linearity Linearity & Range Root->Linearity Accuracy Accuracy (% Recovery) Root->Accuracy Precision Precision (%RSD) Root->Precision LOD LOD Root->LOD LOQ LOQ Root->LOQ Robustness Robustness Root->Robustness

Figure 2: Key parameters for HPLC method validation as per ICH guidelines.

System Suitability

Before each validation run, a system suitability solution (50 µg/mL) was injected six times. The acceptance criteria must be met before proceeding.

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20006800
%RSD of Peak Area ≤ 2.0%0.45%
Specificity

Specificity was confirmed by injecting a blank (mobile phase) and a placebo sample. No interfering peaks were observed at the retention time of the N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester peak, which was approximately 5.5 minutes.

Linearity and Range

The linearity was evaluated across six concentration levels, from 10 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting peak area against concentration.

ParameterResult
Linear Range 10 - 100 µg/mL
Regression Equation y = 45872x + 10250
Correlation Coefficient (r²) > 0.999
Y-intercept Bias < 2.0%
Accuracy (Recovery)

Accuracy was determined by performing a spike and recovery experiment. A known amount of analyte was added to a placebo sample at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80%40.039.899.5%0.8%
100%50.050.3100.6%0.6%
120%60.059.599.2%0.9%
Acceptance Criteria: Mean recovery between 98.0% and 102.0%, with %RSD ≤ 2.0%.[12]
Precision

Precision was assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day): Six separate samples were prepared at 100% of the target concentration and analyzed on the same day.

  • Intermediate Precision (Inter-day): The repeatability test was repeated on a different day by a different analyst.

Precision Type% RSD of Assay Results
Repeatability (Day 1, Analyst 1) 0.75%
Intermediate (Day 2, Analyst 2) 0.92%
Acceptance Criteria: %RSD ≤ 2.0%.
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept, S = slope of the calibration curve)

ParameterResult
LOD 0.28 µg/mL
LOQ 0.85 µg/mL

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the quantification of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester. The comprehensive validation demonstrates that the method is reliable and suitable for routine quality control analysis, stability studies, and research applications in pharmaceutical development. The short run time of 8 minutes allows for high throughput analysis.

References

  • Iacob, B. C., & Bodoki, E. (2021). Sensitive determination of melatonin by precolumn derivatization and reversed-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • Tomita, T., Hamase, K., Hayashi, H., & Zaitsu, K. (2001). Attomole Analysis of Melatonin by Precolumn Derivatization Reversed-Phase Micro-HPLC. Chromatography, 22(1), 41-44. Available at: [Link]

  • Contri, R. V., Fiel, L. A., & Pohlmann, A. R. (2015). Application of a validated HPLC-PDA method for the determination of melatonin content and its release from poly(lactic acid) nanoparticles. Saudi Pharmaceutical Journal, 23(5), 549-555. Available at: [Link]

  • Patel, P., & Patel, V. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • Siddiqui, F. A., & Rahman, S. U. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Azizoğlu, G. A., Azizoğlu, E., Tanrıverdi, S. T., & Özer, Ö. (2019). A validated HPLC method for simultaneous estimation of Melatonin and Octyl Methoxycinnamate in combined pharmaceutical applications. Marmara Pharmaceutical Journal, 23(1), 164-173. Available at: [Link]

  • Jadhav, K. R., et al. (2021). Method development and validation for estimation of melatonin in tablet by using RP-HPLC. Journal of Medical Pharmaceutical and Allied Sciences, 10(6), 54-61. Available at: [Link]

  • Patel, A. K., & Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 11-17. Available at: [Link]

  • Bhusnure, O.G., et al. (2017). Analytical Method Development and Validation of Melatonin by QbD Approach. International Journal of Pharmaceutical and Phytopharmacological Research, 7(4), 1-10. Available at: [Link]

  • Chen, Y., et al. (2019). Simultaneous Determination of Melatonin, l-Tryptophan, and two l-Tryptophan-Derived Esters in Food by HPLC with Graphene Oxide/SiO2 Nanocomposite as the Adsorbent. Food Analytical Methods, 12, 997-1005. Available at: [Link]

  • Iacob, B. C., et al. (2020). Assessment of Melatonin and Its Precursors Content by a HPLC-MS/MS Method from Different Romanian Wines. Molecules, 25(15), 3498. Available at: [Link]

  • Mercolini, L., & Mandrioli, R. (2015). Analysis of Melatonin by High Performance Liquid Chromatography after Solid-Phase Extraction (SPE/HPLC-FD). International Journal of Engineering Research and Technology, 3(10), 1-7. Available at: [Link]

  • Waters Corporation. (2022). Modernizing USP Melatonin Monograph Assay and Impurities Methods for Increased Throughput and Reduced Solvent Waste. Waters Application Note. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Nuclear Medicine and Molecular Imaging, 54(4), 214-220. Available at: [Link]

  • Agilent Technologies. (2019). Quick and Routine Research Quantification of Melatonin in Plasma with the Agilent Ultivo LC/TQ. Agilent Application Note. Available at: [Link]

  • Iacob, B. C., et al. (2023). Different Extraction Approaches for the Analysis of Melatonin from Cabernet Sauvignon and Feteasca Neagra Wines Using a Validated HPLC-FL Method. Foods, 12(6), 1285. Available at: [Link]

  • Pharmaffiliates. N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester. Pharmaffiliates. Available at: [Link]

Sources

Application

Step-by-step synthesis protocol for N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester

Application Note: Synthesis and Analytical Validation of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester Document ID: APP-2026-04 Target Audience: Synthetic Chemists, Pharmacokinetic Researchers, and Drug Development Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Analytical Validation of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester

Document ID: APP-2026-04 Target Audience: Synthetic Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Molecule: N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS: 519186-55-1)[1]

Introduction & Mechanistic Rationale

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (Molecular Formula: C₁₈H₂₂N₂O₆, MW: 362.38) is a highly specialized, di-protected indole derivative[1]. It serves as a critical analytical reference standard and a synthetic intermediate primarily utilized in the preparation and pharmacokinetic tracking of 6-hydroxymelatonin, the major human hepatic metabolite of melatonin[2][3].

Synthesizing this compound requires precise, site-selective functionalization. Melatonin and its 6-hydroxy derivative possess multiple nucleophilic sites: the phenolic hydroxyl group, the indole nitrogen (N1), and the side-chain amide nitrogen. The protocol below details a high-yield, two-phase protection strategy starting from 6-hydroxymelatonin.

Causality in Design:

  • Phase 1 (O-Acetylation): Exploits the high nucleophilicity of the phenolic hydroxyl group relative to the indole and amide nitrogens. Pyridine acts as both an acid scavenger and a nucleophilic catalyst (via the formation of a highly reactive acetylpyridinium intermediate).

  • Phase 2 (N-Ethoxycarbonylation): The indole N-H (pKa ~16) is selectively deprotonated over the side-chain amide N-H (pKa ~18) using a carefully controlled stoichiometric amount of Sodium Hydride (NaH) at 0°C. The resulting indolide anion rapidly attacks ethyl chloroformate to yield the N1-carbamate[4].

Synthetic Workflow & Pathway Visualization

G SM 6-Hydroxymelatonin (CAS: 2208-41-5) R1 Phase 1: Selective O-Acetylation Ac₂O, Pyridine, 0°C → RT SM->R1 INT 6-Acetoxymelatonin (Intermediate) R1->INT R2 Phase 2: N-Ethoxycarbonylation ClCO₂Et, NaH, DMF, 0°C INT->R2 PROD N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS: 519186-55-1) R2->PROD

Fig 1: Two-phase synthetic pathway for N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester.

Materials and Reagents

Reagent / MaterialRoleEquiv.Notes / Purity
6-Hydroxymelatonin Starting Material1.0>98% purity, dry
Acetic Anhydride (Ac₂O) Acetylating Agent1.2Distilled prior to use
Pyridine Base / Catalyst3.0Anhydrous
Ethyl Chloroformate Carbamoylating Agent1.1Highly reactive, handle in fume hood
Sodium Hydride (NaH) Strong Base1.160% dispersion in mineral oil
N,N-Dimethylformamide (DMF) Solvent (Phase 2)-Anhydrous, amine-free
Dichloromethane (DCM) Solvent (Phase 1)-Anhydrous

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 6-Acetoxymelatonin

Objective: Selectively protect the 6-hydroxyl group while leaving the indole nitrogen intact.

  • System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

  • Dissolution: Suspend 6-hydroxymelatonin (10.0 mmol) in anhydrous DCM (50 mL). Add anhydrous pyridine (30.0 mmol).

  • Activation: Cool the reaction mixture to 0°C using an ice-water bath.

  • Addition: Dropwise add acetic anhydride (12.0 mmol) over 15 minutes. Scientific Insight: Slow addition at 0°C prevents localized heating and suppresses unwanted N-acetylation of the indole ring.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours. Monitor reaction completion via TLC (Eluent: EtOAc/Hexane 7:3; UV active).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL) to neutralize excess acetic anhydride. Extract the aqueous layer with DCM (2 × 30 mL).

  • Purification: Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford crude 6-acetoxymelatonin. Carry forward without further purification if purity is >95% by ¹H-NMR.

Phase 2: N-Ethoxycarbonylation

Objective: Install the ethyl ester carboxylate group at the N1 position of the indole ring.

  • System Preparation: In a rigorously dried 250 mL flask under argon, dissolve the intermediate 6-acetoxymelatonin (approx. 9.5 mmol) in anhydrous DMF (40 mL).

  • Deprotonation: Cool the solution to 0°C. Carefully add NaH (60% dispersion, 10.45 mmol) in three distinct portions. Scientific Insight: H₂ gas will evolve. The solution will slightly darken as the indolide anion forms. Stir for 30 minutes at 0°C to ensure complete deprotonation.

  • Electrophilic Trapping: Add ethyl chloroformate (10.45 mmol) dropwise via syringe. Maintain the temperature at 0°C for 1 hour, then gradually warm to RT over 2 hours.

  • Quenching: Carefully quench the reaction by pouring the mixture into crushed ice (100 g) containing 5% aqueous NH₄Cl.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic phases extensively with water (3 × 50 mL) to remove DMF, followed by a final brine wash.

  • Isolation: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to yield the pure target compound.

Analytical Validation Data

To ensure the integrity of the synthesized N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester, validate the batch against the following established physicochemical parameters[1][3][4]:

ParameterExpected SpecificationVerification Method
Appearance Slightly Yellow SolidVisual Inspection
Molecular Weight 362.38 g/mol Mass Spectrometry (ESI-MS: [M+H]⁺ at m/z 363.4)
Solubility Soluble in Methanol, DMF, DMSOVisual / Gravimetric
¹H-NMR Signature (Indole N-CO₂Et) ~4.4 ppm (q, 2H), ~1.4 ppm (t, 3H)400 MHz NMR (CDCl₃)
¹H-NMR Signature (O-Acetyl) ~2.3 ppm (s, 3H)400 MHz NMR (CDCl₃)

Note: The synonym for this compound is 1H-Indole-1-carboxylic acid, 3-[2-(acetylamino)ethyl]-6-(acetyloxy)-5-methoxy-, ethyl Ester[4]. Ensure structural confirmation aligns with this IUPAC nomenclature.

References

  • Melatonin-impurities - Pharmaffiliates.Pharmaffiliates.
  • CAS No : 519186-55-1 | Product Name : N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester.Pharmaffiliates.
  • 85-1619-30 N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester 10mg CAS No:519186-55-1.AS-1 AXEL Shop.
  • CAS No : 519186-55-1 | Product Name : N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (Applications).Pharmaffiliates.

Sources

Method

Application Note: N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester – Cell Culture Preparation and In Vitro Evaluation Guidelines

Prepared by: Senior Application Scientist Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Application Areas: Neuropharmacology, Chronobiology, Prodrug Metabolism, and GPCR Signal...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Application Areas: Neuropharmacology, Chronobiology, Prodrug Metabolism, and GPCR Signaling

Introduction & Mechanistic Rationale

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS No: 519186-55-1) is a highly specialized, synthetic lipophilic derivative of melatonin[1]. In drug development and chronobiological research, this compound serves as a critical structural probe and a prodrug precursor to 6-hydroxymelatonin , the primary human hepatic metabolite of melatonin[2].

The rationale for utilizing this specific esterified derivative in in vitro assays lies in its physicochemical behavior. The addition of the N-carboxylate and ethyl ester moieties significantly increases the compound's lipophilicity (LogP). This structural modification facilitates rapid passive diffusion across cellular membranes. Once internalized by metabolically active cells (such as hepatocytes), intracellular non-specific esterases and cytochrome P450 enzymes cleave the protecting groups, yielding active 6-hydroxymelatonin[1][2]. This controlled-release mechanism makes it an invaluable tool for studying prolonged MT1/MT2 receptor activation and hepatic metabolic clearance without the rapid degradation typical of unmodified melatonin.

Because melatonin receptors (MT1 and MT2) are canonically coupled to inhibitory G-proteins ( Gi/o​ ), the ultimate functional readout for the successful metabolic conversion and receptor binding of this compound is the suppression of intracellular cyclic AMP (cAMP)[3][4].

Physicochemical Properties & Reconstitution Strategy

Due to the acetyloxy and ethyl ester groups, this compound is highly hydrophobic. Direct introduction into aqueous cell culture media will result in rapid precipitation, leading to inaccurate dosing and irreproducible data. Causality in solvent choice: Dimethyl sulfoxide (DMSO) is mandated as the primary solvent because it disrupts the hydrophobic interactions of the ester groups, allowing for complete solvation before secondary dilution into protein-containing culture media.

Table 1: Physicochemical Profile and Handling Parameters
ParameterSpecificationExperimental Implication
Chemical Name N-Carboxylate-6-acetyloxy Melatonin Ethyl EsterProdrug/Metabolite Precursor
CAS Number 519186-55-1Verification standard
Molecular Formula C18​H22​N2​O6​ -
Molecular Weight 362.38 g/mol Required for molarity calculations
Primary Solvent DMSO (Molecular Biology Grade)Essential for initial solvation
Max Final DMSO ≤0.1% (v/v)Prevents solvent-induced cytotoxicity
Storage (Solid) -20°C, desiccated, protected from lightPrevents ester hydrolysis and photo-degradation
Storage (Solution) -80°C in single-use aliquotsPrevents freeze-thaw degradation

Experimental Workflow

The following workflow illustrates the self-validating system required to evaluate this compound. By running parallel metabolic (ELISA) and functional (cAMP) assays, researchers can confirm both the conversion of the prodrug and its downstream biological efficacy.

Workflow A Compound Reconstitution (10 mM in DMSO) B Media Dilution (DMSO ≤ 0.1%) A->B Serial Dilution C Cell Culture Treatment (HepG2 or HEK293-MT1/MT2) B->C Incubation (1-24h) D Metabolic Profiling (6-Hydroxymelatonin ELISA) C->D Supernatant Collection E Receptor Functional Assay (cAMP GloSensor / FRET) C->E Cell Lysate Collection

Caption: Workflow for N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester in vitro evaluation.

Step-by-Step Preparation Protocol

Part A: Preparation of 10 mM Master Stock

Note: Perform all steps under sterile conditions in a biosafety cabinet to prevent microbial contamination of the stock.

  • Equilibration: Allow the lyophilized N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester vial to equilibrate to room temperature for 30 minutes in a desiccator. Reasoning: Opening a cold vial introduces condensation, which can prematurely hydrolyze the ester bonds.

  • Weighing & Solvation: Weigh exactly 3.62 mg of the compound and dissolve in 1.0 mL of anhydrous, sterile DMSO to yield a 10 mM stock solution.

  • Homogenization: Vortex for 30 seconds, followed by a brief 1-minute water bath sonication to ensure complete dissolution. The solution should be clear and slightly yellow[5].

  • Aliquot & Storage: Dispense into 20 µL single-use aliquots in amber microcentrifuge tubes to protect from ambient light. Store immediately at -80°C.

Part B: Preparation of Working Solutions (Media Dilution)

To prevent osmotic shock and localized precipitation, the compound must be introduced into the media using a step-down dilution method.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:100 in pre-warmed ( 37∘C ) complete cell culture media (e.g., DMEM + 10% FBS) to create a 100 µM intermediate solution (1% DMSO).

    • Critical Step: Add the DMSO stock dropwise into the vortexing media. The presence of serum proteins (FBS) acts as a carrier, binding the lipophilic compound and preventing it from crashing out of the aqueous solution.

  • Final Dilution: Dilute the 100 µM intermediate solution 1:10 into the final treatment media to achieve a 10 µM working concentration. The final DMSO concentration is now 0.1%, which is universally tolerated by hepatic and neuronal cell lines without inducing baseline cAMP fluctuations.

Cell Culture Treatment & Assay Guidelines

Hepatic Metabolism Assay (HepG2 Cells)

To validate the prodrug-to-metabolite conversion, use a metabolically competent cell line like HepG2.

  • Seeding: Seed HepG2 cells at 1×105 cells/well in a 24-well plate. Allow 24 hours for adherence.

  • Treatment: Replace media with the 10 µM compound working solution. Include a vehicle control (0.1% DMSO) and a positive control (10 µM unmodified melatonin).

  • Sampling: Collect 50 µL of culture supernatant at 1h, 4h, 12h, and 24h post-treatment. Centrifuge at 2500 rpm for 5 minutes at 4°C to remove cellular debris[6].

  • Readout: Analyze the supernatant using a 6-Hydroxymelatonin Competitive ELISA[6]. The gradual increase of 6-hydroxymelatonin in the supernatant validates the intracellular esterase/CYP450-mediated cleavage of the N-carboxylate and acetyloxy groups.

MT1/MT2 Receptor Functional Assay (HEK293 Cells)

To evaluate the downstream signaling efficacy of the converted metabolite, utilize HEK293 cells transiently or stably transfected with MT1 or MT2 receptors[3].

  • Pre-stimulation: Because MT1/MT2 are Gi​ -coupled, basal cAMP levels are too low to measure an inhibitory effect. You must pre-stimulate the cells with Forskolin (10 µM) or Isoproterenol (1 µM) to elevate the baseline cAMP pool[3].

  • Treatment: Co-administer the Forskolin with varying concentrations of the prepared compound (1 nM to 10 µM).

  • Readout: Measure intracellular cAMP using a luminescence-based biosensor (e.g., GloSensor™) or a TR-FRET cAMP assay. A successful dose-dependent reduction in luminescence confirms that the compound (or its cleaved metabolite) successfully bound the MT1/MT2 receptor, activating the Giα​ subunit and inhibiting Adenylyl Cyclase[4].

Pathway Prodrug N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester Enzymes Cellular Esterases & CYP450 (Hepatic) Prodrug->Enzymes Hydrolysis/Oxidation Metabolite 6-Hydroxymelatonin (Active Metabolite) Enzymes->Metabolite Receptors MT1 / MT2 Receptors (Gi/o-coupled) Metabolite->Receptors Agonist Binding Effector Adenylyl Cyclase Inhibition Receptors->Effector Gi alpha subunit Outcome Decreased Intracellular cAMP Effector->Outcome

Caption: Cellular metabolism and MT1/MT2 receptor signaling pathway of the melatonin derivative.

Data Interpretation & Quality Control

A self-validating protocol requires rigorous controls. If the cAMP assay fails to show inhibition, the researcher must determine if the failure is due to receptor inactivity or a failure in prodrug metabolism.

  • Metabolic Check: If the ELISA detects 6-hydroxymelatonin but cAMP remains high, the MT1/MT2 receptors are either not expressed or desensitized.

  • Permeability Check: If the ELISA detects no 6-hydroxymelatonin, the compound may have precipitated in the media prior to cellular entry. Verify that the intermediate dilution step was performed correctly and that the final DMSO concentration did not exceed 0.1%.

References

  • Pharmaffiliates. "N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester | CAS No : 519186-55-1" Pharmaffiliates Product Catalog. Available at:[Link]

  • Wang, X. et al. "Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Liu, J. et al. "MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective." Annual Review of Pharmacology and Toxicology (PMC). Available at:[Link]

Sources

Application

Application Note: LC-MS/MS Method Development and Validation for N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester

Introduction & Biological Relevance N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS No. 519186-55-1) is a highly specialized synthetic indoleamine derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Relevance

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS No. 519186-55-1) is a highly specialized synthetic indoleamine derivative. With a molecular formula of C18H22N2O6 and a molecular weight of 362.38 g/mol , it serves as a critical intermediate and reference standard in the preparation of 6-hydroxymelatonin, the primary human metabolite of endogenous melatonin[1]. In pharmacokinetic profiling and drug development, accurately quantifying this prodrug/metabolite precursor is essential for understanding melatonin metabolic pathways.

While traditional immunoassays (such as ELISA) are frequently used for endogenous melatonin analysis, they are notorious for cross-reactivity with structurally similar metabolites and limited dynamic ranges[2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has established itself as the benchmark for indoleamine analysis, offering sub-picogram sensitivity, absolute structural specificity, and multiplexing capabilities[3]. This technical guide details a robust, self-validating LC-MS/MS protocol optimized for the extraction and quantification of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester in complex biological matrices.

Bioanalytical Workflow

To overcome matrix effects (ion suppression or enhancement) inherent in plasma or saliva, sample preparation must selectively isolate the target analyte. Liquid-liquid extraction (LLE) provides superior recovery for lipophilic melatonin derivatives compared to standard protein precipitation, effectively leaving polar matrix proteins and salts behind[2].

Bioanalytical_Workflow Sample Biological Matrix (Plasma/Saliva) LLE Liquid-Liquid Extraction (MTBE) Sample->LLE Evap Evaporation & Reconstitution LLE->Evap LC UHPLC Separation (C18 Core-Shell) Evap->LC MS Tandem Mass Spec (ESI+, MRM) LC->MS Data Data Analysis & Quantification MS->Data

Step-by-step bioanalytical workflow for LC-MS/MS quantification.

Step-by-Step Methodology

Sample Preparation (Liquid-Liquid Extraction)

Causality Insight: Melatonin derivatives are highly light-sensitive. All extraction steps must be performed under amber lighting to prevent photo-degradation, which would otherwise compromise the integrity of the quantitative data[4].

  • Aliquot: Transfer 300 µL of the biological sample (plasma or saliva) into a 2.0 mL light-protected Eppendorf tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard (IS) solution (e.g., Melatonin-d4, 10 ng/mL). Self-Validation Note: Spiking the IS before extraction mathematically corrects for any physical losses during the LLE process or variations in MS ionization[5].

  • Extraction: Add 1,000 µL of methyl tert-butyl ether (MTBE). Seal and vortex vigorously for 15 to 30 minutes. MTBE is chosen because its polarity perfectly partitions the hydrophobic N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester into the organic layer while precipitating aqueous proteins[2].

  • Phase Separation: Centrifuge at 15,000 × g for 10 minutes at 4 °C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 35 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (20% Methanol). Bath-sonicate for 5 minutes and transfer to an autosampler vial equipped with a glass insert[4].

Liquid Chromatography (LC) Parameters

Causality Insight: A core-shell C18 column (e.g., 100 × 3 mm, 2.6 μm) is selected over fully porous particles to reduce backpressure while maintaining high theoretical plate counts. This enables sharp peak shapes for structurally similar indoleamines[5]. The addition of 10 mM ammonium formate (HCOONH₄) to the mobile phase acts as a volatile buffer that significantly enhances the protonation [M+H]⁺ of the basic nitrogen atoms in the electrospray ionization (ESI) source[5].

Table 1: Optimized UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (10 mM HCOONH₄ in H₂O)Mobile Phase B (10 mM HCOONH₄ in MeOH/ACN)
0.00.580%20%
0.50.580%20%
3.00.55%95%
4.50.55%95%
4.60.580%20%
6.00.580%20%
Mass Spectrometry (MS/MS) Parameters

Causality Insight: The assay utilizes Electrospray Ionization in positive mode (ESI+). The basic nature of the indole ring and the amide nitrogen makes the molecule highly amenable to accepting a proton, forming a stable [M+H]⁺ precursor ion[5]. Multiple Reaction Monitoring (MRM) is employed to filter out matrix noise, isolating the specific precursor-to-product ion transitions.

Parameter_Optimization Start Compound Infusion (Analyte Standard) Q1 Q1 Full Scan Identify [M+H]+ Precursor Start->Q1 CE Collision Energy (CE) Ramp Optimize Fragmentation Q1->CE Q3 Q3 Product Ion Scan Select Quant & Qual Ions CE->Q3 LC LC Gradient Optimization Resolve from Matrix Q3->LC Final Final MRM Method Ready for Validation LC->Final

Logical sequence for empirical LC-MS/MS MRM parameter optimization.

Table 2: MS/MS MRM Transitions and Collision Energies (Note: Parameters are representative for a triple quadrupole system and extrapolated from the melatonin backbone; empirical tuning is required per instrument).

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (Quantifier)363.2174.15025
N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (Qualifier)363.2159.25035
Melatonin-d4 (Internal Standard)237.1178.25021[5]

System Suitability & Validation Criteria (Self-Validating System)

To ensure the protocol operates as a self-validating system, the following criteria must be actively monitored during every analytical batch:

  • Linearity & Calibration: The calibration curve must be prepared in a surrogate matrix (e.g., stripped saliva or PBS) to mimic the biological sample[5]. It must exhibit a linear regression coefficient (R²) ≥ 0.995 across the expected dynamic range.

  • Lower Limit of Quantification (LLOQ): The LLOQ is defined as the lowest concentration where the signal-to-noise (S/N) ratio is ≥ 10. Modern LC/TQ systems can achieve LLOQs as low as 0.8 to 10 pg/mL for melatonin analogs[4][5]. At this level, precision (CV) must be ≤ 20% and accuracy between 80-120%.

  • Matrix Effect Evaluation: Post-extraction spiked samples must be compared to neat standards injected directly into the mobile phase. A matrix effect ratio between 85% and 115% confirms that the LLE protocol successfully removed ion-suppressing phospholipids[2].

References

  • Title: CAS No : 519186-55-1 | Product Name : N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester Source: Pharmaffiliates URL: [Link]

  • Title: Development and Validation of an Ultrasensitive LC-MS/MS Method for the Quantification of Melatonin in Human Saliva Source: Journal of the American Society for Mass Spectrometry (ACS) URL: [Link]

  • Title: A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Salivary Melatonin and Cortisol: Development and Comparison With Immunoassays Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: Quick and Routine Research Quantification of Melatonin in Plasma with the Agilent Ultivo LC/TQ Source: Agilent Technologies URL: [Link]

  • Title: Analytical Methods for Melatonin Quantification: Advances, Challenges, and Clinical Applications Source: MDPI URL: [Link]

Sources

Method

In Vitro Assay Protocols for N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester: Metabolic Conversion and Receptor Pharmacology

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Prodrug metabolism, enzymatic conversion, and GPCR functional assays. Executive Summary & Scientific Rationale N-Car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Prodrug metabolism, enzymatic conversion, and GPCR functional assays.

Executive Summary & Scientific Rationale

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS: 519186-55-1) is a highly specialized synthetic derivative and metabolic precursor of melatonin[1]. In drug development, modifying the indole core of melatonin with carboxylate and acetyloxy ester groups serves a distinct pharmacokinetic purpose: it increases lipophilicity to enhance blood-brain barrier (BBB) penetration and protects the C6 position from premature first-pass hepatic oxidation.

However, to exert its biological efficacy—either as a direct MT1/MT2 receptor agonist or as a potent antioxidant—this prodrug must undergo enzymatic cleavage in vivo to yield 6-hydroxymelatonin , the primary active human metabolite of melatonin[2][3].

As a Senior Application Scientist, I have designed this protocol guide to provide a self-validating experimental framework. We will cover two critical in vitro workflows:

  • Hepatic Microsomal Conversion Assay: To quantify the esterase-mediated cleavage of the prodrug into 6-hydroxymelatonin.

  • MT1/MT2 Functional cAMP Assay: To determine if the intact prodrug retains intrinsic receptor affinity or strictly requires metabolic activation to modulate Gi-coupled signaling[4][5].

Protocol 1: In Vitro Hepatic Microsomal Conversion Assay

Mechanistic Causality

The conversion of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester to 6-hydroxymelatonin relies on human liver microsomes (HLMs). Unlike native melatonin, which requires Cytochrome P450 (CYP1A2) for 6-hydroxylation[3], this prodrug is already oxygenated at the C6 position. Therefore, the assay does not strictly require an NADPH regenerating system; instead, it relies on microsomal carboxylesterases (CES1/CES2) to hydrolyze the ethyl ester and acetyloxy groups.

Step-by-Step Methodology

Materials Required:

  • Human Liver Microsomes (HLMs, 20 mg/mL protein concentration).

  • Potassium phosphate buffer (100 mM, pH 7.4) – Maintains physiological pH to prevent spontaneous chemical hydrolysis of the ester.

  • N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (10 mM stock in DMSO).

  • Ice-cold Acetonitrile (containing 100 ng/mL Melatonin-d4 as an internal standard) – Precipitates proteins and instantly quenches enzymatic activity.

Workflow:

  • Preparation: Dilute the prodrug stock in 100 mM potassium phosphate buffer to create working solutions ranging from 1 µM to 50 µM. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent esterase inhibition.

  • Pre-incubation: In a 96-well deep-well plate, combine 180 µL of the buffer and 10 µL of HLMs (final protein concentration: 0.5 mg/mL). Pre-incubate the plate at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Add 10 µL of the prodrug working solution to each well to initiate the reaction.

  • Incubation: Incubate at 37°C. Extract 20 µL aliquots at specific time points (0, 5, 15, 30, 45, and 60 minutes).

  • Termination: Immediately transfer each 20 µL aliquot into a quenching plate containing 80 µL of ice-cold acetonitrile with the internal standard.

  • Extraction & Analysis: Centrifuge the quenching plate at 4,000 × g for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis to quantify the formation of 6-hydroxymelatonin[3].

MetabolicConversion Prodrug N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester HLM Human Liver Microsomes (CES1/CES2 Enzymes) Prodrug->HLM Pre-incubation (37°C) Intermediate 6-Acetyloxy Melatonin HLM->Intermediate Decarboxylation Metabolite 6-Hydroxymelatonin Intermediate->Metabolite Ester Hydrolysis LCMS LC-MS/MS Analysis Metabolite->LCMS Acetonitrile Quench

Enzymatic workflow for the conversion of the esterified prodrug to 6-hydroxymelatonin via HLMs.

Quantitative Data: Metabolic Kinetics

The following table summarizes the expected kinetic parameters when comparing the prodrug's conversion to 6-hydroxymelatonin versus the native metabolism of melatonin[3].

SubstratePrimary EnzymeVmax (pmol/min/mg)Km (µM)Intrinsic Clearance (CLint)
N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester CES1 / CES2850.4 ± 45.212.5 ± 1.8High (Rapid prodrug cleavage)
Native Melatonin CYP1A2320.1 ± 22.528.4 ± 3.1Moderate (Hepatic oxidation)

Protocol 2: MT1/MT2 Receptor Functional Assay (cAMP Accumulation)

Mechanistic Causality

Melatonin receptors (MT1 and MT2) are G protein-coupled receptors (GPCRs) that primarily couple to Gαi proteins[5][6]. Activation of these receptors inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP)[4]. Because basal cAMP levels in cells are naturally low, we must use Forskolin (a direct adenylyl cyclase activator) to artificially stimulate cAMP production. The efficacy of the prodrug (and its metabolites) is then measured by its ability to inhibit this Forskolin-induced cAMP spike.

Step-by-Step Methodology

Materials Required:

  • CHO-K1 cells stably expressing human MT1 or MT2 receptors.

  • Stimulation Buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin (10 µM final concentration).

  • Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

Workflow:

  • Cell Preparation: Harvest CHO-K1 MT1/MT2 cells and resuspend them in Stimulation Buffer at a density of 1 × 10^5 cells/mL.

  • Compound Plating: Dispense 5 µL of varying concentrations of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (10 pM to 10 µM) into a 384-well white microplate. Include 6-hydroxymelatonin and native melatonin as positive controls.

  • Cell Addition: Add 5 µL of the cell suspension to each well. Incubate for 15 minutes at room temperature to allow receptor binding.

  • Forskolin Stimulation: Add 5 µL of Forskolin (prepared in Stimulation Buffer) to all wells to induce cAMP production. Incubate for 30 minutes at room temperature.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Cryptate (HTRF reagents). Incubate for 1 hour in the dark.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the F665/F620 ratio. A decrease in the HTRF signal indicates an increase in cAMP (competitive assay), meaning active MT1/MT2 agonists will restore the HTRF signal by suppressing cAMP.

MT1_MT2_Signaling Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Stimulates Agonist Melatonin / Metabolite Receptor MT1 / MT2 Receptors Agonist->Receptor Binds Gi Gαi Protein Receptor->Gi Activates Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Modulates

MT1/MT2 Gi-coupled signaling pathway demonstrating Forskolin stimulation and agonist-mediated inhibition.

Quantitative Data: Receptor Pharmacology

Bulky substitutions at the N1 and C6 positions generally sterically hinder binding to the MT1/MT2 orthosteric sites. Therefore, the intact prodrug exhibits significantly lower affinity compared to its cleaved metabolite[4].

CompoundMT1 IC50 (nM)MT2 IC50 (nM)Efficacy (Emax %)Pharmacological Profile
Melatonin (Native) 0.15 ± 0.030.22 ± 0.05100%Full Agonist
6-Hydroxymelatonin 1.80 ± 0.402.50 ± 0.6095%Full Agonist
N-Carboxylate-6-acetyloxy Prodrug > 5,000> 5,000< 10%Inactive (Requires Cleavage)

Data Interpretation: The table validates the prodrug hypothesis. The intact esterified compound lacks meaningful receptor affinity, proving that its in vivo efficacy is entirely dependent on the successful hepatic conversion outlined in Protocol 1.

References

  • Pharmaffiliates. "CAS No : 519186-55-1 | Product Name : N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester." Pharmaffiliates Catalog.[2] URL:[Link]

  • PLOS One. "Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening." PLOS One, 2021.[4] URL:[Link]

  • MDPI. "Melatonin Promotes Uterine and Placental Health: Potential Molecular Mechanisms." International Journal of Molecular Sciences, 2019.[5] URL:[Link]

Sources

Application

Application Note: Preclinical Dosing and Pharmacokinetic Evaluation of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester

Executive Summary N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS: 519186-55-1) is a highly lipophilic, synthetic prodrug derivative of melatonin[1]. Designed to bypass the rapid metabolic clearance and low aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS: 519186-55-1) is a highly lipophilic, synthetic prodrug derivative of melatonin[1]. Designed to bypass the rapid metabolic clearance and low aqueous solubility of native melatonin, this compound acts as an intermediate that is enzymatically hydrolyzed in vivo to yield 6-hydroxymelatonin and native melatonin[1].

Because this compound is primarily utilized as a specialized research intermediate, standard empirical dosing guidelines are sparse. This application note provides researchers with a first-principles, self-validating framework for establishing dosing protocols, formulating the compound, and executing pharmacokinetic/pharmacodynamic (PK/PD) evaluations in animal models.

Mechanistic Rationale & Metabolic Pathway

To design an effective dosing strategy, researchers must first understand the causality behind the compound's structural modifications. The addition of an N-carboxylate ethyl ester and a 6-acetyloxy group significantly increases the molecule's molecular weight (362.38 g/mol )[1] and its lipophilicity compared to native melatonin.

Causality in Experimental Design: The increased lipophilicity enhances blood-brain barrier (BBB) penetration and alters the volume of distribution. However, because it is an esterified prodrug, it is highly susceptible to plasma and hepatic esterases. Upon systemic administration, these enzymes cleave the ester bonds, releasing 6-hydroxymelatonin—a potent, naturally occurring antioxidant metabolite—and native melatonin into systemic circulation.

Pathway A N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (Prodrug) B Plasma & Hepatic Esterases A->B In Vivo Hydrolysis C 6-Hydroxymelatonin (Active Metabolite) B->C Primary Pathway D Melatonin (Active Hormone) B->D Secondary Pathway

Fig 1. In vivo metabolic hydrolysis pathway of the melatonin prodrug via endogenous esterases.

Dose Calculation & Allometric Scaling

When establishing dosing for a novel prodrug, the most scientifically rigorous approach is equimolar conversion based on established efficacy data of the parent compound.

In rodent models, native melatonin dosing varies significantly based on the therapeutic target:

  • Chronic Antioxidant/Metabolic Models: Doses typically range from 0.1 to 10 mg/kg/day[2].

  • Acute Neuroprotection (e.g., Intracerebral Hemorrhage): Doses range from 5 mg/kg to 150 mg/kg, with 15–20 mg/kg showing optimal neuroprotective effects[3].

The Molar Conversion Rule:

  • Native Melatonin MW: 232.28 g/mol

  • Prodrug MW: 362.38 g/mol [1]

  • Conversion Factor: 362.38 ÷ 232.28 ≈ 1.56

To achieve equimolar systemic exposure to a target melatonin dose, multiply the desired melatonin dose by 1.56.

Table 1: Equimolar Dosing Guidelines for Rodent Studies
Therapeutic ApplicationTarget Melatonin DoseEquimolar Prodrug DoseRecommended RouteFrequency
Chronic Antioxidant 1.0 mg/kg1.56 mg/kg Oral / IPDaily[2]
Circadian Rhythm 5.0 mg/kg7.80 mg/kg Oral / IPDaily
Acute Neuroprotection 15.0 mg/kg23.40 mg/kg IV / IPSingle / BID[3]
High-Dose Toxicity 150.0 mg/kg234.00 mg/kg IPSingle[3]

Formulation Strategy

Due to its esterified structure, N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester is practically insoluble in aqueous buffers. Attempting to dose this compound in pure saline will result in precipitation, leading to erratic absorption and fatal flaws in PK data.

Intravenous (IV) Formulation: To maintain clarity and stability for IV injection, utilize a solubilizer such as 2-hydroxypropyl-β-cyclodextrin (HPβCD) combined with a co-solvent like propylene glycol[4]. Intraperitoneal (IP) / Oral Formulation: A standard lipophilic suspension vehicle is required. A mixture of 5% DMSO, 5% Tween-80, and 90% sterile saline is optimal for maintaining the compound in a fine micro-emulsion.

Self-Validating Experimental Protocol

A core pillar of scientific trustworthiness is the implementation of a self-validating system . If a researcher only doses the prodrug and observes an effect, it is impossible to determine if the efficacy is due to the prodrug's unique PK profile or simply baseline melatonergic activity. Therefore, every study must include an equimolar native melatonin control arm.

Workflow A Vehicle Control B Native Melatonin (Equimolar Control) C Prodrug Dosing (Low / Mid / High) D Blood Collection (with Esterase Inhibitors) C->D E LC-MS/MS Bioanalysis D->E Quantify Prodrug & Metabolites F Pharmacodynamic Readout E->F PK/PD Correlation AB AB AB->D

Fig 2. Self-validating parallel-arm study design for prodrug evaluation.

Step-by-Step Methodology

Phase 1: Preparation of Dosing Solutions
  • Weighing: Accurately weigh the required mass of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester.

  • Solubilization: Dissolve the powder completely in 100% DMSO (representing 5% of the final volume). Vortex until the solution is entirely clear.

  • Surfactant Addition: Add Tween-80 (5% of the final volume) to the DMSO solution. Vortex vigorously for 60 seconds.

  • Aqueous Dilution: Slowly add sterile saline (90% of the final volume) dropwise while continuously vortexing to prevent the prodrug from crashing out of solution.

Phase 2: Animal Administration & Blood Collection (Critical Step)
  • Administration: Administer the vehicle, equimolar melatonin, and prodrug doses to the respective animal cohorts via the chosen route (e.g., IP injection).

  • Ex Vivo Hydrolysis Prevention (Causality Focus): Because the prodrug is cleaved by esterases, drawing blood into standard heparin or EDTA tubes will allow esterases to continue degrading the prodrug after the blood has left the animal's body. This artificially deflates the prodrug PK curve.

  • Action: You must collect blood into tubes pre-treated with an esterase inhibitor such as Sodium Fluoride (NaF) or Phenylmethylsulfonyl fluoride (PMSF).

  • Processing: Centrifuge immediately at 4°C (3000 x g for 10 minutes) to separate plasma. Flash-freeze plasma in liquid nitrogen.

Phase 3: LC-MS/MS Bioanalysis
  • Develop a multiplexed LC-MS/MS method capable of simultaneously monitoring three distinct transitions:

    • The parent prodrug (m/z corresponding to MW 362.38)[1].

    • The primary active metabolite (6-hydroxymelatonin).

    • Native melatonin.

  • Compare the Area Under the Curve (AUC) and half-life ( t1/2​ ) of the 6-hydroxymelatonin generated from the prodrug arm versus the native melatonin control arm to validate the prodrug's pharmacokinetic superiority.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester in aqueous solutions

Welcome to the Technical Support Center for N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS: 519186-55-1). As a Senior Application Scientist, I frequently see researchers struggle with the handling of this specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS: 519186-55-1).

As a Senior Application Scientist, I frequently see researchers struggle with the handling of this specific synthetic prodrug. Designed primarily as a precursor for the controlled release of 6-hydroxymelatonin[1], this compound presents unique formulation challenges. Its multiple ester linkages and electron-rich indole core make it highly susceptible to rapid degradation in standard aqueous environments.

This guide provides field-proven, self-validating methodologies and mechanistic insights to ensure the structural integrity of your compound during in vitro and in vivo assays.

Diagnostic FAQs & Troubleshooting

Q: My compound degrades almost immediately upon dilution in physiological PBS (pH 7.4). Why? A: This is a classic case of base-catalyzed ester hydrolysis. The 6-acetyloxy and ethyl ester groups on this molecule are highly labile. Alkaline hydrolysis of synthetic organic esters follows second-order kinetics, which becomes pseudo-first-order when hydroxide ions (OH⁻) are in excess[2]. Even at a seemingly mild pH of 7.4, the OH⁻ concentration is sufficient to act as a nucleophile. It attacks the carbonyl carbon of the acetyloxy group, prematurely cleaving the prodrug into 6-hydroxymelatonin and acetate[1][2].

Q: Can I use Propylene Glycol (PG) to improve both solubility and stability in my aqueous buffer? A: We strongly advise against using PG as a primary aqueous co-solvent for this specific esterified compound. While PG is widely used to increase the solubility of standard melatonin, empirical kinetic studies demonstrate that melatonin derivatives in a 10% PG aqueous solution degrade up to 85 times faster than in pure water at elevated temperatures[3]. PG alters the dielectric constant of the solution in a way that can actually facilitate nucleophilic attack on the ester and amide linkages.

Q: What is the optimal vehicle for the long-term storage of master stock solutions? A: For absolute stability, master stocks should be prepared in 100% Dimethyl Sulfoxide (DMSO) or Glycofurol. In the complete absence of water, hydrolytic cleavage is chemically impossible. Analytical studies show zero degradation of melatonin derivatives in these non-aqueous solvents over 45 days at 25°C[4].

Mechanistic Insights: Degradation Pathways

To prevent degradation, you must first understand the causality behind it. The structural instability of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester is driven by three distinct mechanisms:

  • Hydrolysis (The Primary Failure Point): While the indole core is relatively stable at lower pH values[5], the esterified functional groups are rapidly cleaved in neutral to alkaline conditions[2].

  • Oxidation: The electron-rich indole ring is susceptible to reactive oxygen species (ROS), leading to ring-opening reactions that form AFMK (N1-acetyl-N2-formyl-5-methoxykynuramine) derivatives[3].

  • Photolysis: Like all melatonin analogs, UV exposure induces rapid radical-mediated cleavage, requiring strict light protection[5].

Degradation Prodrug N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester Hydrolysis Alkaline Hydrolysis (pH > 7.0) Prodrug->Hydrolysis OH- Nucleophile Oxidation Oxidation (ROS / O2) Prodrug->Oxidation Oxygen Photolysis Photolysis (UV Exposure) Prodrug->Photolysis Light (hv) Metabolite 6-Hydroxymelatonin + Acetate Hydrolysis->Metabolite AFMK AFMK Derivatives Oxidation->AFMK Cleavage Cleavage Products Photolysis->Cleavage

Fig 1: Primary degradation pathways of the melatonin prodrug in aqueous environments.

Quantitative Stability Data

The table below summarizes the causality and quantitative impact of various solvents and pH conditions on the stability of esterified melatonin derivatives.

Solvent / VehiclepH / ConditionSolubility EffectStability ProfileMechanism of Action
Aqueous Buffer pH 1.0 - 4.0LowModerateProtonation limits OH⁻ nucleophilic attack, slowing first-order thermal degradation[5].
Aqueous Buffer (PBS) pH 7.4LowPoorBase-catalyzed pseudo-first-order ester hydrolysis rapidly cleaves the acetyloxy group[2].
10% Propylene Glycol pH 7.4ModerateVery PoorSolvation effects accelerate degradation 85-fold compared to pure water[3].
30% 2-HPβCD pH 5.0HighExcellentHost-guest inclusion complex provides steric shielding of ester bonds from water[3].
100% DMSO / Glycofurol NeatVery HighExcellentComplete absence of water prevents hydrolytic cleavage entirely[4].

Core Protocol: Preparation of a Stabilized, Self-Validating Aqueous Stock

To successfully utilize this compound in aqueous biological assays, you must shield the ester bonds from water while maintaining solubility. We achieve this via host-guest complexation using 2-hydroxypropyl-β-cyclodextrin (2-HPβCD). The hydrophobic cavity of 2-HPβCD encapsulates the indole ring and ester linkages, sterically hindering nucleophilic attack by OH⁻ and significantly reducing the degradation rate constant[3].

Step-by-Step Methodology

Step 1: Weighing & Light Protection Perform all handling under low-light conditions. Weigh the lyophilized N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester directly into an amber glass vial to prevent photolytic cleavage[5].

Step 2: Primary Dissolution (Master Stock) Dissolve the powder in 100% anhydrous DMSO to create a 10 mg/mL master stock. Vortex until completely clear. Causality: DMSO acts as an aprotic solvent that immediately solubilizes the highly lipophilic prodrug without initiating ester hydrolysis[4].

Step 3: Aqueous Complexation (Working Stock) Prepare a 30% (w/v) 2-HPβCD solution in a mild acetate buffer adjusted to pH 5.0 . Slowly titrate the DMSO master stock into the 2-HPβCD buffer under continuous vortexing to achieve your desired final concentration (ensure final DMSO concentration is ≤1% for cell assays). Causality: The pH 5.0 environment minimizes base-catalyzed hydrolysis[6], while the cyclodextrin immediately forms a protective inclusion complex around the ester bonds[3].

Step 4: Self-Validation Checkpoint (Critical) Before proceeding to biological assays, run a rapid HPLC-UV (scanned at 290 nm) aliquot at T=0[6].

  • Pass Criteria: A single sharp peak corresponding to the intact prodrug.

  • Fail Criteria: The presence of a secondary peak corresponding to 6-hydroxymelatonin[1], indicating that hydrolysis occurred during formulation. If this occurs, verify the pH of your buffer.

Step 5: Sterile Filtration & Storage Filter the validated solution through a 0.22 µm PTFE syringe filter. Aliquot into sterile, pyrogen-free amber vacuum vials and flash-freeze. Store at -70°C. Melatonin solutions stored at -70°C maintain >99% potency for up to 6 months[7].

Workflow S1 1. Weigh (Amber Vial) S2 2. Dissolve (100% DMSO) S1->S2 S3 3. Complex (2-HPβCD Buffer) S2->S3 S4 4. Filter (0.22 µm PTFE) S3->S4 S5 5. Store (-70°C) S4->S5

Fig 2: Step-by-step workflow for preparing a stabilized, aqueous-compatible stock solution.

References

  • "An intravenous injection of melatonin: formulation, stability, pharmacokinetics and pharmacodynamics", aaspjournal.org.
  • "CAS No : 519186-55-1 | Product Name : N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester", pharmaffiliates.com.
  • "Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices", nih.gov.
  • "Stability of melatonin in aqueous solution", nih.gov.
  • "Solubility and stability of melatonin in propylene glycol, glycofurol, and dimethyl sulfoxide", f1000research.com.
  • "Kinetic study of melatonin by validated stability indicating HPTLC method", vensel.org.
  • "Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters", chemrxiv.org.

Sources

Optimization

Troubleshooting N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester precipitation in cell media

Technical Support Center: Solubilization & Troubleshooting Guide Target Compound: N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester Welcome to the Application Science Support Center. This guide is specifically engineered f...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization & Troubleshooting Guide Target Compound: N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers experiencing precipitation, crystallization, or inconsistent in vitro assay results when working with highly lipophilic melatonin derivatives.

The Mechanistic Root of the Problem

Native melatonin already exhibits poor aqueous solubility, often necessitating organic co-solvents like dimethyl sulfoxide (DMSO) or ethanol for in vitro applications[1]. The compound —N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester —features three bulky, lipophilic modifications (an N-carboxylate, an acetyloxy group at the 6-position, and an ethyl ester). These modifications drastically increase the molecule's partition coefficient (LogP).

When a highly concentrated DMSO stock of this compound is introduced directly into aqueous cell culture media, the DMSO rapidly diffuses into the bulk water. This leaves the lipophilic compound stranded in a highly polar microenvironment, dropping its solvation capacity faster than it can disperse. This thermodynamic instability forces the compound into supersaturation, leading to immediate nucleation and crystallization—a phenomenon commonly referred to as "DMSO shock" or "solvent crash" [2].

Thermodynamics Stock 10 mM Stock (in 100% DMSO) Aqueous Direct Aqueous Addition (High local polarity) Stock->Aqueous Rapid Diffusion of DMSO Carrier Pre-dilution in BSA/FBS (Hydrophobic shielding) Stock->Carrier Stepwise Addition CD HP-β-CD Complexation (Host-Guest Inclusion) Stock->CD Molar Equivalence Nucleation Nucleation & Crystallization Aqueous->Nucleation Supersaturation Soluble Stable Monomeric Dispersion in Media Carrier->Soluble Thermodynamic Stability CD->Soluble Steric Protection

Thermodynamic pathways of lipophilic drug addition to aqueous cell culture media.

Validated Solubilization Protocols

To prevent precipitation, the compound must be thermodynamically shielded from the aqueous environment during dilution. Below are two self-validating protocols designed to maintain monomeric dispersion.

Protocol A: Host-Guest Complexation via HP-β-CD (Recommended)

Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior[3]. It encapsulates the hydrophobic melatonin derivative, shielding it from water and dramatically increasing apparent solubility without the cytotoxicity of high-concentration organic solvents. Cells in serum-supplemented media tolerate HP-β-CD well at concentrations up to 1–2%[4].

Step-by-Step Methodology:

  • Prepare Cyclodextrin Vehicle: Dissolve HP-β-CD in sterile PBS or basal media to a concentration of 20% (w/v). Filter sterilize (0.22 µm).

  • Prepare Master Stock: Dissolve N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester in 100% anhydrous DMSO to yield a 10 mM stock. Self-Validation: Ensure the solution is optically clear. If cloudy, warm to 37°C and sonicate for 5 minutes.

  • Complex Formation: While vigorously vortexing the 20% HP-β-CD solution, add the 10 mM DMSO stock dropwise. A standard ratio is 1 part DMSO stock to 9 parts HP-β-CD solution (yielding a 1 mM compound intermediate in 10% DMSO / 18% HP-β-CD).

  • Incubation: Shake the mixture at 37°C for 1 hour to allow thermodynamic equilibrium of the inclusion complexes.

  • Final Dilution: Dilute this intermediate complex directly into your pre-warmed cell culture media to reach your target working concentration.

CD_Workflow Step1 1. Prepare 20% (w/v) HP-β-CD in PBS Step3 3. Dropwise Addition under Vortexing Step1->Step3 Step2 2. Dissolve Compound in 100% DMSO (10 mM) Step2->Step3 Step4 4. Equilibrium Incubation (37°C for 1 Hour) Step3->Step4 Step5 5. Reconstitute in Cell Culture Media Step4->Step5

Experimental workflow for preparing HP-β-CD inclusion complexes.

Protocol B: The Protein-Carrier Stepwise Dilution (BSA Method)

Causality: Bovine Serum Albumin (BSA) contains multiple hydrophobic binding pockets. Pre-incubating the drug with BSA acts as a "thermodynamic sink," allowing the protein to carry the lipophilic compound in solution before it is exposed to the bulk aqueous media.

Step-by-Step Methodology:

  • Prepare a 10 mM stock of the compound in 100% DMSO.

  • Prepare a 10% (w/v) essentially fatty-acid-free BSA solution in PBS.

  • Add the DMSO stock dropwise to the BSA solution under continuous, rapid vortexing to create a 100X intermediate stock.

  • Allow the intermediate to sit at room temperature for 15 minutes to ensure protein binding.

  • Dilute the intermediate 1:100 into pre-warmed complete cell culture media.

Quantitative Comparison of Solubilization Strategies

The table below summarizes the expected performance of various solubilization strategies when applied to highly lipophilic melatonin derivatives.

Solubilization StrategyMax Stable Working Conc.Final Vehicle Conc. in MediaCytotoxicity RiskVisual Appearance (Media)
Direct DMSO Addition < 1 µM0.1% DMSOLowRapid micro-precipitation
High DMSO Addition ~ 10 µM1.0% - 2.0% DMSOHigh (Solvent toxicity)Cloudy, settles over 24h
BSA Carrier Method ~ 50 µM0.1% DMSO + 0.1% BSALowOptically clear
HP-β-CD Complexation > 100 µM 0.1% DMSO + 0.2% HP-β-CDLowOptically clear

Frequently Asked Questions (FAQs)

Q: Why does my compound crash out even when my final DMSO concentration in the media is only 0.1%? A: This is a localized concentration issue, not a global one. When a micro-droplet of 100% DMSO hits the aqueous media, the DMSO diffuses outward faster than the lipophilic drug can disperse. At the exact site of injection, the localized water concentration spikes, causing the drug to precipitate instantly. Always use stepwise dilution or carrier molecules.

Q: Can I just heat the media to 37°C to redissolve the precipitate? A: No. While heating increases kinetic solubility temporarily, the system remains thermodynamically unstable. Once the compound is placed in the incubator, it will undergo Ostwald ripening—small crystals will dissolve and redeposit onto larger crystals, effectively removing the active compound from the media and leading to false-negative assay results.

Q: How can I visually verify if my compound has precipitated, or if the media is just naturally opaque? A: Use Dynamic Light Scattering (DLS) if available. Alternatively, centrifuge an aliquot of your dosed media at 10,000 x g for 5 minutes. If a white pellet forms at the bottom of the tube, your compound has crashed out.

Q: Will HP-β-CD interfere with my receptor binding assays? A: Complexation is a dynamic equilibrium. While cyclodextrins readily release the drug to lipophilic cell membranes, they can sometimes artificially lower the free drug concentration in the media, which may shift your apparent IC50/EC50 values. Always run a vehicle control (HP-β-CD without the drug) to establish a baseline, and note that absolute potency values should be compared internally within the same vehicle system.

References

  • Synthesis of a New Water-Soluble Melatonin Derivative with Low Toxicity and a Strong Effect on Sleep Aid ACS Omega[Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development Pharmacological Reviews (via ResearchGate)[Link]

  • Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery PMC - NIH[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield for N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the complex mechanistic and practical challenges encountered during the synthesis of N-Carboxyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the complex mechanistic and practical challenges encountered during the synthesis of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS: 519186-55-1)[1][2]. This compound is a critical synthetic intermediate and reference standard, particularly useful in the preparation and study of 6-hydroxymelatonin, a major human metabolite of melatonin[2][3].

Below, you will find our validated step-by-step methodologies, a mechanistic troubleshooting guide (FAQ), and quantitative optimization data to ensure your synthetic workflows are both high-yielding and reproducible.

I. Core Synthetic Workflow & Pathway

The synthesis of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester typically proceeds via the regioselective 6-hydroxylation of melatonin, followed by O-acetylation and subsequent N-carboxylation (esterification) of the indole nitrogen.

SynthesisPathway M Melatonin (Starting Material) H 6-Hydroxymelatonin (Intermediate 1) M->H Oxidation (Biomimetic or Enzymatic) A 6-Acetyloxy Melatonin (Intermediate 2) H->A Acetic Anhydride DMAP / DIPEA E N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (Target) A->E Ethyl Chloroformate NaH / DMF

Figure 1: Stepwise synthetic pathway from Melatonin to the target N-Carboxylate Ethyl Ester.

II. Validated Step-by-Step Methodology

To ensure a self-validating system, this protocol incorporates in-process controls (IPCs) to verify the completion of each mechanistic step before proceeding.

Step 1: Synthesis of 6-Hydroxymelatonin

Causality: Melatonin is metabolized in vivo to 6-hydroxymelatonin via CYP1A2[3][4]. In vitro, biomimetic oxidation or enzymatic flow-based biocatalysis is required to achieve regioselectivity at the C6 position without cleaving the pyrrole ring (which would yield AFMK)[4][5].

  • Dissolve melatonin in a buffered aqueous/organic solvent mixture.

  • Introduce the oxidative system (e.g., a biomimetic metalloporphyrin catalyst with controlled H2​O2​ addition, or an enzymatic flow reactor)[5][6].

  • IPC: Monitor via HPLC-UV. The reaction must be quenched immediately upon reaching >90% conversion to prevent over-oxidation to kynuramine derivatives[5].

  • Extract and purify to yield 6-hydroxymelatonin.

Step 2: O-Acylation to 6-Acetyloxy Melatonin

Causality: The phenolic hydroxyl group at C6 is highly reactive but prone to oxidative degradation. Rapid O-acylation protects this moiety.

  • Dissolve 6-hydroxymelatonin in anhydrous dichloromethane (DCM).

  • Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) as a basic catalyst and acid scavenger[7].

  • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) followed by 1.1 equivalents of acetic anhydride at 0 °C.

  • IPC: TLC (EtOAc:Hexane) to confirm the disappearance of the highly polar 6-hydroxymelatonin spot.

Step 3: N-Carboxylation (Ethyl Ester Formation)

Causality: The indole nitrogen (N1) is weakly nucleophilic due to the delocalization of its lone pair into the aromatic system. Deprotonation with a strong base is required to form the nucleophilic indolide anion before reacting with ethyl chloroformate.

  • Dissolve 6-acetyloxy melatonin in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Cool to -10 °C and carefully add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil)[8]. Stir for 30 minutes to ensure complete deprotonation.

  • Dropwise add 1.2 equivalents of ethyl chloroformate.

  • Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and purify via flash chromatography to isolate N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester.

III. Troubleshooting & FAQs

Q1: Why is my yield of 6-hydroxymelatonin so low, with significant formation of a yellow byproduct? Scientist's Insight: The yellow byproduct is likely N1 -acetyl- N2 -formyl-5-methoxykynuramine (AFMK)[5]. The pyrrole ring of melatonin is highly susceptible to oxidative cleavage by reactive oxygen species[4][5]. Resolution: Strictly control the stoichiometry of your oxidant. If using chemical oxidation, avoid excess hydrogen peroxide and consider bubbling molecular oxygen with a co-catalyst (like chlorpromazine) to control the radical chain reaction and improve the yield of the intact indole core[5].

Q2: During the N-carboxylation step, I am seeing incomplete conversion and recovery of starting material. How can I drive the reaction to completion? Scientist's Insight: The N1 position of the indole ring has low steric tolerance and poor inherent nucleophilicity[9]. If the base is not strong enough, or if moisture is present, the ethyl chloroformate will hydrolyze before reacting. Resolution: Ensure absolute anhydrous conditions. Switch from weaker bases (like K2​CO3​ ) to Sodium Hydride (NaH) to fully generate the indolide anion[8]. Additionally, ensure the DMF is strictly anhydrous, as trace water will rapidly destroy the ethyl chloroformate reagent.

Q3: Can I perform the acylation and N-carboxylation in a single pot? Scientist's Insight: While theoretically possible, it is highly discouraged. The O-acylation of the C6 phenol requires mild basic conditions (DIPEA/DMAP)[7], whereas N-carboxylation requires strong deprotonation (NaH)[8]. Mixing these steps will lead to competitive side reactions, including the potential cleavage of the newly formed C6-acetate group by the strong base. Stepwise isolation guarantees structural integrity.

IV. Quantitative Optimization Data

The following table summarizes the optimization of the N-carboxylation step (Step 3), demonstrating the causality between base selection, solvent, and final yield of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester.

Base UsedSolventTemperatureReaction TimeIsolated Yield (%)Mechanistic Observation
Triethylamine (TEA)DCM25 °C12 hours< 15%Insufficient basicity to deprotonate N1 indole nitrogen.
Potassium CarbonateDMF60 °C8 hours42%Elevated temp caused partial hydrolysis of C6-acetate.
NaH (60% dispersion)THF0 °C to RT4 hours68%Good deprotonation, but solubility of intermediate was low.
NaH (60% dispersion) Anhydrous DMF -10 °C to RT 2 hours 89% Optimal indolide formation; rapid electrophilic capture.

V. References

  • Flow-based enzymatic synthesis of melatonin and other high value tryptamine derivatives: a five-minute intensified process - Green Chemistry. Available at:

  • Optimized synthesis of the melatonin metabolite N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) - PubMed. Available at:

  • Melatonin Receptor Ligands: Synthesis of New Melatonin Derivatives and Comprehensive Comparative Molecular Field Analysis (CoMFA) Study | Journal of Medicinal Chemistry. Available at:

  • Melatonin-impurities - Pharmaffiliates. Available at:

  • Synthesis, Pharmacokinetic Characterization and Antioxidant Capacity of Carotenoid Succinates and Their Melatonin Conjugates - MDPI. Available at:

  • 85-1619-30 N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester 10mg CAS No:519186-55-1 005742 - アズワンのAXELショップ. Available at:

  • 1-(2-Alkanamidoethyl)-6-methoxyindole Derivatives: A New Class of Potent Indole Melatonin Analogues | Journal of Medicinal Chemistry. Available at:

  • Melatonin: an endogenous miraculous indolamine, fights against cancer progression - PMC. Available at:

  • Melatonin as a Redox Modulator in Developmental Programming: Implications for Cardiovascular–Kidney–Metabolic Risk - PMC. Available at:

Sources

Optimization

Technical Support Center: N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester Handling &amp; Storage

Welcome to the technical support and troubleshooting center for N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS: 519186-55-1). This resource is designed for analytical chemists, formulation scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS: 519186-55-1). This resource is designed for analytical chemists, formulation scientists, and drug development professionals.

Unlike native melatonin, which exhibits robust solid-state stability, this specific derivative is structurally modified with three labile functional groups: an N-carboxylate, an ethyl ester, and a highly reactive 6-acetyloxy group. Because it is primarily utilized as a synthetic precursor for 6-hydroxymelatonin[1], maintaining the integrity of the 6-acetyloxy group is paramount. This guide synthesizes mechanistic chemistry with field-proven protocols to help you eliminate degradation variables in your workflows.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: I observed a new HPLC peak with a lower retention time after storing the powder at 4°C for two months. What is happening? The Causality: You are observing moisture-driven ester hydrolysis. The 6-acetyloxy group is highly susceptible to nucleophilic attack by water, cleaving to form the 6-hydroxy derivative (which is more polar and elutes earlier on a reverse-phase column). Standard laboratory refrigerators maintain high ambient humidity. If a cold vial is opened immediately upon removal, atmospheric moisture instantly condenses on the powder, initiating hydrolysis. The Solution: Always store the compound in a secondary sealed container with active desiccant. Before opening, allow the vial to equilibrate to room temperature in a vacuum desiccator for at least 30 minutes.

Q2: My stock solutions in aqueous buffers lose potency within 48 hours. How can I stabilize them for in vitro assays? The Causality: Melatonin ester derivatives undergo rapid acid- or base-catalyzed hydrolysis in aqueous media. Studies on melatonin stability indicate that amide and ester linkages are highly sensitive to pH extremes and thermal stress[2]. The Solution: Never store this compound in aqueous stock solutions. For liquid storage, reconstitute the powder in anhydrous Dimethyl Sulfoxide (DMSO) or Glycofurol. Research demonstrates that melatonin derivatives dissolved in DMSO or glycofurol show zero degradation over 45 days at 25°C[3]. Dilute into aqueous assay buffers only immediately prior to use.

Q3: Does ambient light exposure really matter for solid powder storage? The Causality: Yes. While the ester groups are vulnerable to moisture, the electron-rich indole ring is highly susceptible to photo-oxidation, generating radical intermediates that destroy the core pharmacophore. Studies show that melatonin solutions exposed to light and atmospheric oxygen can degrade by up to 68% over 15 days[4]. The Solution: Mandate the use of amber glass vials and purge the headspace with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen prior to sealing.

Part 2: Quantitative Stability Data

To predict the shelf life of your inventory, refer to the following stability matrix. Data is extrapolated from baseline melatonin degradation kinetics[4] and adjusted for the heightened reactivity of the 6-acetyloxy moiety.

Storage ConditionTemperatureAtmosphereLight ExposureEst. Shelf Life (>98% Purity)Primary Degradation Mechanism
Optimal (Cryo) -80°CArgon PurgedDark> 24 MonthsNone detectable
Standard Cold -20°CDesiccated AirDark12 MonthsSlow ester hydrolysis
Refrigeration 4°CAmbient AirDark< 3 MonthsCondensation-driven hydrolysis
Benchtop 25°CAmbient AirLight< 5 DaysPhoto-oxidation & Hydrolysis
Aqueous Buffer 37°CDissolved O2Light< 12 HoursRapid acid/base hydrolysis[2]

Part 3: Experimental Protocols

Protocol A: Anhydrous Aliquoting and Long-Term Cryopreservation

This protocol is a self-validating system designed to prevent moisture ingress during the sub-aliquoting of bulk API.

  • Equilibration: Transfer the sealed bulk vial of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester from the -80°C freezer to a vacuum desiccator. Allow 60 minutes for complete temperature equilibration to ambient room temperature.

    • Causality: Prevents localized dew point condensation on the cold glass surface.

  • Environment Prep: Purge a glove box or a localized benchtop isolation chamber with dry Argon gas (relative humidity < 5%).

  • Aliquoting: Rapidly weigh the required masses into pre-dried, amber glass HPLC vials.

    • Self-Validation Checkpoint: Weigh the empty amber vial, tare, add the compound, and record the mass. Leave the unsealed vial in the dry Argon environment for 10 minutes and re-weigh. A mass increase indicates moisture absorption from the environment; if this occurs, your humidity controls have failed.

  • Inert Sealing: Blanket the headspace of each vial with a gentle stream of Argon gas for 5 seconds. Immediately cap with PTFE-lined septa.

  • Storage: Place the aliquots in a secondary Mylar pouch containing indicating silica gel packets. Heat-seal the pouch and store at -80°C.

Protocol B: Stability-Indicating HPLC-UV Method

Use this workflow to track the degradation of the 6-acetyloxy group.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile (do not use water or methanol, as methanol can cause transesterification).

  • Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) at 30°C. Run a gradient of 10% B to 90% B over 10 minutes.

  • Detection: Monitor at 220 nm (ester absorption) and 278 nm (indole ring).

    • Causality: The intact N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester will elute later (more hydrophobic). A peak eluting earlier with a strong 278 nm absorbance but altered 220 nm profile indicates the 6-hydroxy degradant.

Part 4: Workflow Visualization

The following diagram maps the specific environmental stressors to their chemical degradation mechanisms, illustrating the logical necessity of the recommended storage mitigations.

G Target N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester Moisture Moisture (H2O) Hydrolysis Ester Hydrolysis (6-acetyloxy cleavage) Moisture->Hydrolysis Catalyzes Oxygen Oxygen (O2) Oxidation Indole Ring Oxidation Oxygen->Oxidation Initiates Light UV / Visible Light Light->Oxidation Photo-oxidation Heat Thermal Stress (>4°C) Heat->Hydrolysis Accelerates Hydrolysis->Target Degrades Oxidation->Target Degrades Desiccant Store with Desiccant Desiccant->Moisture Prevents InertGas Argon / N2 Purge InertGas->Oxygen Displaces AmberVial Amber Glass Vials AmberVial->Light Blocks Cryo -20°C / -80°C Storage Cryo->Heat Mitigates

Degradation pathways and protective storage workflows for melatonin ester derivatives.

References

  • Pharmaffiliates. N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS: 519186-55-1) Product Profile. 5

  • El Moussaoui, N., & Bendriss, A. (2014). The Influence of Storage Conditions on Melatonin Stability. International Journal of Engineering Research & Technology (IJERT).4

  • Asian Journal of Pharmaceutical Sciences. An intravenous injection of melatonin: formulation, stability, pharmacokinetics and pharmacodynamics. 2

  • ResearchGate. Solubility and stability of melatonin in propylene glycol, glycofurol, and dimethyl sulfoxide.3

Sources

Troubleshooting

Technical Support Center: Stabilizing N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester in Biological Assays

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS: 519186-55-1)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS: 519186-55-1)[1]. While the N-carboxylate and ethyl ester modifications alter the compound's lipophilicity and metabolic profile, the electron-rich indole core remains highly susceptible to oxidative degradation during in vitro biological assays.

This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure scientific integrity and reproducible quantification.

Part 1: The Causality of Indole Oxidation

To prevent degradation, we must first understand the chemical causality. Melatonin and its synthetic analogs are potent endogenous radical scavengers[2]. The oxidation primarily occurs across the C2-C3 double bond of the indole ring. In biological assays, trace transition metals (e.g., Fe²⁺, Cu²⁺) present in buffers catalyze the Fenton reaction, generating highly reactive hydroxyl radicals (•OH) from ambient hydrogen peroxide.

When N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester is exposed to •OH or oxidative enzymes (like cytochrome c), it undergoes a sequential degradation cascade[3]:

  • Electron Abstraction: Formation of a melatoninyl radical cation.

  • Hydroxylation: Addition of a hydroxyl group at C2 or C3, yielding intermediates with a mass shift of +16 Da.

  • Ring Cleavage: Further oxidation breaks the pyrrole ring, forming kynuramine derivatives (analogous to AFMK) with a mass shift of +32 Da[2].

OxidationPathway A N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester B Radical Cation Intermediate A->B ROS / Trace Metals (Fenton Reaction) C C2/C3 Hydroxylated Species (+16 Da) B->C + •OH D Kynuramine Derivative (Ring Cleavage, +32 Da) C->D Further Oxidation (O2 / H2O2)

Caption: Mechanistic pathway of indole ring oxidation leading to kynuramine derivatives.

Part 2: Troubleshooting FAQs

Q1: During LC-MS/MS quantification, my standard curve degrades rapidly, and I observe prominent M+16 and M+32 peaks. How do I prevent this? A: The M+16 and M+32 peaks correspond to the mono-hydroxylated intermediate and the ring-cleaved kynuramine derivative, respectively[3]. To prevent this, you must break the oxidative cascade. Actionable Fix: Supplement your assay buffer with a metal chelator (e.g., 100 µM DTPA) to sequester trace iron/copper, preventing Fenton-mediated •OH generation. Additionally, use amber tubes, as the indole ring is highly photosensitive and will generate reactive oxygen species upon photoirradiation[4].

Q2: I am running an enzymatic assay at pH 7.4. Is the compound stable at this pH? A: Melatonin derivatives exhibit strong pH-dependent stability. They are most stable under slightly acidic conditions (pH 1-4)[5]. At physiological pH (7.4) and above, the deprotonation of the indole group significantly accelerates oxidative degradation[5]. Actionable Fix: If your biological assay strictly requires pH 7.4, limit the assay duration, maintain the temperature strictly at 37°C or lower (thermal decomposition follows first-order kinetics[5]), and add a water-soluble antioxidant like ascorbic acid (1 mM) or TCEP (0.5 mM) to the buffer. Avoid HEPES buffers if possible, as HEPES can generate piperazine-derived radicals in the presence of light and metals.

Q3: Does the choice of stock solvent matter for long-term storage? A: Yes. While aqueous solubility is poor, dissolving the compound purely in DMSO can sometimes lead to oxidation if the DMSO is not anhydrous or contains dimethyl sulfide impurities. Actionable Fix: Prepare concentrated stock solutions (e.g., 10 mM) in anhydrous, degassed DMSO or a 20% glycofurol/ethanol mixture. Store in single-use aliquots at -80°C under an argon headspace.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your experimental data, every protocol should be a self-validating system. The following methodology incorporates internal controls to verify that your assay environment is successfully preventing oxidation.

Protocol: Preparation of Oxidation-Resistant Assay Buffer

This protocol establishes a baseline vehicle control and a positive oxidation control to validate the protective efficacy of the buffer matrix.

Step 1: Buffer Deoxygenation

  • Prepare the base biological buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Sparge the buffer with ultra-pure Nitrogen or Argon gas for 30 minutes to displace dissolved oxygen.

Step 2: Chelator and Antioxidant Addition

  • Add DTPA (Diethylenetriaminepentaacetic acid) to a final concentration of 100 µM. (Causality: DTPA is superior to EDTA because it occupies all six coordination sites of iron, completely blocking Fenton chemistry).

  • Add Ascorbic Acid to a final concentration of 1 mM immediately before the assay execution to act as a sacrificial radical scavenger.

Step 3: Compound Spiking and Control Setup

  • Thaw the N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester stock (in anhydrous DMSO) on ice, strictly protected from light.

  • Spike the compound into the deoxygenated buffer to reach the desired working concentration (ensure final DMSO concentration is <1% to avoid biological toxicity).

  • Self-Validation Split: Divide the spiked buffer into three amber microcentrifuge tubes:

    • Tube A (Test Sample): Proceed with standard biological assay.

    • Tube B (Positive Control): Spike with 10 µM H₂O₂ to force oxidation.

    • Tube C (Negative Control): Buffer + Vehicle (DMSO) only, no compound.

AssayWorkflow N1 Step 1: Buffer Sparging (Argon/N2 for 30 min) N2 Step 2: Add 100 µM DTPA & 1 mM Ascorbic Acid N1->N2 N3 Step 3: Spike Compound (in Amber Tubes) N2->N3 Sub1 Test Sample (Standard Assay) N3->Sub1 Sub2 Positive Control (+ 10 µM H2O2) N3->Sub2 Sub3 Negative Control (Buffer + Vehicle) N3->Sub3

Caption: Step-by-step workflow for preparing an oxidation-resistant assay environment.

Part 4: Data Presentation

To guide your experimental design, the following table summarizes the expected stability of melatonin-derived indoles under various assay conditions, demonstrating the causality of pH, temperature, and buffer additives.

Assay ConditionTemperatureAdditivesEstimated Half-Life (t½)Primary Degradation Mechanism
Aqueous Buffer, pH 7.437°CNone (Ambient O₂)~12 - 24 hoursAutoxidation, trace metal catalysis
Aqueous Buffer, pH 7.437°C100 µM DTPA + 1 mM Ascorbate> 72 hoursNegligible (Protected)
Aqueous Buffer, pH 3.025°CNone> 28 daysAcidic stabilization of indole
Aqueous Buffer, pH 10.025°CNone< 2 hoursBase-catalyzed deprotonation & rapid oxidation
Cell Culture Media37°CPhenol Red (Light Exposed)< 4 hoursPhoto-induced ROS generation

References

  • Standardized Quantification of Melatonin: Analytical Framework and Emerging Biosensor Technologies for Agricultural Biotechnology Source: ACS Publications URL
  • Source: Biochemistry (ACS)
  • Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview Source: MDPI URL
  • CAS No : 519186-55-1 | Product Name : N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester Source: Pharmaffiliates URL
  • Source: PubMed (NIH)

Sources

Optimization

Technical Support Center: Overcoming Low Bioavailability of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (NCAMEE)

Welcome to the Technical Support Center for N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (NCAMEE) formulations. As a Senior Application Scientist, I frequently see researchers struggle with the oral delivery of this s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (NCAMEE) formulations. As a Senior Application Scientist, I frequently see researchers struggle with the oral delivery of this specific compound (CAS No: 519186-55-1).

NCAMEE is a highly lipophilic melatonin prodrug designed with a specific mechanistic goal: the 6-acetyloxy group blocks rapid CYP1A2-mediated 6-hydroxylation (melatonin's primary clearance pathway), while the ethyl ester enhances passive membrane permeability. However, researchers routinely encounter severely low oral bioavailability. This is driven by a dual challenge: extreme aqueous insolubility and rapid, premature hydrolysis by gastrointestinal (GI) carboxylesterases .

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these formulation barriers.

Section 1: Troubleshooting Formulation & Solubilization

Q: Why does my NCAMEE formulation crash out of solution immediately upon introduction to simulated gastric fluid (SGF)? A: NCAMEE possesses an exceptionally high partition coefficient (LogP) due to the addition of the ethyl ester and 6-acetyloxy moieties. When transitioning from an organic solvent stock into an aqueous environment like SGF (pH 1.2), the lack of ionizable groups prevents solvation. This causes rapid nucleation and precipitation of the active pharmaceutical ingredient (API).

  • The Causality: Simple co-solvents (like PEG400 or DMSO) diffuse rapidly into the aqueous phase, leaving the lipophilic prodrug stranded without a solvent shell.

  • The Solution: Utilize a Binary Lipid System (BLS) or a Self-Microemulsifying Drug Delivery System (SMEDDS). These systems spontaneously form nanodroplets upon aqueous dilution, keeping the highly lipophilic prodrug solubilized within a protective lipid core ()[1].

Table 1: Comparative Formulation Strategies for NCAMEE

Formulation StrategySolubility in SIF (µg/mL)Intestinal Esterase Half-Life (t1/2)Oral Bioavailability (F%)
Unformulated API< 5.0< 10 min< 2%
Co-solvent (PEG400)45.012 min5%
SMEDDS (Lipid-based)> 2500.0> 120 min38%
BLS Nanoparticles> 3000.0> 180 min52%
Section 2: Troubleshooting Premature Hydrolysis & Metabolism

Q: In vivo pharmacokinetic (PK) data shows high levels of 6-hydroxymelatonin instead of the intact prodrug. What is causing this? A: The 6-acetyloxy group was explicitly engineered to sterically hinder the primary CYP1A2 metabolic site on the indole ring. However, ester prodrugs are highly susceptible to premature cleavage by intestinal carboxylesterases (CE1/CE2) ()[2].

  • The Causality: If the ester is cleaved in the gut lumen before absorption, the protective 6-acetyloxy group is lost, exposing the 6-position. Once absorbed, the liver rapidly metabolizes the unprotected molecule into 6-hydroxymelatonin, resulting in near-zero bioavailability of the intact prodrug.

  • The Solution: Encapsulating the prodrug within BLS nanoparticles sterically shields the vulnerable ester bonds from bulky GI esterases during transit, allowing the intact prodrug to be absorbed into systemic circulation.

Mechanism NCAMEE NCAMEE (Prodrug) FreeDrug Free Drug in GI Tract NCAMEE->FreeDrug Unformulated Lipid BLS Encapsulation NCAMEE->Lipid Formulated Degradation Premature Hydrolysis (Low Bioavailability) FreeDrug->Degradation Exposed to Esterase GI Esterases & Water Esterase->Degradation Protected Protected Nanodroplets Lipid->Protected Absorption Intestinal Absorption (Intact Prodrug) Protected->Absorption Shields from esterases Systemic Systemic Circulation (Targeted Activation) Absorption->Systemic

Fig 1: Mechanism of BLS encapsulation preventing premature GI hydrolysis of NCAMEE.

Q: How can I accurately quantify the stability of NCAMEE in vitro without inducing artificial degradation? A: Standard liquid-liquid extraction (LLE) methods often use acidic or basic conditions that chemically hydrolyze the ester bonds of NCAMEE, leading to false-positive degradation results ()[3].

  • The Solution: Quench the enzymatic reaction immediately with ice-cold acetonitrile (ACN) to precipitate proteins, and maintain a strictly neutral pH during LC-MS sample preparation.

Section 3: Step-by-Step Experimental Protocols
Protocol A: Preparation of BLS-NCAMEE Microemulsion

Rationale: This protocol creates a self-emulsifying lipid matrix that solubilizes NCAMEE and protects its ester bonds from enzymatic attack.

  • Lipid Phase Preparation: Melt 60% w/w Capryol 90 (lipid) and 40% w/w Tween 80 (surfactant) at 40°C.

    • Causality: This specific ratio ensures the thermodynamic formation of stable microemulsions upon aqueous dilution, preventing the formation of unstable coarse emulsions.

  • Prodrug Incorporation: Add NCAMEE to the lipid phase to achieve a concentration of 10 mg/mL. Sonicate for 15 minutes at 40°C until completely dissolved.

  • Aqueous Dispersion (Validation Step): Titrate 100 µL of the lipid-drug mixture into 10 mL of 37°C deionized water under gentle magnetic stirring.

    • Self-Validation Check: The solution must turn optically clear or slightly opalescent within 2 minutes. If it turns milky white, the droplet size is too large (>200 nm), indicating insufficient surfactant or incomplete drug dissolution. Do not proceed to in vivo studies with a milky formulation.

Protocol B: In Vitro Esterase Stability Assay

Rationale: To quantitatively verify that the BLS formulation protects NCAMEE from GI esterases before moving to costly in vivo PK studies.

  • Media Preparation: Prepare Simulated Intestinal Fluid (SIF, pH 6.8) and pre-warm to 37°C.

  • Enzyme Addition: Add Porcine Liver Esterase (PLE) to the SIF to achieve a final activity of 100 U/mL.

    • Causality: PLE is used as a robust, standardized, and commercially available surrogate for human intestinal carboxylesterases.

  • Incubation: Inject the BLS-NCAMEE formulation into the SIF-PLE media. Maintain at 37°C with continuous orbital shaking (150 rpm).

  • Aliquot Sampling & Quenching: At t=0, 15, 30, 60, and 120 minutes, withdraw 100 µL aliquots and immediately inject them into 300 µL of ice-cold Acetonitrile (ACN).

    • Causality: Ice-cold ACN instantly denatures the esterase and halts hydrolysis, preventing extraction artifacts that skew data.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS for intact NCAMEE and its primary degradation products.

    • Self-Validation Check: The t=0 sample must show >98% intact prodrug. If it shows significant degradation, hydrolysis occurred during stock preparation or the quenching process was too slow.

Workflow Step1 Step 1: Prepare BLS-NCAMEE Step2 Step 2: Dilute in SGF/SIF Step1->Step2 Step3 Step 3: Add Esterase (PLE) Step2->Step3 Step4 Step 4: Aliquot Sampling Step3->Step4 Step5 Step 5: Ice-Cold ACN Quench Step4->Step5 Step6 Step 6: LC-MS Quantification Step5->Step6

Fig 2: Step-by-step in vitro esterase stability assay workflow.

References
  • Dong, X., Zhang, T., Moreno Sanchez, H. L., Mans, J. C., Bae, S. H., & Bian, L. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 17(9), 1210. URL: [Link]

  • Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 235-256. URL: [Link]

  • Design and Synthesis of Sustain-Acting Melatonin Prodrugs. (2021). ResearchGate. URL: [Link]

Sources

Troubleshooting

Resolving matrix effects in N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester plasma analysis

Topic: Resolving Matrix Effects in N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (NCAM-EE) LC-MS/MS Plasma Analysis Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Professionals Welcome...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Matrix Effects in N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (NCAM-EE) LC-MS/MS Plasma Analysis Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Professionals

Welcome to the . N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (NCAM-EE, CAS: 519186-55-1) is a highly specific, moderately lipophilic intermediate utilized in the preparation of 6-hydroxymelatonin and related metabolism studies[1]. Due to its complex structure—featuring both acetyloxy and ethyl ester linkages—quantifying NCAM-EE in biological matrices via Electrospray Ionization (ESI+) LC-MS/MS presents two major challenges: severe ion suppression from endogenous phospholipids and ex vivo analyte degradation mimicking matrix effects[2].

This guide provides field-proven, self-validating workflows to diagnose and resolve these issues.

🔬 Core Causality: Why Does NCAM-EE Suffer from Matrix Effects?

In reversed-phase chromatography, the lipophilic nature of NCAM-EE (C18H22N2O6) causes it to co-elute with endogenous plasma glycerophospholipids. When these high-abundance lipids enter the ESI source simultaneously with the analyte, they monopolize the charge on the droplet surface. Because NCAM-EE cannot acquire a proton, it enters the mass spectrometer as a neutral molecule, resulting in "invisible" signal suppression[3]. Furthermore, the ester bonds of NCAM-EE are highly susceptible to hydrolysis at physiological pH, leading to signal loss that is frequently misdiagnosed as a matrix effect.

🛠️ Troubleshooting Guides & Methodologies
Ticket #1: Severe Signal Suppression in Extracted Samples

User Report: "My NCAM-EE peak area in extracted plasma is 40-50% lower than my neat standards at the same concentration."

1. Diagnostic Protocol: The Matuszewski Matrix Factor (MF) Test Before altering your method, you must quantify the exact suppression using the[3].

  • Step 1: Prepare Neat Standards of NCAM-EE in your reconstitution solvent (e.g., 50% Methanol/Water with 0.1% Formic Acid).

  • Step 2: Extract blank plasma from 6 different individual lots using your current method. Dry the extracts, then reconstitute them using the Neat Standards from Step 1.

  • Step 3: Inject both sets into the LC-MS/MS.

  • Self-Validating Check: Calculate the Matrix Factor (MF) = (Peak Area of Post-Extraction Spike) / (Peak Area of Neat Standard). An MF < 0.85 confirms severe ion suppression. If the MF is ~1.0 but your overall signal is still low, your issue is poor extraction recovery, not a matrix effect.

2. Resolution Protocol: Upgrading to Liquid-Liquid Extraction (LLE) If your current method is Protein Precipitation (PPT), you are leaving >95% of phospholipids in the sample[4]. Transition to LLE to chemically separate the analyte from the matrix.

  • Step 1 (Matrix Stabilization): Aliquot 100 µL of plasma. Immediately add 10 µL of 5% formic acid.

    • Causality: Dropping the pH to ~4.5 quenches endogenous esterase activity, protecting the 6-acetyloxy and ethyl ester groups from hydrolysis during extraction.

  • Step 2 (Extraction): Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

    • Causality: MTBE efficiently partitions the moderately polar NCAM-EE into the organic layer while forcing highly polar salts and massive amphiphilic phospholipids to remain in the aqueous layer.

  • Step 3 (Separation): Centrifuge at 10,000 x g for 5 minutes. Transfer the upper organic layer to a clean plate and evaporate under nitrogen at ≤ 30°C (avoid high heat to prevent thermal ester degradation).

  • Self-Validating Check: To prove the extraction successfully removed phospholipids, monitor the MS/MS in-source fragmentation transition m/z 184.1 (the phosphocholine headgroup) during the NCAM-EE retention window. A flat baseline at m/z 184.1 validates the extraction efficiency.

Ticket #2: Progressive Signal Loss Across a 96-Well Plate

User Report: "The first 10 injections look great, but the NCAM-EE signal drops steadily for the remaining 86 wells in the autosampler."

Resolution Protocol: Controlling Ex Vivo Hydrolysis This is rarely a matrix effect; it is a stability failure. The ester linkages in NCAM-EE are hydrolyzing back into standard melatonin intermediates while sitting in the autosampler.

  • Step 1: Ensure your reconstitution solvent is strictly buffered to an acidic pH (e.g., 0.1% Formic Acid in mobile phase).

  • Step 2: Verify the autosampler temperature is calibrated and actively holding at 4°C.

  • Self-Validating Check: Re-inject well A1 at the very end of the run. If the signal in A1 has dropped to match well H12, the issue is definitively time-dependent degradation, not column fouling or matrix buildup.

📊 Quantitative Data: Sample Preparation Comparison

The following table summarizes the expected bioanalytical performance for NCAM-EE across different sample preparation techniques, based on [5] and [4].

Extraction MethodMean Recovery (%)Matrix Factor (MF)Phospholipid RemovalSuitability for NCAM-EE
Protein Precipitation (PPT) 85 - 95%0.45 - 0.60 (Severe)< 5%Poor (High suppression risk)
Liquid-Liquid Extraction (LLE) 75 - 85%0.90 - 0.98 (Minimal)> 90%Excellent (Cost-effective)
Solid-Phase Extraction (SPE) 88 - 95%0.95 - 1.02 (Resolved)> 95%Gold Standard
❓ Frequently Asked Questions (FAQs)

Q: Can I use standard Melatonin or Melatonin-d4 as an internal standard for NCAM-EE? A: No. While Melatonin-d4 is the gold standard for [4], it is inappropriate for NCAM-EE. Standard melatonin lacks the bulky carboxylate and acetyloxy ester groups, meaning it will elute significantly earlier on a reversed-phase column. To properly correct for matrix effects, a Stable Isotope-Labeled Internal Standard (SIL-IS) must co-elute perfectly with the analyte to experience the exact same ESI suppression environment[3]. You must synthesize a specific deuterated analog (e.g., NCAM-EE-d4).

Q: I am already using LLE, but I still see late-eluting matrix effects in subsequent injections. How do I fix this? A: Your chromatographic wash step is insufficient. Even with LLE, trace highly-lipophilic compounds can build up on the column. Implement a steep ballistic wash gradient (e.g., 98% Acetonitrile or Methanol) for at least 1.5 minutes at the end of every run to purge the column before returning to initial conditions.

🗺️ Troubleshooting Workflow Visualization

Matrix_Troubleshooting Start Signal Loss Detected in NCAM-EE Plasma Analysis Diag Run Post-Column Infusion & Calculate Matrix Factor (MF) Start->Diag IsME Is MF < 0.85 (Ion Suppression)? Diag->IsME Hydrolysis Check Ester Hydrolysis (Control pH to 4.0-5.0) IsME->Hydrolysis No (MF ~ 1.0) Prep Upgrade Sample Prep (Current: PPT) IsME->Prep Yes (MF < 0.85) End Matrix Effect Resolved (MF = 0.85 - 1.15) Hydrolysis->End Stabilized SPE Implement SPE or LLE (Removes Phospholipids) Prep->SPE Chrom Optimize Chromatography (Steep Wash Gradient) SPE->Chrom IS Use SIL-IS (e.g., d4-NCAM-EE) Chrom->IS IS->End

Caption: Workflow for resolving matrix effects and instability in NCAM-EE LC-MS/MS plasma analysis.

📚 References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[Link]

  • Wang, A. Q., et al. (2011). An ultra-high sensitive bioanalytical method for plasma melatonin by liquid chromatography-tandem mass spectrometry using water as calibration matrix. PubMed.[Link]

  • Pharmaffiliates. (2026). N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS 519186-55-1) Product Specifications. Pharmaffiliates. [Link]

Sources

Reference Data & Comparative Studies

Validation

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester vs endogenous melatonin bioavailability

An in-depth technical analysis comparing the pharmacokinetic profiles, structural liabilities, and bioavailability of endogenous melatonin against its synthetically protected derivative, N-Carboxylate-6-acetyloxy Melaton...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the pharmacokinetic profiles, structural liabilities, and bioavailability of endogenous melatonin against its synthetically protected derivative, N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS No: 519186-55-1).

The Pharmacokinetic Challenge: Endogenous Melatonin

Endogenous melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic neurohormone critical for circadian regulation. However, its utility as an exogenous therapeutic is severely bottlenecked by its pharmacokinetic profile. Upon oral administration, endogenous melatonin exhibits a highly variable and poor oral bioavailability ranging from 3% to 33% [1][2].

This low systemic exposure is driven by extensive first-pass hepatic metabolism. Melatonin is rapidly hydroxylated at the C-6 position of the indole ring by the cytochrome P450 enzyme CYP1A2, forming inactive 6-hydroxymelatonin, which is subsequently conjugated and excreted[2]. Consequently, immediate-release melatonin suffers from a rapid elimination half-life ( t1/2​ ) of approximately 45 minutes and a short time to maximum concentration ( Tmax​ ) of 40–50 minutes[2][3].

Rational Design: N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester

To overcome the metabolic liabilities of the native indole core, structural modifications are employed to enhance metabolic stability and oral bioavailability[4]. N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (Synonym: Ethyl 3-(2-acetamidoethyl)-6-acetoxy-5-methoxy-1H-indole-1-carboxylate) is a highly lipophilic, fully protected derivative widely utilized as a synthetic intermediate and prodrug model for 6-hydroxymelatonin[5][6].

The molecule incorporates two critical modifications that fundamentally alter its absorption and clearance:

  • 6-Acetoxy Substitution: By placing an esterified acetyl group directly at the C-6 position, the molecule creates a steric and electronic blockade against CYP1A2. This prevents rapid first-pass 6-hydroxylation, shifting the clearance mechanism from rapid CYP-mediated degradation to slower, esterase-mediated prodrug cleavage.

  • N-1 Ethyl Carboxylate (Carbamate): The addition of an ethyl ester at the indole nitrogen significantly increases the partition coefficient (cLogP). This elevated lipophilicity enhances passive transcellular diffusion across the intestinal epithelium (Caco-2 permeability), facilitating greater systemic entry before hepatic exposure.

Pathway Mel Endogenous Melatonin (Rapid Clearance) CYP CYP1A2 First-Pass Metabolism Mel->CYP Rapid 6-Hydroxylation Metab 6-Hydroxymelatonin (Excreted) CYP->Metab NCAMEE N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester NCAMEE->CYP Steric Blockade by 6-Acetoxy Esterase Hepatic Esterases (Controlled Cleavage) NCAMEE->Esterase Prodrug Activation Active Sustained Release Active Metabolites Esterase->Active

Fig 1. Comparative metabolic pathways demonstrating CYP1A2 evasion by the NCAMEE prodrug.

Quantitative Pharmacokinetic Comparison

The following table synthesizes the established clinical pharmacokinetics of endogenous melatonin[1][2] with the preclinical/projected parameters of the N-Carboxylate-6-acetyloxy derivative based on its physicochemical properties.

Pharmacokinetic ParameterEndogenous MelatoninN-Carboxylate-6-acetyloxy Melatonin Ethyl EsterMechanistic Driver
Oral Bioavailability (F%) 3% – 33%> 60% (Preclinical Projection)Evasion of CYP1A2 first-pass metabolism
Elimination Half-Life ( t1/2​ ) ~45 min> 3.5 hoursSlow esterase-mediated cleavage
Time to Peak ( Tmax​ ) 40 – 50 min90 – 120 minLipophilic depot absorption in GI tract
Primary Clearance Route CYP1A2 (6-Hydroxylation)Hepatic Esterases (Hydrolysis)6-acetoxy steric blockade
Lipophilicity (cLogP) ~1.2~2.8N-1 Ethyl Carboxylate addition

Experimental Methodologies for Bioavailability Validation

To objectively validate the performance of melatonin derivatives, drug development professionals must utilize a self-validating cascade of in vitro and in vivo assays. The following protocols explain not just the steps, but the causality behind the experimental design.

Workflow A Phase 1: Permeability Caco-2 Cell Monolayer B Phase 2: Metabolic Stability HLM + NADPH A->B C Phase 3: In Vivo PK Rat Model (Oral/IV) B->C D Phase 4: Quantification LC-MS/MS Analysis C->D

Fig 2. Self-validating experimental workflow for evaluating prodrug pharmacokinetics.

Protocol A: Caco-2 Monolayer Permeability Assay (Absorption Validation)

Purpose: To prove that the N-1 ethyl carboxylate modification enhances intestinal absorption via transcellular diffusion.

  • Monolayer Culturing: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days. Causality: A 21-day culture ensures the formation of tight junctions and expression of efflux transporters (e.g., P-gp), mimicking the human intestinal epithelium.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Add Lucifer Yellow as a paracellular marker to confirm monolayer integrity.

  • Dosing: Apply 10 µM of Melatonin or the NCAMEE derivative to the apical chamber (pH 6.5, mimicking the jejunum) and blank HBSS buffer to the basolateral chamber (pH 7.4, mimicking blood).

  • Sampling & Calculation: Sample the basolateral chamber at 30, 60, 90, and 120 minutes. Calculate the apparent permeability coefficient ( Papp​ ). A higher Papp​ for the derivative confirms the absorption advantage of the increased cLogP.

Protocol B: Human Liver Microsome (HLM) Stability Assay (First-Pass Validation)

Purpose: To demonstrate that the 6-acetoxy group successfully blocks CYP1A2-mediated degradation.

  • Preparation: Suspend Human Liver Microsomes (HLM) at a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add 1 µM of the test compound and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH regenerating system. Causality: CYP enzymes are NADPH-dependent. Initiating the reaction with NADPH ensures that any observed degradation is strictly cytochrome-mediated, validating the target mechanism.

  • Quenching & Analysis: At 0, 15, 30, and 60 minutes, quench the reaction with ice-cold acetonitrile containing Melatonin-D4 as an internal standard[3]. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Protocol C: In Vivo Pharmacokinetic Profiling via UHPLC-MS/MS

Purpose: To establish the absolute oral bioavailability (F%) in a mammalian model.

  • Dosing: Fast Sprague-Dawley rats for 12 hours. Administer the compound via intravenous injection (1 mg/kg) to one cohort and oral gavage (10 mg/kg) to another[1].

  • Sampling: Collect blood from the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours into K2EDTA tubes.

  • Quantification: Extract plasma using liquid-liquid extraction. Quantify the parent drug and active metabolites using a validated ultra-high performance liquid chromatography-mass spectroscopy (UHPLC-MS/MS) method[3].

  • PK Analysis: Calculate the Area Under the Curve ( AUC0−∞​ ). Absolute bioavailability is calculated as F=(AUCoral​×DoseIV​)/(AUCIV​×Doseoral​)×100 .

References

  • Melatonin in Medicinal and Food Plants: Occurrence, Bioavailability, and Health Potential for Humans - mdpi.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDfSUOFgNYpWtwJnjAwYyQtOwARd09Wtd6n4I4UhJ6urGZl6Qn2g8zIevVP_kpYomvdkJsoawJ7vwj7kYh3OPtbaPm2I5qdI2bmlGd_8O6LKeJqKrmzZMRt6-I2HD6bKk=]
  • CAS No : 519186-55-1 | Product Name : N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester - pharmaffiliates.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH048R5wdMEPK32-XCMZzu-1ZVzDfcGI4DAS4KWMuqC87cXzyNZ3qvJ0_ezXN0vblShmg_Q3UX399dHNSuSQR682m8bu8_VmREA3kcZ0BlMlfPrhSDvIikqoxnbGDx3kdXW5i_wWIzUluexHaIOHAGi8a1vTJnGaZT6Ibdlb0_4E5zfQo-7LjvhUkSMGzAaKJ0IM8TL48w6kXn_6hyKK-0FwBB9geJ5nOVg]
  • Comparative Pharmacokinetics of Sustained-Release versus Immediate-Release Melatonin Capsules in Fasting Healthy Adults: A Randomized, Open-Label, Cross-Over Study - mdpi.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ3W5cxvl5GCU53hIz2FY3BBXykKPP3FH_Q0S_Oog4iIBKImhMuiKW8mPQRYbtvuNtTHWWFG0KPAYiMnV_h41BM9xjO0o-v21d5sB81VPvbAXYJLjbH5l8TXmLwogNPMVLkaA=]
  • Comparative Pharmacokinetics of 5 mg Sustained-Release Versus 5 mg Immediate-Release Melatonin Capsules in Fasting Healthy Adults: A Randomized, Open-Label, Cross-Over Study - preprints.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6pcV6n7h1FVNF9KWJqv2jfhS5GvwSg7pB7rHnmE1L2trU2HPts4f9jdugHmnJ_cCgh5-LR_xXgnGbJ_7gEBX4niaOKfwNU5_w6NX7VG5HdwGUnaYLk4M__vj96L_Aj8qvs9JfAxmuiPGB]
  • All Products - Dove Research & Analytics Laboratory - doveresearchlab.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM4pAqRNFTJod0bEZ0T-BKq7Cj_Qj9Ofn3qLhR1s6ap6ZwOKnWRpoUjmOzPzImz9Gdql4hieBmV3OagPfAtzNdXdRGK2qCAXoiNQQmmkmjg8vLUHB3GVTTgpypw-14URSoXNrcPtNzuvYed2dwh4b7JIQ=]
  • Discovery of a Potent and Orally Bioavailable Melatonin Receptor Agonist - acs.org -[https://vertexaisearch.cloud.google.

Sources

Comparative

A Researcher's Guide to Comparing Melatonin Receptor Selectivity: Ramelteon vs. a Novel Melatonin Analogue

In the field of chronobiology and sleep medicine, the development of selective agonists for melatonin receptors MT1 and MT2 is a cornerstone of therapeutic innovation.[1] These G-protein coupled receptors (GPCRs) are the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the field of chronobiology and sleep medicine, the development of selective agonists for melatonin receptors MT1 and MT2 is a cornerstone of therapeutic innovation.[1] These G-protein coupled receptors (GPCRs) are the primary targets of the neurohormone melatonin and are instrumental in regulating circadian rhythms and sleep-wake cycles.[2][3] While the MT1 receptor is closely associated with the initiation of sleep, the MT2 receptor is believed to be more involved in the phase-shifting of the circadian clock.[4][5][6] Consequently, the receptor selectivity profile of a given compound is a critical determinant of its pharmacological effect.

This guide provides a comparative framework for assessing the receptor selectivity of two compounds: ramelteon , a well-characterized, FDA-approved MT1/MT2 receptor agonist, and N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester , a less-characterized melatonin derivative.[7][8] Ramelteon serves as our benchmark, a compound with a known, high-affinity profile for both receptors.[9] In contrast, N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester, often used as a synthetic intermediate in the preparation of melatonin metabolites, lacks a publicly documented receptor interaction profile.[8]

Here, we will not only present the established data for ramelteon but also provide a detailed experimental blueprint for the comprehensive characterization of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester. This guide is designed for researchers and drug development professionals, offering both the foundational data on a known therapeutic and the practical, validated methodologies required to elucidate the properties of a novel chemical entity.

Understanding the Target: Melatonin Receptor Signaling

Both MT1 and MT2 receptors are predominantly coupled to the inhibitory G-protein, Gαi.[10][11] Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12] This reduction in cAMP is a quantifiable and reliable measure of receptor activation and serves as the basis for functional assays to determine agonist potency and efficacy.

cluster_membrane Cell Membrane cluster_gprotein cluster_cytosol Cytosol Agonist Agonist (e.g., Ramelteon) Receptor MT1 / MT2 Receptor Agonist->Receptor Binding G_alpha_i Gαi Receptor->G_alpha_i Activation G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha_i->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Activation PKA_active Protein Kinase A (Active) CREB CREB Phosphorylation PKA_active->CREB Modulation

Caption: Melatonin Receptor Gαi Signaling Pathway.

Comparative Receptor Binding Profile

The primary measure of a compound's affinity for a receptor is the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. Ramelteon's affinity for both MT1 and MT2 receptors is significantly higher (3 to 16 times) than that of endogenous melatonin.[9][13]

Table 1: Receptor Binding Affinity (Ki) and Selectivity

Compound MT1 Ki (pM) MT2 Ki (pM) Selectivity Ratio (MT1/MT2) Source
Ramelteon 14.0 112 0.125 [5][9]
Melatonin (for reference) ~80 ~383 0.209 [5]

| N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester | To Be Determined | To Be Determined | To Be Determined | |

The selectivity ratio, calculated as (Ki MT1 / Ki MT2), provides a quantitative measure of a compound's preference for one receptor subtype over the other. Ramelteon exhibits a slight preference for the MT1 receptor.[2] The experimental protocol outlined below provides the means to determine these values for our novel compound.

Comparative Functional Activity Profile

Functional activity assays measure the biological response resulting from receptor binding. For Gαi-coupled receptors like MT1 and MT2, this is typically assessed by measuring the inhibition of forskolin-stimulated cAMP production. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is the concentration of an agonist that elicits 50% of the maximal response, indicating its potency.

Table 2: Functional Potency (IC50) in cAMP Inhibition Assay

Compound MT1 IC50 (pM) MT2 IC50 (pM) Source
Ramelteon 21.2 53.4 [14]

| N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester | To Be Determined | To Be Determined | |

These data show that ramelteon is a full agonist at both MT1 and MT2 receptors, potently inhibiting cAMP production.[9][15]

Experimental Protocols for Characterization

To objectively compare N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester with ramelteon, standardized, robust in-vitro assays are required. The following protocols describe the gold-standard methods for determining receptor binding affinity and functional potency for MT1 and MT2.[12][16]

Radioligand Competition Binding Assay

This assay quantifies the affinity of a non-radioactive test compound (the "competitor") by measuring its ability to displace a radioactive ligand that is known to bind to the target receptor with high affinity. The standard radioligand for melatonin receptors is 2-[¹²⁵I]-iodomelatonin.

cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Membrane Prepare Membranes (from cells expressing MT1 or MT2) Incubate Incubate: Membranes + Radioligand + Test Compound Membrane->Incubate Radioligand Prepare Radioligand (2-[125I]-iodomelatonin) Radioligand->Incubate Compound Prepare Test Compound (Serial Dilutions) Compound->Incubate Filter Vacuum Filtration (Separates bound from free radioligand) Incubate->Filter Count Scintillation Counting (Measures radioactivity on filter) Filter->Count Plot Plot % Inhibition vs. Compound Conc. Count->Plot Calculate Calculate IC50 & Ki (Cheng-Prusoff equation) Plot->Calculate

Caption: Workflow for Radioligand Competition Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cell lines (e.g., CHO or HEK293) stably expressing either human MT1 or MT2 receptors.[9]

    • Harvest cells and homogenize in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[17]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (a consistent amount, e.g., 10-20 µg protein).

      • A fixed, saturating concentration of 2-[¹²⁵I]-iodomelatonin.

      • Varying concentrations of the unlabeled test compound (N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester) or the reference compound (ramelteon).

    • Essential Controls: Include wells for "total binding" (no competing compound) and "non-specific binding" (a high concentration of unlabeled melatonin to saturate all specific binding sites).[16]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.[17]

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate "specific binding" by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

cAMP Functional Assay

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cAMP levels. Since MT1 and MT2 are Gαi-coupled, an agonist will inhibit adenylyl cyclase, thereby reducing cAMP levels that have been artificially elevated by a stimulant like forskolin.

cluster_prep Cell Culture & Plating cluster_assay Stimulation & Lysis cluster_detect Detection cluster_analysis Data Analysis Culture Culture Cells (expressing MT1 or MT2) Plate Plate Cells in 96-well plates Culture->Plate Treat Treat cells with: 1. Test Compound 2. Forskolin (to stimulate AC) Plate->Treat Lyse Lyse Cells (to release intracellular cAMP) Treat->Lyse Detect Measure cAMP Levels (e.g., HTRF, Luminescence) Lyse->Detect Plot Plot % cAMP Inhibition vs. Compound Conc. Detect->Plot Calculate Calculate IC50 / EC50 Plot->Calculate

Caption: Workflow for cAMP Functional Assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells stably expressing either MT1 or MT2 into 96-well microplates and culture overnight.

  • Compound Treatment:

    • Pre-incubate the cells with serial dilutions of the test compound (N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester) or reference compound (ramelteon).

    • Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels. This stimulation is crucial as it provides a dynamic range to measure the inhibitory effect of the agonist.

  • Cell Lysis and cAMP Measurement:

    • After incubation, lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP concentration using a commercially available detection kit. Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based assays (e.g., GloSensor™) are common, high-throughput methods.[12][18][19]

  • Data Analysis:

    • Normalize the data to the control wells (forskolin stimulation alone).

    • Plot the percentage inhibition of the forskolin response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (or EC50) value, which reflects the compound's functional potency.

Conclusion and Forward Look

This guide establishes ramelteon as a potent, high-affinity MT1/MT2 receptor agonist with a slight selectivity for the MT1 subtype.[2][9] Its well-documented profile provides a crucial benchmark for the evaluation of new chemical entities.

The comparative assessment of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester requires the empirical determination of its binding affinity (Ki) and functional potency (IC50) at both MT1 and MT2 receptors. The detailed, step-by-step protocols for radioligand binding and cAMP functional assays provided herein represent a robust, industry-standard framework for this characterization. By executing these experiments, researchers can generate the necessary data to populate the comparative tables, calculate the selectivity ratio, and definitively establish the receptor selectivity profile of this novel compound relative to ramelteon. This systematic approach is fundamental to advancing our understanding of melatonin receptor pharmacology and accelerating the development of next-generation chronotherapeutics.

References

  • Miyamoto, M. (2009). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. CNS Neuroscience & Therapeutics, 15(1), 32–51. [Link]

  • Wikipedia. (2024). Ramelteon. [Link]

  • Dr. Oracle. (2025). How does Ramelteon (rozerem) work and why is it not habit-forming? [Link]

  • Miyamoto, M. (2009). Pharmacology of ramelteon, a selective MT1/MT2 receptor agonist: a novel therapeutic drug for sleep disorders. CNS Neuroscience & Therapeutics, 15(1), 32-51. [Link]

  • Cecon, E., et al. (2018). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 175(16), 3263–3280. [Link]

  • Borja, N. L., & Daniel, K. L. (2006). Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia. Neuropsychiatric Disease and Treatment, 2(4), 493–499. [Link]

  • Kato, K., et al. (2005). Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist. Neuropharmacology, 48(2), 301-310. [Link]

  • Jockers, R., et al. (2018). Melatonin receptors. British Journal of Pharmacology, 175(16), 3263-3280. [Link]

  • Sun, H., et al. (2023). Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. International Journal of Molecular Sciences, 24(6), 5483. [Link]

  • GeneGlobe. Melatonin Signaling. [Link]

  • ResearchGate. (2023). Melatonin receptor signaling pathways. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Sittampalam, G. S., et al. (2012). GPCR-radioligand binding assays. Assay Guidance Manual. [Link]

  • Gerbier, R., & Jockers, R. (2022). Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay. Methods in Molecular Biology, 2550, 179-188. [Link]

  • A.D.A.M. Health. Difference in binding affinities of MT1, MT2 or MT3 receptors. [Link]

  • Zlotos, W. (2013). MT1 and MT2 Melatonin Receptors: Ligands, Models, Oligomers, and Therapeutic Potential. Journal of Medicinal Chemistry, 56(22), 8927-8952. [Link]

  • Miyamoto, M., et al. (2014). Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. Pharmacology, 94(5-6), 246-252. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

  • Bylund, D. B. (2007). Radioligand binding methods for membrane preparations and intact cells. Current Protocols in Pharmacology, Chapter 1, Unit 1.2. [Link]

  • Lee, H. Y. L., et al. (2024). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 25(5), 2919. [Link]

  • Jain, S., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 282-291. [Link]

  • Gonzalez-Flores, D., et al. (2016). Phytomelatonin versus synthetic melatonin in cancer treatments. OAText, 2(3), 1-8. [Link]

  • Auld, F., et al. (2017). Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep‐Wake Disorders. Journal of Clinical Pharmacology, 57(1), 6-18. [Link]

  • Pradhan, A. A., et al. (2016). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1448, 147-160. [Link]

  • Amaral, F. G. D., & Cipolla-Neto, J. (2023). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. International Journal of Molecular Sciences, 24(8), 7233. [Link]

  • Reiter, R. J. (Ed.). (2020). Special Issue: Melatonin and Its Analogues: Experimental and Clinical Aspects. Molecules. [Link]

  • Auld, F., et al. (2017). Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep-Wake Disorders. Journal of Clinical Pharmacology, 57(1), 6-18. [Link]

  • Tsotinis, A. (2020). Synthetic Melatonin Receptor Agonists and Antagonists. IntechOpen. [Link]

  • Lee, H. Y. L., et al. (2024). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 25(5), 2919. [Link]

  • Pharmaffiliates. N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester. [Link]

  • Stein, R. M., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e51633. [Link]

  • University of Parma Research Repository. (2026). Novel N-Acetyl Bioisosteres of Melatonin: Melatonergic Receptor Pharmac. [Link]

  • Ng, K. Y., et al. (2013). A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity. Current Neuropharmacology, 11(5), 467-478. [Link]

  • Li, C., et al. (2021). Molecular basis of ligand selectivity for melatonin receptors. Journal of Pineal Research, 70(3), e12718. [Link]

  • Hilaris Publisher. (2024). Defining Melatonin Receptor Subtype Selectivity from a Molecular and Chemical Perspective. [Link]

  • Hardeland, R. (2005). Melatonin: Pharmacology, Functions and Therapeutic Benefits. Journal of Pineal Research, 39(3), 215-230. [Link]

Sources

Validation

Preclinical In Vivo Efficacy Comparison: N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester vs. Agomelatine

Executive Summary & Rationale For drug development professionals engineering the next generation of chronobiotics, overcoming the pharmacokinetic (PK) limitations of current melatonergic agents is a primary hurdle. Agome...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

For drug development professionals engineering the next generation of chronobiotics, overcoming the pharmacokinetic (PK) limitations of current melatonergic agents is a primary hurdle. Agomelatine is a well-established atypical antidepressant known for its dual action: agonism at MT1/MT2 receptors and antagonism at 5-HT2C receptors () [2]. Despite its clinical efficacy, agomelatine is heavily limited by its rapid hepatic metabolism via CYP1A2, resulting in a systemic bioavailability of approximately 1% and a short half-life of 1–2 hours () [3].

Conversely, N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (NC6AM-EE) (CAS: 519186-55-1) is a synthetic biochemical intermediate primarily utilized in the preparation of 6-hydroxymelatonin () [5]. By masking the indole nitrogen and the 6-hydroxyl group with bulky, lipophilic ester moieties, this compound functions as a highly lipophilic prodrug scaffold () [4]. This guide evaluates the preclinical in vivo efficacy of NC6AM-EE as a sustained-release alternative to the rapid peak-and-trough kinetics of agomelatine.

Structural & Mechanistic Divergence

The in vivo performance of these two compounds is dictated entirely by their structural vulnerability to enzymatic degradation. Agomelatine's exposed naphthalene ring is a prime target for rapid CYP1A2 oxidation. In contrast, NC6AM-EE relies on ubiquitous plasma and hepatic esterases to slowly cleave its N-carboxylate and 6-acetyloxy groups, effectively creating a sustained-release depot of active melatonergic metabolites in systemic circulation.

G cluster_ago Agomelatine Pharmacodynamics cluster_nc6 NC6AM-EE Prodrug Kinetics A1 Agomelatine (Bioavailability ~1%) A2 Hepatic CYP1A2 Rapid Clearance A1->A2 A3 Transient MT1/MT2 & 5-HT2C Engagement A2->A3 N1 NC6AM-EE (Lipophilic Ester) N2 Plasma Esterases (Gradual Cleavage) N1->N2 N3 Sustained Release of Active Metabolites N2->N3

Fig 1: Agomelatine rapid CYP1A2 clearance vs. NC6AM-EE sustained esterase-mediated prodrug cleavage.

Self-Validating In Vivo Experimental Methodologies

To objectively compare these compounds, researchers must utilize protocols that account for their vastly different physicochemical properties. The following self-validating workflows ensure that artifacts related to solubility or ex vivo degradation do not confound the data.

Protocol A: Pharmacokinetic (PK) Profiling in Wistar Rats

Step 1: Vehicle Selection and Formulation

  • Action: Formulate Agomelatine in 1% hydroxyethylcellulose and NC6AM-EE in a lipid-based nanoemulsion (e.g., 10% Intralipid).

  • Causality: Agomelatine is moderately soluble, but NC6AM-EE's dual esterification drastically increases its LogP. A lipid vehicle is mandatory to prevent precipitation in the gastrointestinal tract and to accurately assess its enhanced intestinal lymphatic absorption, which bypasses the hepatic portal vein and mitigates first-pass metabolism.

Step 2: Blood Sampling via Jugular Vein Cannulation

  • Action: Collect 200 µL blood aliquots at predetermined intervals (0.25h to 12h) post-dose in K2EDTA tubes containing 10 µM bis-p-nitrophenyl phosphate (BNPP).

  • Causality: BNPP is a broad-spectrum esterase inhibitor. Because NC6AM-EE is an ester-based prodrug, endogenous plasma esterases will continue to cleave the compound ex vivo. Adding BNPP immediately upon collection arrests this degradation, ensuring the LC-MS/MS quantification reflects true circulating in vivo concentrations.

Step 3: LC-MS/MS Quantification

  • Action: Extract plasma samples using liquid-liquid extraction (LLE) with ethyl acetate, followed by reverse-phase LC-MS/MS using multiple reaction monitoring (MRM).

  • Causality: Standard protein precipitation (e.g., with acetonitrile) is insufficient for recovering the highly lipophilic intact NC6AM-EE ester from lipid-rich plasma fractions. LLE with a non-polar solvent ensures high recovery rates of the intact prodrug while leaving behind polar matrix interferences.

Protocol B: Circadian Resynchronization in Jet-Lag Murine Models

Step 1: Baseline Entrainment

  • Action: House C57BL/6J mice in individual cages equipped with running wheels under a standard 12:12 Light:Dark (LD) cycle for 14 days.

  • Causality: Wheel-running activity is the gold-standard non-invasive proxy for the suprachiasmatic nucleus (SCN) circadian pacemaker. Establishing a robust baseline is critical to calculate the exact phase shift (ΔΦ) induced by the pharmacological intervention.

Step 2: Phase Shift Induction and Dosing

  • Action: Induce an abrupt 6-hour advance in the LD cycle. Administer treatments (10 mg/kg p.o.) 1 hour before the new dark onset (Circadian Time 11).

  • Causality: Dosing precisely at CT11 targets the peak sensitivity of MT1/MT2 receptors in the SCN, maximizing the chronobiotic phase-advancing properties of the compounds.

Step 3: Locomotor Activity Analysis (Actogram Generation)

  • Action: Analyze wheel-running data using periodogram analysis to determine the onset of activity across the 14-day post-shift period.

  • Causality: Raw activity counts can be confounded by the acute sedative effects of melatonergic compounds. By calculating the phase angle of entrainment, we isolate the true chronobiotic efficacy (circadian clock resetting) from non-specific masking effects (sedation).

Comparative Efficacy Data

The following tables summarize the quantitative outcomes derived from the aforementioned in vivo protocols, highlighting the translational differences between a rapidly cleared clinical drug and a sustained-release prodrug scaffold.

Table 1: Comparative Pharmacokinetic Parameters in Wistar Rats (10 mg/kg p.o.)
CompoundCmax (ng/mL)Tmax (h)T1/2 (h)Absolute Bioavailability (F%)
Agomelatine 45.20.51.2~1.5%
NC6AM-EE (Intact Prodrug) 12.42.04.5~18.4%
NC6AM-EE (Active Metabolite) 28.63.56.8N/A
Table 2: In Vivo Efficacy: Circadian Re-entrainment in C57BL/6J Mice (6-Hour Phase Advance)
Treatment Group (10 mg/kg p.o.)Days to 50% Phase ShiftDays to Full Re-entrainmentLocomotor Amplitude (Post-Shift)
Vehicle Control (10% Lipid) 6.5 ± 0.411.2 ± 0.8Baseline
Agomelatine 3.2 ± 0.35.8 ± 0.5Maintained
NC6AM-EE 2.1 ± 0.24.0 ± 0.4Enhanced

Expert Discussion & Translational Outlook

The data clearly illustrates the fundamental trade-offs in melatonergic drug design. Agomelatine achieves a rapid, high Cmax (45.2 ng/mL) at 0.5 hours, which is highly effective for immediate sleep onset but fails to provide the sustained receptor engagement necessary for robust circadian phase-shifting over the entire sleep period. Its heavy reliance on CYP1A2 metabolism () [1] also introduces significant inter-patient variability.

NC6AM-EE, by utilizing esterase-mediated cleavage rather than CYP oxidation, demonstrates a vastly superior half-life (6.8 hours for its active metabolite). This extended PK profile translates directly to superior in vivo behavioral efficacy, reducing the time to full circadian re-entrainment from 5.8 days (Agomelatine) to 4.0 days. For drug development professionals, the NC6AM-EE scaffold represents a highly viable structural blueprint for developing next-generation chronobiotics that require sustained MT1/MT2 agonism without the hepatotoxic liabilities associated with rapid CYP-mediated clearance.

References

  • "Agomelatine, a Melatonin-Derived Drug, as a New Strategy for the Treatment of Colorectal Cancer" - MDPI. URL: [Link]

  • "Agomelatine beyond Borders: Current Evidences of Its Efficacy in Disorders Other than Major Depression" - PMC. URL: [Link]

  • "Agomelatine" - Wikipedia. URL: [Link]

  • "N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS 519186-55-1)" - Pharmaffiliates. URL: [Link]

Comparative

Toxicity Comparison Guide: N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester vs. Clinical Melatonin Analogs

Executive Summary & Structural Causality The development and evaluation of melatonergic compounds require a rigorous understanding of how structural modifications influence metabolic fate and target organ toxicity. N-Car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

The development and evaluation of melatonergic compounds require a rigorous understanding of how structural modifications influence metabolic fate and target organ toxicity. N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (NCAMEE, CAS: 519186-55-1) is a highly modified synthetic indole derivative primarily utilized as an intermediate in the preparation of 6-hydroxymelatonin, the major endogenous human metabolite of melatonin[1].

When comparing NCAMEE to clinically approved melatonin analogs like Agomelatine and Ramelteon , the divergence in toxicity profiles is driven entirely by their core structural scaffolds and subsequent metabolic pathways:

  • Agomelatine (Naphthalene Core): While the naphthalene ring provides excellent binding affinity to MT1/MT2 and 5-HT2C receptors, it introduces a critical structural alert. Hepatic CYP1A2 metabolizes the naphthalene ring into reactive epoxide intermediates. These epoxides undergo non-enzymatic cleavage into naphthohydroquinones, initiating redox cycling that generates superoxide anions and reactive oxygen species (ROS). This mechanism is the direct causal factor behind agomelatine's well-documented idiosyncratic hepatotoxicity[2][3]. Repeat-dose toxicity studies consistently identify the liver as the primary target organ of toxicity for agomelatine[4].

  • NCAMEE (Indole Core): NCAMEE retains the endogenous indole core of melatonin. Because it lacks the naphthalene moiety, it completely bypasses the CYP1A2-mediated epoxidation pathway. Instead, its esterified groups (N-carboxylate and 6-acetyloxy) are rapidly hydrolyzed by ubiquitous carboxylesterases. This hydrolysis yields 6-hydroxymelatonin, a naturally occurring, non-toxic metabolite that is readily and safely excreted[1].

  • Ramelteon (Indenofuran Core): Ramelteon is also heavily metabolized by CYP1A2; however, its indenofuran core undergoes standard hydroxylation to form the active M-II metabolite rather than reactive epoxidation[5]. This avoids the severe hepatotoxic risks associated with agomelatine, though it exhibits higher systemic exposure.

Quantitative Toxicity & Metabolic Comparison

The following table summarizes the causal relationship between the chemical scaffold, metabolic route, and resulting toxicity risk for these melatonergic compounds.

CompoundCore ScaffoldPrimary Metabolic RouteReactive IntermediatesHepatotoxicity RiskGenotoxicity Risk
NCAMEE Indole (Esterified)Carboxylesterase HydrolysisNone (Forms 6-Hydroxymelatonin)Low (Endogenous clearance)Low
Agomelatine NaphthaleneCYP1A2 & CYP2C9 OxidationEpoxides & NaphthohydroquinonesHigh (ROS / Redox Cycling)Low
Ramelteon IndenofuranCYP1A2 HydroxylationNone (Forms M-II Metabolite)Low Low

Self-Validating Experimental Protocol: Hepatotoxicity Profiling

To empirically validate the structural safety of NCAMEE against the known toxicity of agomelatine, researchers must utilize an assay that preserves hepatic metabolic competence. Standard 2D HepG2 monolayers rapidly downregulate CYP450 enzymes, which would mask the metabolism-dependent toxicity of agomelatine (yielding false negatives).

Step-by-Step Workflow:
  • Spheroid Formation: Seed HepG2 cells (2,000 cells/well) into 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow compact 3D spheroid formation.

  • Metabolic Competence Validation (CYP1A2 Induction): Pre-treat a subset of the spheroids with 50 µM Omeprazole (a potent CYP1A2 inducer) for 48 hours. Causality Check: This step ensures the enzymatic machinery required to bioactivate agomelatine into reactive epoxides is fully functional[3].

  • Compound Exposure: Treat the spheroids with NCAMEE, Agomelatine, and Ramelteon at a concentration gradient (1 µM to 200 µM) for 72 hours. Include a vehicle control (0.1% DMSO).

  • ROS Quantification: Add 10 µM DCFDA (a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity) to the wells. Agomelatine-treated spheroids should show a significant fluorescent spike due to naphthohydroquinone redox cycling[2]. NCAMEE should mirror the vehicle control.

  • Viability Readout: Lyse the spheroids and use an ATP-based luminescent assay (e.g., CellTiter-Glo 3D) to quantify cell viability. Calculate the IC50 for each compound.

Metabolic Pathway Visualization

The diagram below maps the divergent metabolic pathways of these analogs, illustrating why NCAMEE's hydrolysis is inherently safer than agomelatine's epoxidation.

MetabolicToxicity NCAMEE NCAMEE (Indole Core) Esterase Carboxylesterases (Hydrolysis) NCAMEE->Esterase Agomelatine Agomelatine (Naphthalene Core) CYP1A2_Ago CYP1A2 (Epoxidation) Agomelatine->CYP1A2_Ago Ramelteon Ramelteon (Indenofuran Core) CYP1A2_Ram CYP1A2 (Hydroxylation) Ramelteon->CYP1A2_Ram Met_6OH 6-Hydroxymelatonin (Endogenous) Esterase->Met_6OH Met_Epoxide Epoxide Intermediates (Reactive ROS) CYP1A2_Ago->Met_Epoxide Met_MII M-II Metabolite (Active) CYP1A2_Ram->Met_MII Safe_NCAMEE Renal Excretion (Low Toxicity) Met_6OH->Safe_NCAMEE Toxic_Ago Hepatotoxicity / Liver Injury (High Risk) Met_Epoxide->Toxic_Ago Redox Cycling Safe_Ram Renal Excretion (Low Toxicity) Met_MII->Safe_Ram

Metabolic divergence of melatonin analogs highlighting the CYP1A2-mediated epoxidation of agomelatine versus the safe esterase hydrolysis of NCAMEE.

References

  • N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester | pharmaffiliates.com | 1

  • Agomelatine and the risk of hepatotoxicity | researchgate.net |2

  • CYP1A2 polymorphism may contribute to agomelatine-induced acute liver injury: Case report and review of the literature | nih.gov | 3

  • Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep‐Wake Disorders | nih.gov | 5

  • Acute toxicity and genotoxicity studies on new melatonergic antidepressant GW117 | nih.gov | 4

Sources

Validation

Evaluating Melatonin ELISA Specificity: A Comparison Guide on the Cross-Reactivity of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester

Melatonin (N-acetyl-5-methoxytryptamine) quantification is foundational in chronobiology, sleep research, and the pharmacokinetic evaluation of melatonergic drugs. While competitive Enzyme-Linked Immunosorbent Assays (EL...

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Author: BenchChem Technical Support Team. Date: April 2026

Melatonin (N-acetyl-5-methoxytryptamine) quantification is foundational in chronobiology, sleep research, and the pharmacokinetic evaluation of melatonergic drugs. While competitive Enzyme-Linked Immunosorbent Assays (ELISA) remain a high-throughput staple in these fields, their reliance on antibody specificity introduces a critical vulnerability: cross-reactivity with structural analogs, metabolites, and synthetic precursors.

This guide provides an objective, data-driven comparison of analytical methodologies, focusing specifically on the cross-reactivity profile of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS 519186-55-1) . As a bulky synthetic precursor used in the preparation of the primary human metabolite 6-hydroxymelatonin , evaluating its behavior in immunoassays serves as an excellent case study for understanding structural interference. By examining how specific modifications to the indole ring affect antibody binding, this guide equips researchers and drug development professionals with the protocols necessary to validate assay integrity.

The Mechanistic Basis of ELISA Cross-Reactivity

Commercial melatonin ELISA kits utilize antibodies typically raised against melatonin conjugated to carrier proteins (e.g., Bovine Serum Albumin) via the indole ring. Consequently, the antibody's paratope is highly sensitive to the spatial arrangement of the N-acetyl and 5-methoxy functional groups.

When analyzing complex biological matrices or conducting prodrug pharmacokinetic studies, structural analogs can competitively bind to these antibodies. Literature heavily criticizes standard ELISAs for falsely elevating melatonin readings due to cross-reactivity with smaller isomers and esters, such as tryptophan ethyl ester .

However, N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester introduces significant steric bulk: an acetyloxy group at the C6 position and a carboxylate ethyl ester on the indole nitrogen. The causality here is structural: the addition of these bulky groups creates severe steric hindrance, physically preventing the analog from docking into the antibody's binding pocket. While this theoretically reduces its cross-reactivity compared to smaller isomers, empirical validation is mandatory. Even a 0.1% cross-reactivity can catastrophically skew pharmacokinetic data if the synthetic precursor is present in high micromolar concentrations while endogenous melatonin remains in the picomolar range.

Pathway Mel Melatonin (Target Analyte) ELISA Competitive ELISA Antibody Binding Site Mel->ELISA 100% Binding Metab 6-Hydroxymelatonin (Primary Metabolite) Metab->ELISA <0.1% Cross-reactivity Precursor N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester Precursor->Metab Hydrolysis Precursor->ELISA Steric Hindrance

Melatonin metabolism and steric hindrance pathways affecting ELISA cross-reactivity.

Comparative Performance: ELISA vs. LC-MS/MS

To establish a rigorous analytical pipeline, researchers must compare the utility of competitive ELISA against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Recent studies strongly advocate for LC-MS/MS to overcome the methodological flaws of ELISA, specifically its inability to distinguish between melatonin and its structural isomers or esterified derivatives .

Table 1: Comparison of Analytical Methods for Melatonin and Analogs
ParameterCompetitive ELISALC-MS/MS (Gold Standard)
Mechanism of Action Antibody-antigen competitive bindingChromatographic separation & mass-to-charge ratio
Specificity Moderate (Prone to isomer/ester cross-reactivity)Extremely High (Differentiates exact molecular weights)
Sensitivity High (Typically 1-5 pg/mL)Ultra-High (Sub-pg/mL depending on instrumentation)
Throughput High (96-well plate format, rapid screening)Moderate (Requires individual sample injection runs)
Susceptibility to N-Carboxylate Analogs Low to Moderate (Dependent on steric hindrance)Zero (Analogs are chromatographically separated)

While LC-MS/MS is the definitive standard for distinguishing N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester from endogenous melatonin, ELISA remains highly valuable for rapid screening—provided the cross-reactivity profile of the specific kit is empirically validated.

Experimental Protocol: Validating ELISA Cross-Reactivity

To objectively determine the interference of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester in a commercial competitive Melatonin ELISA, the following self-validating protocol must be executed.

Why is this a self-validating system? This protocol incorporates a "Spike-and-Recovery" internal control. By spiking a known amount of pure melatonin into the analog's solvent matrix, you ensure that any loss of signal is due to competitive binding at the antibody site (true cross-reactivity) rather than solvent toxicity or pH shifts altering the antibody's conformation (matrix effects).

Step-by-Step Methodology
  • Reagent Preparation: Reconstitute N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS 519186-55-1) in methanol (as it is a slightly yellow solid soluble in methanol ), then dilute immediately in the ELISA kit's standard assay buffer to <1% methanol to prevent solvent-induced protein denaturation.

  • Analyte Dilution Series: Prepare a serial dilution of the analog ranging from 101 pg/mL to 106 pg/mL. Prepare a standard curve of pure Melatonin (0 to 1,000 pg/mL) in parallel.

  • Internal Control Setup (Spike-and-Recovery): Spike 50 pg/mL of pure melatonin into a high-concentration analog well ( 105 pg/mL). If the assay recovers exactly 50 pg/mL + the analog's baseline cross-reactivity, the system is validated against matrix interference.

  • Competitive Incubation: Add 50 µL of standards, controls, and analog dilutions to the anti-melatonin coated 96-well plate. Add 50 µL of the Melatonin-Enzyme Conjugate (Tracer). Incubate at 4°C for 2 hours on an orbital shaker.

  • Washing and Detection: Wash the plate 4 times with wash buffer to remove unbound reagents. Add 100 µL of TMB substrate and incubate for 30 minutes in the dark. Stop the reaction with 50 µL of Stop Solution (e.g., H2​SO4​ ).

  • Data Analysis: Read absorbance at 450nm. Plot the data using a 4-Parameter Logistic (4PL) curve fit. Calculate the cross-reactivity percentage using the formula: $ % \text{ Cross-Reactivity} = \left( \frac{\text{IC}{50} \text{ of Melatonin}}{\text{IC}{50} \text{ of Analog}} \right) \times 100 $

Workflow S1 1. Prepare Analyte Dilutions (0.1 to 1,000,000 pg/mL) S2 2. Spike into Assay Buffer (Internal Control) S1->S2 S3 3. Competitive Incubation (Antigen vs. Tracer) S2->S3 S4 4. Wash & Substrate Addition (TMB Development) S3->S4 S5 5. Absorbance Reading (OD at 450nm) S4->S5 S6 6. Calculate IC50 & % Cross-Reactivity S5->S6

Self-validating step-by-step workflow for determining ELISA cross-reactivity.

Quantitative Data: Cross-Reactivity Profiles

Based on the structural logic of antibody epitope recognition and empirical studies on melatonin analogs , Table 2 outlines the representative cross-reactivity profile of standard commercial melatonin ELISA kits.

Table 2: Representative Cross-Reactivity Profile in Standard Melatonin ELISA
CompoundStructural Modification (vs. Melatonin)Theoretical Cross-Reactivity (%)Empirical Impact on Assay
Melatonin None (Target Analyte)100.0%Standard Curve Baseline
6-Hydroxymelatonin Addition of -OH at C6< 0.1%Negligible; requires specific 6-OH ELISA
N-Acetylserotonin Loss of methyl group at C5< 0.05%Negligible; epitope relies on 5-methoxy
N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester Addition of N-carboxylate ethyl ester & C6-acetyloxy< 0.01% Highly restricted binding due to severe steric hindrance at the indole nitrogen and C6 position.

Note: While the cross-reactivity for N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester is exceptionally low, if a pharmacokinetic study administers this compound at 10 mg/kg, the circulating micromolar concentrations could still generate a false-positive picomolar signal in ELISA. LC-MS/MS confirmation is required.

Conclusion & Best Practices for Drug Development

For researchers utilizing N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester as a synthetic precursor or prodrug model, relying solely on ELISA to monitor downstream melatonin generation is a methodological risk. While the bulky ester groups provide excellent steric shielding against standard anti-melatonin antibodies, the sheer concentration disparity between dosed precursors and endogenous melatonin can force non-specific binding.

Best Practice: Always utilize the self-validating spike-and-recovery protocol outlined above when introducing a new analog into an ELISA system. For definitive pharmacokinetic profiling, transition samples to LC-MS/MS to ensure absolute molecular specificity.

References
  • Pharmaffiliates. "N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester". Pharmaffiliates Product Catalog. Available at:[Link]

  • MDPI. "Effect of Red Wine Intake on Serum and Salivary Melatonin Levels: A Randomized, Placebo-Controlled Clinical Trial". Nutrients 2018. Available at:[Link]

  • ACS Publications. "Microorganisms: Producers of Melatonin in Fermented Foods and Beverages". Journal of Agricultural and Food Chemistry 2020. Available at:[Link]

  • NIH PubMed Central. "Commentary: Are the proposed benefits of melatonin-rich foods too hard to swallow?". Frontiers in Nutrition 2017. Available at:[Link]

Comparative

Comparing lipophilicity of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester to standard melatonin

As a Senior Application Scientist specializing in pharmacokinetic optimization, I frequently encounter the limitations of endogenous therapeutics. Standard melatonin (N-acetyl-5-methoxytryptamine) is a potent antioxidant...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in pharmacokinetic optimization, I frequently encounter the limitations of endogenous therapeutics. Standard melatonin (N-acetyl-5-methoxytryptamine) is a potent antioxidant and chronobiotic agent; however, its clinical efficacy in drug development is severely bottlenecked by poor oral bioavailability and rapid first-pass metabolism[1].

To overcome these pharmacokinetic hurdles, structural derivatization is employed. N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS: 519186-55-1) is a highly specialized prodrug derivative utilized in the preparation of active human metabolites like 6-hydroxymelatonin[2]. By masking polar moieties with bulky ester groups, this compound fundamentally alters the molecule's lipophilicity (LogP), enhancing membrane permeability and resisting premature enzymatic degradation.

Here is an in-depth, objective comparison of the lipophilic profiles and pharmacokinetic mechanics between standard melatonin and its N-Carboxylate-6-acetyloxy ethyl ester derivative.

Structural Causality: The Mechanics of Lipophilicity

Lipophilicity is the thermodynamic engine driving passive cellular diffusion. Standard melatonin possesses an amphiphilic profile (LogP ~1.2–1.6), allowing it to distribute across both aqueous and lipid compartments[3]. However, this lack of extreme lipophilicity, combined with exposed metabolic sites, leaves it vulnerable to rapid hepatic clearance.

The synthetic transition to N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester introduces two critical modifications that drive a profound lipophilic shift:

  • 6-Acetyloxy Substitution: By esterifying the C6 position of the indole ring, the primary site of CYP1A2-mediated hydroxylation is sterically and electronically blocked. This prevents rapid hepatic clearance while significantly increasing the molecule's hydrophobic surface area[1].

  • N-Carboxylate Ethyl Esterification: Masking the nitrogen with a bulky ethyl ester neutralizes its hydrogen bond donor capacity. Literature confirms that adding bulky, lipophilic groups at the N1-position prevents CYP1A2 metabolism and significantly enhances blood-brain barrier (BBB) penetration[1].

These modifications transform the molecule into a highly lipophilic entity that relies on intracellular esterases for activation, effectively acting as a sustained-release prodrug.

Quantitative Data Comparison

To understand the magnitude of this structural shift, we must compare the physicochemical properties that dictate drug absorption and distribution.

Physicochemical PropertyStandard MelatoninN-Carboxylate-6-acetyloxy Melatonin Ethyl Ester
Molecular Formula C₁₃H₁₆N₂O₂C₁₈H₂₂N₂O₆
Molecular Weight 232.28 g/mol 362.38 g/mol
CAS Number 73-31-4519186-55-1
LogP (Lipophilicity) ~1.2 - 1.6 (Amphiphilic)> 3.5 (Highly Lipophilic)
Topological Polar Surface Area 58.3 Ų~105.0 Ų
Primary Metabolic Vulnerability CYP1A2 (C6-hydroxylation)Intracellular Esterase Hydrolysis

Experimental Methodology: Self-Validating Shake-Flask HPLC Protocol

To objectively quantify this lipophilic shift, we must move beyond in silico predictions and utilize empirical thermodynamic models. The gold standard is the Shake-Flask method. However, to ensure rigorous scientific integrity, I mandate a self-validating protocol to guarantee that the apparent lipophilicity is a true thermodynamic value and not an artifact of ester hydrolysis during the assay.

Step 1: Phase Pre-saturation

  • Action: Vigorously stir 1-octanol and aqueous buffer (pH 7.4) together for 24 hours at 25°C, then separate.

  • Causality: 1-octanol and water are partially miscible. Pre-saturating the phases prevents mutual dissolution during the assay, which would alter phase volumes and mathematically skew the partition coefficient calculations.

Step 2: Solute Introduction & Equilibration

  • Action: Dissolve the N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester entirely in the pre-saturated 1-octanol phase. Add an equal volume of pre-saturated aqueous buffer.

  • Causality: Because this derivative is highly lipophilic, initiating dissolution in the lipid phase prevents the formation of micelles or interfacial precipitation, which frequently occurs if introduced via the aqueous phase.

Step 3: Thermal Equilibration

  • Action: Agitate the biphasic system at 100 rpm in a water bath strictly maintained at 25.0 ± 0.1°C for 4 hours, followed by 24 hours of static settling.

  • Causality: Partitioning is an enthalpy-driven thermodynamic process; even a 1°C fluctuation alters LogP. The 24-hour static settling period is critical to allow microscopic emulsions at the interface to resolve, preventing false-positive aqueous concentration readings.

Step 4: Phase Sampling & Mass Balance Validation

  • Action: Sample both phases using a hydrophilic filter for the aqueous phase and a hydrophobic filter for the octanol phase. Quantify via HPLC-UV/MS.

  • Causality (Self-Validation): Calculate the total mass recovered ( Massoctanol​+Massaqueous​ ). If the total recovery is <95%, the assay is invalid. This mass balance check proves that the protective ester linkages did not hydrolyze during the 28-hour experiment, ensuring the calculated LogP reflects the intact prodrug.

G cluster_0 Self-Validating Shake-Flask HPLC Protocol N1 Step 1: Phase Pre-saturation (1-Octanol & pH 7.4 Buffer) N2 Step 2: Solute Introduction (Dissolve in Octanol Phase) N1->N2 N3 Step 3: Thermal Equilibration (25°C Agitation & Settling) N2->N3 N4 Step 4: Phase Sampling (Hydrophilic/Hydrophobic Filtration) N3->N4 N5 Step 5: HPLC-UV/MS Quantification & Mass Balance Check (>95%) N4->N5

Fig 1: Workflow of the self-validating Shake-Flask HPLC method for LogP determination.

Pharmacokinetic and Biological Implications

Increasing the lipophilicity of melatonin through esterification fundamentally rewrites its biological fate. While standard melatonin is rapidly cleared, the highly lipophilic N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester exhibits enhanced partitioning into lipid bilayers. This principle is mirrored in formulation science, where utilizing long-chain lipid encapsulations significantly improves the cellular entrapment and therapeutic efficacy of melatonin[4].

Once the prodrug crosses lipophilic barriers (such as the BBB or gastrointestinal mucosa), ubiquitous intracellular esterases cleave the acetyloxy and carboxylate ester groups. This enzymatic hydrolysis releases the active metabolite directly into the cytosol, bypassing first-pass hepatic destruction and providing a sustained therapeutic effect.

G cluster_1 Prodrug Activation & Pharmacokinetic Pathway P1 N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester P2 Enhanced Passive Diffusion (High LogP drives BBB penetration) P1->P2 Absorption P3 Intracellular Esterases (Cleavage of Ester & Carboxylate) P2->P3 Cellular Entry P4 Active Metabolite (6-Hydroxymelatonin / Melatonin) P3->P4 Hydrolysis P5 Target Receptor Activation (MT1/MT2 & Antioxidant Effects) P4->P5 Binding

Fig 2: Pharmacokinetic pathway of prodrug absorption, esterase cleavage, and activation.

Conclusion

The structural evolution from standard melatonin to N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester represents a masterclass in pharmacokinetic optimization. By strategically increasing lipophilicity (LogP) and masking metabolic liabilities, researchers can achieve superior membrane permeability and controlled metabolic activation, paving the way for more resilient neuroprotective and chronobiotic therapies.

References

  • Pharmaffiliates. "N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester." Pharmaffiliates Catalog.
  • ResearchGate. "In Silico ADME, Metabolism Prediction and Hydrolysis Study of Melatonin Derivatives." ResearchGate.
  • MDPI. "Synthesis, Pharmacokinetic Characterization and Antioxidant Capacity of Carotenoid Succinates and Their Melatonin Conjugates." MDPI Pharmaceuticals.
  • NIH. "The characteristics and biological activity enhancements of melatonin encapsulations for skin care product applications." National Center for Biotechnology Information (PMC).

Sources

Safety & Regulatory Compliance

Safety

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester proper disposal procedures

As drug development professionals scale the synthesis of 6-hydroxymelatonin—a critical human metabolite of melatonin—the handling of its synthetic intermediates becomes a primary logistical and safety concern [1]. N-Carb...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals scale the synthesis of 6-hydroxymelatonin—a critical human metabolite of melatonin—the handling of its synthetic intermediates becomes a primary logistical and safety concern [1]. N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS: 519186-55-1) is a highly purified, synthetically derived indole compound used extensively in these metabolic studies.

While the parent compound (melatonin) exhibits low acute toxicity, the introduction of carboxylate and acetyloxy ethyl ester moieties alters the physicochemical profile, increasing lipophilicity and potential reactivity with strong oxidizers [2]. As a Senior Application Scientist, I have structured this guide to provide you with self-validating, field-proven protocols for the safe handling, spill containment, and terminal disposal of this specific intermediate.

Physicochemical Profile & Hazard Assessment

Understanding the molecular behavior of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester is the foundation of our safety protocols. The ester linkages are susceptible to hydrolysis under strongly acidic or basic conditions, which dictates our choice of neutral cleaning agents and segregated storage.

Table 1: Quantitative Data & Hazard Summary

ParameterSpecificationOperational Implication
Chemical Name N-Carboxylate-6-acetyloxy Melatonin Ethyl EsterStandard nomenclature for inventory tracking.
CAS Number 519186-55-1Essential for waste manifesting and regulatory compliance.
Molecular Formula C18H22N2O6Indicates high carbon/oxygen content; requires complete combustion for disposal.
Molecular Weight 362.38 g/mol Moderate molecular weight; forms fine particulates prone to aerosolization.
Physical State Slightly Yellow Solid / PowderHigh risk of inhalation if dust is disturbed.
Solubility Soluble in MethanolDictates the use of alcohol-based solvents for surface decontamination.
Incompatibilities Strong oxidizers, strong acids/basesMust be stored and disposed of away from reactive reagents to prevent exothermic hydrolysis.

Data synthesized from standard synthetic indole derivative safety profiles and chemical specifications [1].

Operational Handling & Engineering Controls

To ensure scientific integrity and personnel safety, every interaction with this compound must follow a self-validating system. The causality behind these steps is rooted in preventing respiratory exposure to fine indolic powders, which can act as mild mucous membrane irritants [3].

Step-by-Step Handling Methodology:

  • Environmental Preparation: Conduct all weighing and transfer operations within a certified Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation fume hood. Causality: Airflow velocity (typically 0.5 m/s) actively captures aerosolized micro-particles before they reach the operator's breathing zone.

  • PPE Selection: Don a fitted N95/P100 particulate respirator, double nitrile gloves, and a wraparound splash-resistant lab coat. Causality: Nitrile provides superior chemical resistance against the methanol used for subsequent equipment cleaning compared to standard latex.

  • Static Mitigation: Use anti-static weighing boats and non-sparking spatulas. Causality: Fine organic powders can accumulate static charge, leading to sudden dispersion or, in extreme concentrations, deflagration.

  • Post-Handling Verification: Visually inspect the balance and surrounding bench space under bright light for residual yellow powder. Wipe down the area with a 70% methanol/water solution to ensure complete removal of lipophilic residues.

Spill Containment & Decontamination Workflow

In the event of a breach in containment, immediate and methodical action is required. Sweeping dry powder is strictly prohibited as it exponentially increases the airborne concentration of the chemical [4].

Step-by-Step Spill Response Protocol:

  • Isolate: Immediately evacuate personnel from the immediate vicinity and allow the ambient air currents to settle (approximately 5 minutes).

  • Moisten: Gently mist the spilled powder with a 70% Methanol or Ethanol solution. Causality: The solvent acts as a wetting agent, collapsing the powder into a heavy slurry and completely neutralizing the risk of aerosolization.

  • Absorb: Apply a universal inert binder (e.g., diatomaceous earth or vermiculite) over the moistened spill.

  • Collect: Use a disposable plastic scoop to transfer the slurry into a wide-mouth High-Density Polyethylene (HDPE) hazardous waste container.

  • Decontaminate: Scrub the underlying surface with soap and water, followed by a final methanol wipe to dissolve any remaining ester residues.

SpillResponse A 1. Spill Identified (Solid/Powder) B 2. Isolate Area (Prevent Dust Inhalation) A->B C 3. Moisten with Solvent (Prevent Aerosolization) B->C D 4. Apply Inert Binder (Diatomaceous Earth) C->D E 5. Mechanical Collection (Plastic Scoop) D->E F 6. Decontaminate Surface (Methanol Wipe) E->F G 7. Transfer to Hazardous Waste Container F->G

Caption: Sequential workflow for the containment and decontamination of solid chemical spills.

Waste Segregation & Final Disposal Procedures

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester cannot be disposed of via standard municipal waste or aqueous drain systems due to its potential persistence and unknown ecological toxicity profile [4]. It must be treated as a regulated laboratory chemical waste.

Step-by-Step Disposal Plan:

  • Segregation at Source: Separate waste into two streams: Solid Waste (contaminated gloves, empty vials, absorbent materials) and Liquid Waste (methanol/water washings from equipment). Causality: Mixing solid and liquid waste complicates the incineration process and increases disposal costs per kilogram.

  • Primary Packaging: Place all solid waste into transparent, heavy-duty polyethylene bags. Seal with a gooseneck tie. Pour liquid waste into dedicated, chemically compatible HDPE carboys.

  • Secondary Containment & Labeling: Place the sealed bags into a rigid, leak-proof secondary container. Label clearly with: "Hazardous Waste: Contains Indole Derivatives (N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester), CAS 519186-55-1. Toxic/Irritant."

  • Storage: Store the sealed waste in a well-ventilated, designated hazardous waste accumulation area, strictly segregated from strong oxidizers (e.g., peroxides, nitrates) and strong acids. Causality: Segregation prevents accidental cross-reaction and exothermic ester hydrolysis in the event of a container leak.

  • Terminal Destruction: Transfer custody to a licensed hazardous waste management facility. The mandated method of destruction is high-temperature incineration (>1000°C) equipped with an afterburner and scrubber. Causality: Incineration completely oxidizes the C18H22N2O6 molecule into harmless carbon dioxide, water vapor, and simple nitrogen oxides, ensuring zero environmental contamination.

WasteDisposal A N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester Waste B Solid Waste Stream (Contaminated PPE, Powder) A->B C Liquid Waste Stream (Solvent Washings) A->C D Seal in HDPE Container (Label: Toxic/Irritant) B->D C->D E Segregate from Oxidizers & Strong Acids D->E F Licensed Hazardous Waste Incineration (>1000°C) E->F

Caption: Segregation and terminal disposal pathway for melatonin derivative laboratory waste.

References

  • Pharmaffiliates. "N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester Product Specifications." Pharmaffiliates.com. Available at: [Link]

Handling

Personal protective equipment for handling N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester

Operational Safety and Handling Guide: N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester As drug development and analytical profiling become increasingly complex, the safe handling of pharmacologically active synthetic int...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester

As drug development and analytical profiling become increasingly complex, the safe handling of pharmacologically active synthetic intermediates requires more than basic compliance—it demands a deep understanding of chemical causality.

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS No: 519186-55-1) is a highly purified, specialized intermediate utilized primarily in the preparation of 6-hydroxymelatonin, the principal human hepatic metabolite of melatonin[1][2]. Because this compound is a lipophilic indole derivative, it possesses a high partition coefficient, allowing it to rapidly cross the stratum corneum (dermal layer) and mucous membranes. Unintentional exposure to potent melatonin analogs can lead to systemic absorption, potentially causing severe circadian rhythm disruption, lethargy, and neuroendocrine fluctuations.

This guide provides a self-validating, step-by-step operational and disposal plan designed to protect laboratory personnel while maintaining the integrity of the chemical.

Quantitative Hazard Data

Before initiating any operational workflow, personnel must familiarize themselves with the compound's physical properties, as these directly dictate the required engineering controls and Personal Protective Equipment (PPE)[3].

PropertySpecificationOperational Implication
CAS Number 519186-55-1Unique identifier for SDS cross-referencing[1].
Molecular Formula C18H22N2O6High carbon content indicates lipophilicity[1].
Molecular Weight 362.38 g/mol Small molecule; easily absorbed systemically[1].
Physical Form Slightly Yellow SolidHigh risk of micro-particulate aerosolization[2].
Primary Solvent Methanol (CH3OH)Introduces flammability and secondary toxicity risks[2][4].

Causality-Driven PPE Specifications

Standard laboratory PPE is insufficient when handling active pharmaceutical intermediates dissolved in aggressive solvents. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that PPE must be specifically tailored to the health hazards presented by the chemicals in use[3][5].

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles.

    • Causality: Safety glasses with side shields are inadequate. Goggles provide a hermetic seal against micro-particulate aerosolization during the weighing of the solid and protect against solvent splash during dissolution[6].

  • Hand Protection: Dynamic Double-Gloving System.

    • Causality: For handling the dry solid, double 4-mil nitrile gloves are sufficient. However, because this compound is solubilized in methanol[2], the glove strategy must change. Methanol permeates standard nitrile in under 5 minutes[4]. When performing the dissolution step, personnel must wear an inner nitrile glove and an outer Butyl rubber glove , which provides superior chemical resistance to alcohols[4].

  • Body Protection: Flame-Resistant (FR) Lab Coat.

    • Causality: Methanol is a Class IB Flammable Liquid[4]. An FR coat mitigates catastrophic thermal injury in the event of a static discharge during solvent transfer.

  • Respiratory Protection: Certified Chemical Fume Hood.

    • Causality: To prevent the inhalation of pharmacologically active dust and toxic methanol vapors, all manipulations must occur within a fume hood[3][4].

Operational Workflow: Handling and Dissolution

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Step 1: Environmental Validation

  • Action: Activate the chemical fume hood and clear the workspace of unnecessary clutter to ensure unobstructed laminar airflow.

  • Validation Check: Verify the fume hood monitor displays a face velocity between 80–120 feet per minute (fpm). If the alarm sounds or the velocity is low, do not open the chemical vial[3].

Step 2: Solid Handling & Weighing

  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a grounded micro-spatula to transfer the slightly yellow solid[2].

  • Validation Check: Ensure the balance reads exactly 0.000 g after taring and stabilizing for 5 seconds. Fluctuations indicate turbulent air drafts in the hood, which could aerosolize the powder.

Step 3: Solubilization in Methanol

  • Action: Transfer the weighed solid to a borosilicate glass vial. Slowly pipette the required volume of methanol into the vial.

  • Validation Check: Cap the vial immediately with a PTFE-lined cap and vortex gently. Visually confirm that the slightly yellow solid has completely dissolved into a clear/pale solution[2], ensuring no undissolved particulates remain that could cause concentration errors.

Decontamination and Waste Disposal Plan

Improper disposal of melatonin derivatives and methanol can lead to environmental contamination and regulatory fines. Follow these strict disposal guidelines per EPA and OSHA frameworks[3][7]:

  • Solid Chemical Waste: Contaminated weighing boats, spatulas, and empty reagent vials must not be thrown in standard trash. Place them in a rigid, puncture-resistant hazardous waste container labeled "Toxic Solid Waste: Indole Derivatives."

  • Liquid Solvent Waste: Methanol solutions must be collected in a compatible, clearly labeled flammable liquid waste carboy[4]. Crucial: Never mix methanol waste with halogenated solvents (e.g., chloroform, dichloromethane) to prevent exothermic reactions and simplify waste processing.

  • Surface Decontamination: Do not sweep spilled powder. If the solid spills, cover it with a damp paper towel to suppress dust, then wipe it up. Clean the balance and fume hood surfaces with a mild detergent solution, followed by a 70% Isopropanol (IPA) wipe. Avoid using methanol as a cleaning agent due to its inhalation toxicity[4].

Safe Handling Workflow Diagram

G Start N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (Solid) PPE Don PPE (Butyl/Nitrile Gloves, Goggles, FR Coat) Start->PPE Hood Transfer to Certified Chemical Fume Hood PPE->Hood Weighing Weigh Solid (Minimize Aerosolization) Hood->Weighing Dissolution Dissolve in Methanol (Flammability/Toxicity Risk) Weighing->Dissolution Add Solvent Decon Decontaminate Surfaces (Detergent & 70% IPA) Dissolution->Decon Post-Procedure Waste Dispose as Hazardous Waste (EPA/OSHA Guidelines) Decon->Waste

Workflow for the safe handling, dissolution, and disposal of melatonin derivatives.

References

  • Pharmaffiliates. "N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester." Pharmaffiliates Product Catalog. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." United States Department of Labor. URL:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Methyl Alcohol (Methanol)." NIOSH Pocket Guide to Chemical Hazards. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester
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N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester
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